Thalidomide-5-(PEG2-amine)
Description
BenchChem offers high-quality Thalidomide-5-(PEG2-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-(PEG2-amine) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H24N4O7 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O7/c21-5-7-30-9-10-31-8-6-22-17(26)12-1-2-13-14(11-12)20(29)24(19(13)28)15-3-4-16(25)23-18(15)27/h1-2,11,15H,3-10,21H2,(H,22,26)(H,23,25,27) |
InChI Key |
JHPUXMJZJYXENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-5-(PEG2-amine) in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-(PEG2-amine) is a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This functionalized molecule incorporates the core structure of thalidomide (B1683933), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), appended with a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group. This amine functionality allows for straightforward conjugation to a ligand targeting a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC. The resulting molecule acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the cell's native protein disposal machinery, the proteasome. This guide provides an in-depth exploration of the mechanism of action of Thalidomide-5-(PEG2-amine)-based PROTACs, supported by illustrative quantitative data, detailed experimental protocols, and visualizations of the key molecular processes.
Core Mechanism of Action
The therapeutic action of a PROTAC synthesized with Thalidomide-5-(PEG2-amine) is a multi-step process that hijacks the cell's ubiquitin-proteasome system (UPS).
-
Ternary Complex Formation : The PROTAC, by virtue of its two distinct ligands, simultaneously binds to both the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase. This binding event forms a transient ternary complex (POI-PROTAC-CRBN). The PEG2 linker in Thalidomide-5-(PEG2-amine) provides the necessary flexibility and spatial orientation to facilitate the formation of a productive ternary complex.
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase (CRBN, as part of the larger CRL4^CRBN^ complex) catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary non-lysosomal protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the target protein and E3 ligase, and its ability to induce degradation of the target protein in a cellular context.
Illustrative Quantitative Data for a Thalidomide-Based PROTAC
| Parameter | Description | Illustrative Value |
| CRBN Binding (IC50) | The concentration of the PROTAC required to inhibit 50% of a fluorescent tracer binding to CRBN. | 10 - 100 nM |
| Target Protein Binding (Kd) | The equilibrium dissociation constant for the binding of the PROTAC to the target protein. | 1 - 50 nM |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line after a defined incubation time. | 1 - 50 nM |
| Dmax | The maximum percentage of target protein degradation that can be achieved with the PROTAC. | >90% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of a Thalidomide-5-(PEG2-amine)-based PROTAC.
Protocol 1: In Vitro CRBN Binding Assay (Competitive Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to the CRBN E3 ligase.
Materials:
-
Purified recombinant human CRL4-CRBN complex
-
Fluorescently-labeled thalidomide tracer
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT
-
Test PROTAC and control compounds
-
384-well, black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test PROTAC and a known CRBN binder (e.g., thalidomide) in Assay Buffer.
-
In the microplate wells, add the diluted compounds.
-
Prepare a master mix containing the fluorescent thalidomide tracer and the CRL4-CRBN complex at optimized concentrations.
-
Add the master mix to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This assay quantifies the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Test PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein.
Materials:
-
Purified recombinant human E1 activating enzyme, E2 conjugating enzyme, and CRL4-CRBN complex
-
Purified recombinant target protein
-
Human recombinant ubiquitin
-
ATP solution
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT
-
Test PROTAC
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein and/or ubiquitin
Procedure:
-
Assemble the ubiquitination reaction on ice, including E1, E2, CRL4-CRBN, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the test PROTAC or DMSO vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot, probing for the target protein.
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms the PROTAC's mechanism of action.
Conclusion
Thalidomide-5-(PEG2-amine) is a versatile and effective chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of a target protein, offers a powerful strategy for therapeutic intervention. The successful development and characterization of PROTACs utilizing this building block rely on a systematic approach involving robust biophysical and cellular assays to quantify binding, degradation efficacy, and mechanism of action. The protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation.
An In-depth Technical Guide to Thalidomide-5-(PEG2-amine) in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-(PEG2-amine) has emerged as a critical chemical tool in the field of targeted protein degradation. This bifunctional molecule serves as a cornerstone in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality with the potential to address a wide range of diseases driven by aberrant protein function. This technical guide provides a comprehensive overview of the role, mechanism of action, and practical application of Thalidomide-5-(PEG2-amine) in a research setting, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and workflows.
Thalidomide (B1683933) and its derivatives are well-established for their ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] By incorporating the thalidomide moiety, Thalidomide-5-(PEG2-amine) functions as a highly effective E3 ligase ligand. The molecule also features a two-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides a flexible linker, terminating in a primary amine group.[2] This amine serves as a versatile chemical handle for conjugation to a ligand that specifically binds to a target protein of interest (POI). The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
Core Concepts and Mechanism of Action
The primary application of Thalidomide-5-(PEG2-amine) is in the construction of PROTACs. These heterobifunctional molecules operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The thalidomide component of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
dot
References
Thalidomide-5-(PEG2-amine) as a Cereblon Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic effects, particularly in the treatment of multiple myeloma.[1][] Their mechanism of action involves binding to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.[3][4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, termed "neosubstrates".[6][7]
This technical guide focuses on Thalidomide-5-(PEG2-amine), a functionalized derivative of thalidomide. This molecule serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), thereby inducing its degradation.[6][10] Thalidomide-5-(PEG2-amine) incorporates the CRBN-binding moiety and a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, allowing for its conjugation to a ligand that targets a specific protein for degradation.[8][9][11][12] The inclusion of the PEG linker can also enhance the solubility and bioavailability of the resulting PROTAC.[13]
Physicochemical Properties
A summary of the key physicochemical properties of Thalidomide-5-(PEG2-amine) is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 432.4 g/mol | [13] |
| Molecular Formula | C20H24N4O7 | [13] |
| Purity | >90% | [13] |
| Storage Conditions | -20°C, protected from light and moisture | [13] |
| CAS Number | 2550398-08-6 | [13] |
Cereblon Binding and Mechanism of Action
Thalidomide-5-(PEG2-amine) retains the core glutarimide (B196013) structure necessary for binding to Cereblon. The interaction between thalidomide and CRBN has been determined to have a dissociation constant (Kd) in the nanomolar range, indicating a high-affinity interaction.[14] Upon binding, the thalidomide moiety induces a conformational change in the substrate-binding pocket of CRBN, creating a new surface that can recruit neosubstrates.
In the context of a PROTAC, Thalidomide-5-(PEG2-amine) serves as the E3 ligase-recruiting element. The PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRL4CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Signaling Pathway of PROTAC-mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation using Thalidomide-5-(PEG2-amine) to recruit the CRL4-CRBN E3 ligase.
Experimental Protocols
Synthesis of Thalidomide-5-(PEG2-amine)
While a detailed, step-by-step synthesis protocol for Thalidomide-5-(PEG2-amine) is proprietary to commercial suppliers, a general synthetic strategy can be inferred from the synthesis of thalidomide and the structure of the target molecule. A plausible route involves the reaction of a suitably protected 5-amino-thalidomide derivative with a bifunctional PEG2 linker that has a terminal amine.
A general, non-proprietary synthesis for thalidomide is as follows:
-
Formation of N-Phthaloyl-L-glutamine: L-glutamine is reacted with phthalic anhydride (B1165640) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 90-95°C) for several hours.[15] After cooling and acidification, the product, N-phthaloyl-L-glutamine, precipitates and can be collected by filtration.[15]
-
Cyclization to Thalidomide: The N-phthaloyl-L-glutamine is then cyclized to form the glutarimide ring of thalidomide. This can be achieved by heating with a dehydrating agent or a reagent that facilitates amide bond formation, such as pivaloyl chloride.[15] The thalidomide product often crystallizes out of the reaction mixture upon cooling and can be isolated by filtration.[15]
To synthesize Thalidomide-5-(PEG2-amine), a starting material such as 5-nitro-thalidomide would likely be used. The nitro group can be reduced to an amine, which is then reacted with a protected bifunctional PEG2 linker. The protecting group on the terminal amine of the PEG linker is then removed to yield the final product.
In Vitro Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to assess the binding affinity of Thalidomide-5-(PEG2-amine) to Cereblon.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)
-
A fluorescently labeled thalidomide analog (tracer) that binds to CRBN (e.g., HTRF Thalidomide-Red ligand)[16]
-
Thalidomide-5-(PEG2-amine) (as the competitor)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a dilution series of the Thalidomide-5-(PEG2-amine) competitor in the assay buffer.
-
In a 384-well plate, add the following in order:
-
Assay buffer
-
GST-CRBN protein
-
Anti-GST donor antibody
-
Fluorescent thalidomide tracer
-
Thalidomide-5-(PEG2-amine) competitor dilutions
-
-
Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.[16]
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Plot the HTRF ratio against the concentration of the Thalidomide-5-(PEG2-amine) competitor and fit the data to a suitable dose-response curve to determine the IC50 value. This value represents the concentration of the competitor required to displace 50% of the fluorescent tracer from CRBN.
Experimental Workflow for HTRF-based Cereblon Binding Assay
Caption: Workflow for determining the binding affinity of Thalidomide-5-(PEG2-amine) to Cereblon using an HTRF assay.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines a method to assess the ability of a PROTAC constructed with Thalidomide-5-(PEG2-amine) to induce the degradation of a target protein.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC molecule (synthesized using Thalidomide-5-(PEG2-amine))
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC molecule or DMSO as a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Acquire the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities and normalize the POI signal to the loading control signal.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Quantitative Data
| Ligand | Assay Type | Target | Kd / IC50 | Reference |
| Thalidomide | Surface Plasmon Resonance (BiaCore) | Recombinant human CRBN | 8.5 nM (Kd) | [14] |
| Thalidomide | FRET Assay | MANT-uracil binding to human CRBN | 22,700 nM (Ki) | [14] |
| Pomalidomide | AlphaScreen | PLZF-CRBN interaction | Potent induction | [17] |
| Lenalidomide | AlphaScreen | PLZF-CRBN interaction | Moderate induction | [17] |
Conclusion
Thalidomide-5-(PEG2-amine) is a valuable chemical tool for researchers in the field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it a cornerstone in the design and synthesis of PROTACs. The methodologies outlined in this guide provide a framework for the characterization of its binding to Cereblon and the assessment of the degradation efficacy of the resulting PROTACs. Further investigation into the ternary complex formation and the structural basis of its interaction with CRBN will continue to advance the development of novel therapeutics based on this versatile molecule.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thalidomide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 9. Thalidomide-5-(PEG2-amine) | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Thalidomide-5-(PEG2-amine) - Ruixibiotech [ruixibiotech.com]
- 14. thalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. HTRF Thalidomide Red Ligand | Revvity [revvity.com]
- 17. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Thalidomide-5-(PEG2-amine) in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The judicious selection of each component is paramount to the efficacy and selectivity of the resulting PROTAC.
This technical guide provides an in-depth exploration of Thalidomide-5-(PEG2-amine), a crucial building block in the design of PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase complex. We will delve into its core functions, provide a structured overview of its application in PROTACs, and present detailed experimental protocols for its synthesis, conjugation, and evaluation.
Core Function of Thalidomide-5-(PEG2-amine) in PROTACs
Thalidomide-5-(PEG2-amine) serves as the E3 ligase-recruiting ligand in a PROTAC. Its thalidomide (B1683933) moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This interaction brings the entire E3 ligase machinery into close proximity with the POI, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
The key features of Thalidomide-5-(PEG2-amine) are:
-
Cereblon (CRBN) Ligand: The thalidomide component provides high-affinity binding to CRBN, effectively hijacking this E3 ligase.
-
PEG2 Linker: The two-unit polyethylene (B3416737) glycol (PEG) spacer offers several advantages. It enhances the aqueous solubility of the PROTAC molecule, a common challenge in drug development.[4][5] The flexibility and length of the PEG linker are also critical for the optimal formation of the ternary complex (POI-PROTAC-CRBN).
-
Terminal Amine Group: The primary amine functionality provides a versatile handle for conjugation to the POI ligand.[5] This is typically achieved through the formation of a stable amide bond.
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by several key parameters, including its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing Thalidomide-5-(PEG2-amine) is not extensively available in the public domain, the following tables summarize representative data for thalidomide-based PROTACs to provide an overview of their typical performance. It is important to note that these values are highly dependent on the specific POI, the linker length, and the cell line used.
Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Jurkat | ~1 | >90 | (Representative) |
| SHP2 | Various | 6.02 | >90 | |
| BTK | Mino | <10 | >90 | [3] |
Table 2: Binding Affinity of Thalidomide Derivatives to CRBN
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | (Representative) |
| Pomalidomide | ~30 nM | Surface Plasmon Resonance (SPR) | (Representative) |
| Lenalidomide | ~1 µM | Isothermal Titration Calorimetry (ITC) | (Representative) |
Note: The data presented in these tables are for illustrative purposes and are compiled from various sources. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of Thalidomide-5-(PEG2-amine)
This protocol describes a plausible synthetic route for Thalidomide-5-(PEG2-amine) based on established chemical transformations.
Materials:
-
tert-Butyl (2-(2-chloroethoxy)ethyl)carbamate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Alkylation: To a solution of 5-hydroxythalidomide (1 equivalent) in DMF, add K2CO3 (2 equivalents) and tert-butyl (2-(2-chloroethoxy)ethyl)carbamate (1.2 equivalents).
-
Stir the reaction mixture at 60-70 °C for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain Boc-protected Thalidomide-5-(PEG2-amine).
-
Deprotection: Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter and dry the solid to yield Thalidomide-5-(PEG2-amine) as a TFA salt.
Conjugation of Thalidomide-5-(PEG2-amine) to a POI Ligand
This protocol outlines the formation of an amide bond between Thalidomide-5-(PEG2-amine) and a POI ligand containing a carboxylic acid functionality.
Materials:
-
Thalidomide-5-(PEG2-amine)
-
POI ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add a solution of Thalidomide-5-(PEG2-amine) (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of protein degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
Signaling Pathway
Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.
Conclusion
Thalidomide-5-(PEG2-amine) is a valuable and versatile building block in the development of PROTACs. Its thalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG2 linker provides a means to connect to a POI ligand with favorable physicochemical properties. The terminal amine allows for straightforward and efficient conjugation to a wide range of POI ligands. The protocols and data presented in this guide offer a comprehensive resource for researchers in the rational design and evaluation of novel PROTACs for targeted protein degradation. While the field of PROTACs is rapidly advancing, a thorough understanding of the roles of each component, such as Thalidomide-5-(PEG2-amine), is essential for the successful development of this promising new class of therapeutics.
References
A Technical Guide to Thalidomide-5-(PEG2-amine) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Thalidomide-5-(PEG2-amine), a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in targeted protein degradation.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins entirely.[2][3]
PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
Thalidomide-5-(PEG2-amine) is a widely used building block in PROTAC design. It incorporates a thalidomide (B1683933) derivative, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG2 (polyethylene glycol) linker with a terminal amine group ready for conjugation to a POI ligand.[4][5]
Mechanism of Action
The primary role of Thalidomide-5-(PEG2-amine) within a PROTAC is to engage the CRBN E3 ligase. The process of PROTAC-mediated protein degradation follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the Cereblon E3 ligase, forming a key ternary complex.[1] The length and composition of the linker, in this case, a PEG chain, are critical for the formation of a stable and productive ternary complex.[6]
-
Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to efficiently transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein.[7]
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1]
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, continuing its catalytic cycle.[1]
Caption: Mechanism of protein degradation mediated by a Thalidomide-based PROTAC.[8][9]
Quantitative Data Presentation
The efficacy of a PROTAC is defined by its ability to induce potent and maximal degradation of the target protein. Key parameters include DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target) and Dₘₐₓ (the maximum percentage of degradation achievable).
Table 1: Representative Degradation Parameters for Thalidomide-Based PROTACs This data is representative and adapted from studies on thalidomide-PEG-based PROTACs targeting various proteins.[2][8][10]
| Target Protein | Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| BRD4 | HeLa | Western Blot | 15 | 92 | 24 |
| BTK | MOLM-14 | HiBiT Assay | 5 | 98 | 18 |
| Ikaros | MM.1S | Western Blot | ~10 | >90 | 16 |
| Aiolos | MM.1S | Western Blot | ~10 | >90 | 16 |
Table 2: Binding Affinity of Thalidomide to Cereblon
| Ligand | E3 Ligase | Binding Affinity (Kd) | Method |
| Thalidomide | Cereblon (CRBN) | ~250 nM | Biochemical Assay |
Note: The binding affinity of the core thalidomide moiety is a critical parameter. The addition of a PEG linker at the 4- or 5-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.[11]
Experimental Protocols
Validating the activity of a PROTAC synthesized with Thalidomide-5-(PEG2-amine) requires a series of robust cellular and biochemical assays.
Protocol: Western Blot for Protein Degradation Assessment
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC synthesized with Thalidomide-5-(PEG2-amine)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO control for a predetermined time (e.g., 18-24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[6]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate.[6]
-
Quantification: Perform densitometry analysis to quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control to determine DC₅₀ and Dₘₐₓ values.[6]
Protocol: Quantitative Proteomics for Selectivity Profiling
Quantitative mass spectrometry provides an unbiased, proteome-wide view of a PROTAC's effects, enabling the assessment of both on-target efficacy and off-target liabilities.[2]
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal target degradation (e.g., 5x DC₅₀) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.[6]
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed quantitative analysis.[2][6]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6]
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the samples. Proteins that are significantly downregulated in the PROTAC-treated samples are potential targets.[8]
Protocol: HiBiT Assay for Live-Cell Degradation Kinetics
The HiBiT assay is a sensitive, real-time method to measure protein degradation kinetics in live cells.[10]
Procedure:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the small 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[10]
-
Assay Setup: Plate the HiBiT-tagged cells in a multi-well plate.
-
PROTAC Addition: Add the PROTAC at various concentrations.[10]
-
Luminescence Measurement: At desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary LgBiT protein and substrate. Incubate for 10 minutes and measure the luminescence signal using a plate reader.[2][10]
-
Data Analysis: A decrease in luminescence directly correlates with the degradation of the HiBiT-tagged protein. Plot the signal over time to determine the rate of degradation (kdeg) and Dₘₐₓ.[10]
Experimental and Developmental Workflows
The development and validation of a potent and selective PROTAC is a systematic process.
Caption: A typical workflow for the evaluation and validation of a novel PROTAC.[8][12]
Conclusion
Thalidomide-5-(PEG2-amine) is a foundational tool in the field of targeted protein degradation. Its ability to reliably recruit the Cereblon E3 ligase provides a robust starting point for the design and synthesis of novel PROTACs against a wide array of disease-relevant proteins. By employing the quantitative methods and detailed protocols outlined in this guide, researchers can effectively characterize the potency, kinetics, and selectivity of their PROTAC molecules, accelerating the development of this promising new class of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide-5-(PEG2-amine) | AxisPharm [axispharm.com]
- 5. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-5-(PEG2-amine) as a PROTAC Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This is accomplished through a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of Thalidomide-5-(PEG2-amine), a key building block in the synthesis of CRBN-recruiting PROTACs. We will delve into its mechanism of action, provide illustrative quantitative data for related compounds, detail experimental protocols for its use, and present visualizations of the relevant biological pathways and experimental workflows.
Introduction to Thalidomide-5-(PEG2-amine)
Thalidomide-5-(PEG2-amine) is a functionalized building block used in the development of PROTACs.[1] It consists of the thalidomide moiety, which serves as the CRBN E3 ligase ligand, attached to a two-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This terminal amine provides a reactive handle for conjugation to a ligand designed to bind a specific protein of interest (POI). The PEG linker enhances the solubility and can influence the physicochemical properties of the final PROTAC molecule.[2]
Chemical Structure:
-
Name: Thalidomide-5-(PEG2-amine)
-
Formula: C₂₀H₂₄N₄O₇
-
Molecular Weight: 432.4 g/mol
-
CAS Number: 2550398-08-6
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of a PROTAC synthesized using Thalidomide-5-(PEG2-amine) is to induce the selective degradation of a target protein. This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.
The signaling pathway for this process is as follows:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the protein of interest and the CRBN subunit of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome binds to the polyubiquitinated target protein and degrades it into small peptides. The PROTAC molecule, having facilitated this process, is then released and can catalytically induce the degradation of additional target protein molecules.
References
The Biological Activity of Thalidomide-5-(PEG2-amine): A Technical Guide for Drug Development Professionals
An In-depth Review of its Mechanism of Action, Experimental Characterization, and Application in Targeted Protein Degradation
Introduction
Thalidomide-5-(PEG2-amine) is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in modern drug discovery. This bifunctional molecule consists of a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a two-unit polyethylene (B3416737) glycol (PEG2) linker to a terminal amine group. This amine provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest for degradation. This technical guide provides a comprehensive overview of the biological activity of Thalidomide-5-(PEG2-amine), detailing its mechanism of action, methods for its evaluation, and its role in the broader context of targeted protein degradation.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The biological activity of Thalidomide-5-(PEG2-amine) is fundamentally derived from the thalidomide component's ability to bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[][2] In its natural cellular context, this E3 ligase complex is responsible for marking specific proteins for degradation by the 26S proteasome through a process called ubiquitination.
When incorporated into a PROTAC, the thalidomide moiety of Thalidomide-5-(PEG2-amine) hijacks this cellular machinery. The PROTAC acts as a bridge, bringing a target protein (bound by the other end of the PROTAC) into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Biological Data
While specific quantitative data for a PROTAC utilizing the precise Thalidomide-5-(PEG2-amine) linker is target-dependent and often proprietary, the following tables present representative data for thalidomide-based PROTACs. This data illustrates the key parameters used to evaluate their efficacy.
Table 1: Representative Degradation Potency of a Thalidomide-Based PROTAC
| Parameter | Description | Representative Value |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Low nanomolar (e.g., 6.02 nM for a SHP2 degrader)[3] |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Often >90% for effective PROTACs[3] |
Table 2: Impact of PEG Linker Length on the Efficacy of a BRD4-Targeting Thalidomide-Based PROTAC
The length of the PEG linker is a critical determinant of PROTAC efficacy, as it influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 |
| 1 | BRD4 | H661 | > 5 | ~50 |
| 2 | BRD4 | H661 | > 5 | ~60 |
| 3 | BRD4 | Various | Variable | Variable |
| Note: This data is a synthesis of findings from multiple research articles and illustrates the general trend of linker optimization.[4] |
Table 3: Representative Binding Affinity of Thalidomide and its Analogs to CRBN
The binding affinity of the thalidomide moiety to CRBN is a prerequisite for the activity of the corresponding PROTAC.
| Ligand | Binding Affinity (Kd or IC50) | Assay Method |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC)[3] |
| Lenalidomide | ~178 nM (Kd) | Isothermal Titration Calorimetry (ITC)[5] |
| Pomalidomide | 153.9 nM (IC50) | Fluorescence Polarization[5] |
Experimental Protocols
The characterization of a PROTAC incorporating Thalidomide-5-(PEG2-amine) involves a series of in vitro and cellular assays to determine its binding, degradation efficacy, and cellular effects.
Cereblon (CRBN) Binding Assay
Objective: To confirm and quantify the binding of the thalidomide moiety to its target E3 ligase, CRBN.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Protein and Ligand Preparation: Purified recombinant human CRBN protein and the thalidomide-containing compound are prepared in a matched buffer (e.g., PBS or Tris-based buffer).
-
ITC Experiment: The CRBN protein solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
-
Titration: The ligand is injected in small, precise aliquots into the protein solution while the heat change upon binding is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the enthalpy change (ΔH) and the binding affinity (Kd) of the interaction.
Protein Degradation Assay
Objective: To quantify the dose-dependent degradation of the target protein induced by the PROTAC.
Methodology: Western Blotting
-
Cell Culture and Treatment: A relevant cell line expressing the target protein is seeded in multi-well plates and allowed to adhere. The cells are then treated with a range of concentrations of the PROTAC (typically from pM to µM) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of total protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The target protein levels are normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle control, and the DC50 and Dmax values are determined by plotting the degradation percentage against the PROTAC concentration.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the PROTAC on the treated cells.
Methodology: MTT Assay
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for the characterization of a Thalidomide-5-(PEG2-amine)-based PROTAC.
References
Thalidomide-5-(PEG2-amine): A Technical Guide for Advanced Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of Thalidomide-5-(PEG2-amine), a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and drug development professionals, this document details the compound's chemical properties, synthesis, and application in targeted protein degradation, supported by experimental protocols and quantitative data.
Core Compound Specifications
Thalidomide-5-(PEG2-amine) is a derivative of thalidomide (B1683933) functionalized with a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to ligands that target specific proteins of interest, thereby forming a PROTAC. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting molecule.[1][2]
| Property | Value | Reference |
| CAS Number | 2550398-08-6 | [1] |
| Molecular Formula | C20H24N4O7 | [1] |
| Molecular Weight | 432.4 g/mol | [1] |
| Appearance | Powder | |
| Purity | ≥95% | |
| Storage | -20°C | [1] |
Structure:
Mechanism of Action in Targeted Protein Degradation
Thalidomide and its derivatives are known to bind to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] In the context of a PROTAC, the thalidomide moiety of Thalidomide-5-(PEG2-amine) recruits this E3 ligase. Simultaneously, the other end of the PROTAC binds to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This process of hijacking the cell's natural protein disposal system allows for the selective elimination of disease-causing proteins.
Experimental Protocols
Synthesis of Thalidomide-5-(PEG2-amine)
The synthesis of Thalidomide-5-(PEG2-amine) can be conceptualized as a two-stage process: the synthesis of a key intermediate, 5-aminothalidomide, followed by the attachment of the PEG2-amine linker.
Step 1: Synthesis of 5-Aminothalidomide [4][5]
-
Condensation: 4-Nitrophthalic anhydride (B1165640) is condensed with 3-aminopiperidine-2,6-dione (B110489) trifluoroacetate (B77799) in acetic acid under reflux to form 4-nitrothalidomide.
-
Reduction: The nitro group of 4-nitrothalidomide is then reduced to a primary amine using a standard reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding 5-aminothalidomide.
Step 2: Attachment of the PEG2-amine Linker
-
The primary amine of 5-aminothalidomide can be reacted with a suitably protected PEG2 derivative, for instance, one with a terminal leaving group (e.g., a tosylate or mesylate) and a protected amine at the other end (e.g., Boc-protected).
-
The reaction is typically carried out in an aprotic polar solvent like DMF in the presence of a non-nucleophilic base such as DIPEA.
-
Subsequent deprotection of the terminal amine group yields Thalidomide-5-(PEG2-amine).
Synthesis of a PROTAC via Amide Bond Formation
The terminal amine of Thalidomide-5-(PEG2-amine) is readily conjugated to a carboxylic acid group on a ligand for a protein of interest (POI) through amide bond formation.
Materials:
-
Thalidomide-5-(PEG2-amine)
-
POI ligand with a carboxylic acid functionality
-
Amide coupling reagents (e.g., HATU, HOBt, EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve Thalidomide-5-(PEG2-amine) (1 equivalent) in anhydrous DMF.
-
Add the solution of Thalidomide-5-(PEG2-amine) to the activated POI ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Characterization of PROTAC Activity
Quantitative Western Blotting for Protein Degradation: [8]
-
Cell Culture and Treatment: Plate cells at a desired density and treat with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH), followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation.
Quantitative Proteomics for Specificity Analysis: [9][10]
-
Sample Preparation: Treat cells with the PROTAC or a control. Lyse the cells, extract proteins, and digest them into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different conditions with tandem mass tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions to assess on-target and off-target degradation.
Quantitative Data of Representative Thalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data for some well-characterized thalidomide-based PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MM.1S | < 1 | > 90 | [11] |
| ARV-825 | BRD4 | Jurkat | 1 | > 95 | |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [11] |
Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific assay conditions.
Conclusion
Thalidomide-5-(PEG2-amine) is a valuable and versatile building block for the synthesis of PROTACs. Its thalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG2-amine linker provides a convenient point of attachment for target-specific ligands and enhances the drug-like properties of the final conjugate. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug developers working to advance the field of targeted protein degradation.
References
- 1. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 2. Thalidomide-5-(PEG2-amine) - Ruixibiotech [ruixibiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Solubility and Stability of Thalidomide-5-(PEG2-amine)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on the known properties of thalidomide (B1683933) and the general effects of PEGylation. Specific quantitative solubility and stability data for Thalidomide-5-(PEG2-amine) are not publicly available. The experimental protocols described are generalized standard procedures and should be adapted and validated for specific laboratory conditions and applications.
Introduction
Thalidomide-5-(PEG2-amine) is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in an amine group. This amine functionality allows for the conjugation of a target protein ligand, thereby creating a heterobifunctional PROTAC molecule designed to induce the degradation of a specific protein of interest.
The physicochemical properties of PROTAC building blocks, such as solubility and stability, are critical for their successful application in research and drug development. The inclusion of a PEG linker is a common strategy to enhance the aqueous solubility of the parent molecule, which is particularly relevant for thalidomide, a compound known for its poor solubility.[1] This guide provides an in-depth analysis of the expected solubility and stability characteristics of Thalidomide-5-(PEG2-amine), along with detailed experimental protocols for their determination.
Physicochemical Properties
While specific experimental data for Thalidomide-5-(PEG2-amine) is not available, we can infer its properties based on the well-characterized parent compound, thalidomide, and the known effects of PEGylation.
Solubility Profile
Thalidomide is notoriously poorly soluble in aqueous solutions, with a reported solubility of approximately 50 µg/mL.[1] It is also sparingly soluble in most organic solvents, with the exception of dimethylformamide (DMF) and pyridine.[2][3] The introduction of a hydrophilic PEG2 linker is expected to significantly improve the aqueous solubility of Thalidomide-5-(PEG2-amine) compared to thalidomide. PEGylation enhances solubility by increasing the molecule's polarity and its ability to form hydrogen bonds with water.[4][5]
Table 1: Estimated Solubility of Thalidomide-5-(PEG2-amine) in Common Solvents
| Solvent | Thalidomide Solubility (Estimated) | Thalidomide-5-(PEG2-amine) Solubility (Expected) | Rationale for Expectation |
| Water | ~50 µg/mL[1] | Moderately Increased | The hydrophilic PEG2 chain will enhance aqueous solubility.[4] |
| Phosphate Buffered Saline (PBS, pH 7.4) | Sparingly soluble | Increased | Improved aqueous solubility is anticipated. |
| Dimethyl Sulfoxide (DMSO) | Soluble (~12 mg/mL)[6] | Soluble | The molecule retains significant organic character. |
| Dimethyl Formamide (DMF) | Highly soluble[2] | Highly Soluble | The molecule retains significant organic character. |
| Ethanol | Sparingly soluble[2] | Moderately Soluble | The PEG linker may improve solubility in polar protic solvents. |
Stability Profile
Thalidomide is known to be unstable, particularly in aqueous solutions, and is susceptible to hydrolysis.[1] The stability of Thalidomide-5-(PEG2-amine) is expected to be influenced by factors such as pH, temperature, and light exposure. The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide moiety are the primary sites of hydrolytic degradation. While PEGylation can sometimes enhance the stability of small molecules, specific studies on this derivative are required for confirmation.[4]
Table 2: Expected Stability of Thalidomide-5-(PEG2-amine) under Various Conditions
| Condition | Expected Stability | Potential Degradation Pathways |
| pH | ||
| Acidic (pH 1-3) | Moderate to Low | Hydrolysis of the glutarimide and phthalimide rings. |
| Neutral (pH 6-8) | Moderate | Hydrolysis of the glutarimide and phthalimide rings. |
| Basic (pH 9-12) | Low | Accelerated hydrolysis of the glutarimide and phthalimide rings. |
| Temperature | ||
| Refrigerated (2-8 °C) | High (in solid form) | Minimal degradation. |
| Room Temperature (20-25 °C) | Moderate (in solution) | Increased rate of hydrolysis compared to refrigerated conditions. |
| Elevated Temperature (>40 °C) | Low | Accelerated degradation. |
| Light Exposure | Potentially Unstable | Photodegradation is possible, as with many complex organic molecules. |
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of a compound such as Thalidomide-5-(PEG2-amine).
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Materials:
-
Thalidomide-5-(PEG2-amine) (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of solid Thalidomide-5-(PEG2-amine) to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
Calculate the solubility in mg/mL or µM.
Kinetic Solubility Assay (High-Throughput Method)
This assay measures the solubility of a compound from a DMSO stock solution, which is more relevant to early drug discovery screening.[7]
Materials:
-
Thalidomide-5-(PEG2-amine) (as a concentrated DMSO stock solution, e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Liquid handling system (optional)
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution of Thalidomide-5-(PEG2-amine) to the buffer to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Mix the solutions thoroughly and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
Measure the turbidity of the solution in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Alternatively, for UV-Vis detection, filter the solutions to remove any precipitate and measure the absorbance of the filtrate at a wavelength where the compound absorbs.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Stability Indicating HPLC Method for Forced Degradation Studies
This protocol outlines a forced degradation study to identify the degradation products and determine the stability of the compound under stress conditions, as per ICH guidelines.[8][9]
Materials:
-
Thalidomide-5-(PEG2-amine)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Thalidomide-5-(PEG2-amine) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to a light source as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[10]
-
Analysis: At specified time points, inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Data Evaluation: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks. Calculate the percentage of degradation.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the mechanism of action for a PROTAC that utilizes a thalidomide-based ligand to recruit the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of a target protein.[11][12][13]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Solubility and Stability Assessment
The diagram below outlines a typical workflow for assessing the solubility and stability of a new chemical entity like Thalidomide-5-(PEG2-amine).
Caption: Workflow for solubility and stability assessment.
Conclusion
Thalidomide-5-(PEG2-amine) is a valuable tool for the development of PROTACs. While specific experimental data on its solubility and stability are lacking in the public domain, based on the known properties of thalidomide and the principles of PEGylation, it is anticipated to have improved aqueous solubility compared to its parent compound. Its stability profile is likely to be pH and temperature-dependent, with hydrolysis of the thalidomide core being the primary degradation pathway. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the precise physicochemical characteristics of this and similar molecules, which is essential for advancing their application in drug discovery and development.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pharmtech.com [pharmtech.com]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. database.ich.org [database.ich.org]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-5-(PEG2-amine): A Technical Guide to Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-5-(PEG2-amine), a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Thalidomide-5-(PEG2-amine) serves as a potent E3 ubiquitin ligase ligand, specifically targeting the Cereblon (CRBN) protein, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This guide will detail the mechanism of action, provide quantitative data on its application, and present detailed experimental protocols for its use in inducing protein ubiquitination and subsequent degradation.
Core Concept: Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, a small regulatory protein, to the target. This polyubiquitination marks the protein for degradation by the proteasome.
PROTACs are heterobifunctional molecules that consist of two key moieties connected by a linker: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. Thalidomide-5-(PEG2-amine) provides the E3 ligase-recruiting component. The terminal amine group on the polyethylene (B3416737) glycol (PEG) linker allows for its conjugation to a POI-binding ligand, creating a complete PROTAC molecule.[3][4][5]
Mechanism of Action
The thalidomide (B1683933) moiety of the PROTAC binds to Cereblon (CRBN), effectively hijacking the CRL4^CRBN^ E3 ligase complex.[1][2] This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind the target protein brought into proximity by the PROTAC. This induced ternary complex formation (POI-PROTAC-CRBN) is the crucial first step in the degradation process.[6]
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. The PROTAC molecule, having facilitated this process, is then released and can engage in further catalytic cycles of protein degradation.
Quantitative Data on PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data for a hypothetical PROTAC utilizing a thalidomide-based E3 ligase ligand to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known neosubstrates of CRBN upon binding of thalidomide and its analogs.[6][7]
| Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Ikaros (IKZF1) | MM.1S | 24 | 5 | >90 |
| Aiolos (IKZF3) | MM.1S | 24 | 10 | >95 |
Note: This data is illustrative and based on typical values observed for potent thalidomide-based PROTACs. Actual DC50 and Dmax values will vary depending on the specific PROTAC, target protein, and cell line used.[6]
Experimental Protocols
Herein are detailed methodologies for key experiments to assess PROTAC-mediated protein ubiquitination and degradation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ E3 ubiquitin ligase complex
-
Recombinant Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
Thalidomide-based PROTAC
-
5X Ubiquitination Buffer (100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 2.5 mM DTT)[8]
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction mixture containing the E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), CRL4^CRBN^ complex (e.g., 200 nM), POI (e.g., 500 nM), and ubiquitin (e.g., 10 µM) in 1X Ubiquitination Buffer.
-
Add the PROTAC at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the POI. The appearance of higher molecular weight bands or a smear indicates polyubiquitination.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in cellular POI levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated control.
-
Optional: To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies for the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
In-Cell Ubiquitination Assay
This assay demonstrates that the PROTAC induces ubiquitination of the POI within a cellular context.
Materials:
-
Cell line co-transfected with plasmids expressing the POI (e.g., with a FLAG-tag) and HA-tagged ubiquitin.
-
Thalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (non-denaturing)
-
Antibody against the POI or its tag for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Antibodies for Western blotting (anti-HA, anti-POI/tag)
Procedure:
-
Transfect cells with plasmids expressing the tagged POI and HA-ubiquitin.
-
Allow cells to recover and express the proteins (typically 24-48 hours).
-
Treat the cells with the PROTAC and a vehicle control for a short duration (e.g., 1-4 hours). It is crucial to also treat with a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates and then perform immunoprecipitation for the POI using an appropriate antibody and protein A/G beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting. Probe one blot with an anti-HA antibody to detect ubiquitinated POI and another with an anti-POI/tag antibody to confirm successful immunoprecipitation. A ladder of high molecular weight bands in the anti-HA blot indicates ubiquitination of the POI.
Visualizations
Signaling Pathway
References
- 1. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 4. Thalidomide-5-(PEG2-amine) | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Thalidomide's Legacy: A Technical Guide to Neosubstrate Degradation by Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Once a symbol of pharmaceutical tragedy, thalidomide (B1683933) has been reborn in the crucible of modern drug discovery. Its unique ability to modulate the cellular protein degradation machinery has paved the way for a revolutionary therapeutic strategy: Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of the core mechanism of thalidomide-based PROTACs—the targeted degradation of neosubstrates—offering a technical resource for researchers navigating this exciting frontier of medicine.
The Molecular Underpinnings: From Molecular Glue to Targeted Degradation
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues."[1][2] They bind to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[3][4][5] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment and subsequent ubiquitination of proteins not normally targeted by this E3 ligase.[6] These newly recognized substrates are termed "neosubstrates."[7]
This molecular hijacking of the ubiquitin-proteasome system is the foundational principle of thalidomide-based PROTACs. These bifunctional molecules consist of a warhead that binds to a specific protein of interest (POI), a linker, and a CRBN-recruiting ligand, often a thalidomide derivative.[8][9] By bringing the POI into close proximity with the CRL4^CRBN^ complex, the PROTAC orchestrates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][10]
The degradation of specific neosubstrates is responsible for both the therapeutic effects and the historical toxicity of thalidomide. Key neosubstrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors whose degradation is central to the anti-myeloma activity of IMiDs.[11]
-
Casein Kinase 1α (CK1α): Degradation of this protein is implicated in the treatment of myelodysplastic syndromes.[7][12]
-
SALL4: A transcription factor whose degradation is linked to the teratogenic effects of thalidomide.[7][13]
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.
Below are tables summarizing the degradation potency of several well-characterized thalidomide-based PROTACs.
| PROTAC | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-825 | BRD4 | Cereblon (CRBN) | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [9][14][15] |
| dBET1 | BRD4 | Cereblon (CRBN) | MV4;11 | EC50 of 430 nM | Not Reported | [16][17] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and specific experimental conditions.
Visualizing the Mechanism and Workflows
To better understand the complex processes involved in neosubstrate degradation, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: A diagram illustrating the catalytic cycle of a thalidomide-based PROTAC.
Caption: A flowchart outlining the key steps in a Western blot experiment.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of PROTACs. The following sections provide detailed methodologies for key assays.
Western Blotting for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3][18]
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with a range of PROTAC concentrations for a predetermined time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples for electrophoresis. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[2][4]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and CRL4^CRBN^ E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
Thalidomide-based PROTAC
-
Reaction buffer
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction by combining the enzymes, target protein, ubiquitin, ATP, and PROTAC in the reaction buffer. Include control reactions omitting key components (e.g., E1, E3, PROTAC).
-
Incubation: Incubate the reactions at 37°C for a specified time.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
Ternary Complex Formation Assay
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical prerequisite for efficient protein degradation.[7][11] Several biophysical techniques can be employed to characterize this interaction, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like NanoBRET™.
General Principle (SPR):
-
Immobilize the E3 ligase (e.g., CRBN) on a sensor chip.
-
Inject the target protein and PROTAC, either sequentially or as a pre-mixed solution, over the sensor surface.
-
Measure the binding kinetics (association and dissociation rates) to determine the affinity of the ternary complex.
Cell Viability Assay
To assess the functional consequences of target protein degradation, cell viability assays are performed.[1][19]
Materials:
-
Cancer cell line of interest
-
Thalidomide-based PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against PROTAC concentration to determine the IC50 value.
The Future of Thalidomide-Based Degraders
The journey of thalidomide from a pariah to a pillar of targeted protein degradation is a testament to the power of scientific inquiry. Thalidomide-based PROTACs represent a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable."[20] As our understanding of the intricate interactions within the ternary complex deepens, so too will our ability to design more potent, selective, and safer degraders. The continued exploration of the "neosubstrate landscape" holds the promise of uncovering novel therapeutic targets and expanding the reach of this transformative technology.[21][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. promega.co.jp [promega.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Conjugation of Thalidomide-5-(PEG2-amine) to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives have emerged as crucial molecules in the field of targeted protein degradation.[1][2] These compounds function as molecular glues that recruit the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system.[1][3][4][5] This mechanism is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs).[6][7][8] A PROTAC consists of a ligand for the POI and an E3 ligase-recruiting ligand, connected by a chemical linker.[6][7][9]
This document provides detailed application notes and protocols for the conjugation of Thalidomide-5-(PEG2-amine) to a protein of interest. The terminal amine group on the PEG linker of this thalidomide derivative allows for its covalent attachment to various functional groups on a protein, most commonly carboxylic acid groups, to form a stable amide bond.[10][11] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and provides flexibility to the resulting conjugate.[1][10]
Principle of the Method
The conjugation of Thalidomide-5-(PEG2-amine) to a protein of interest typically involves the formation of a stable amide bond between the primary amine of the thalidomide derivative and a carboxylic acid group on the protein. This is achieved using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two main steps:
-
Activation of Carboxylic Acids: EDC activates the carboxylic acid groups on the protein (e.g., on aspartic or glutamic acid residues or the C-terminus) to form a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: This intermediate can react directly with the primary amine of Thalidomide-5-(PEG2-amine). However, to improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester then readily reacts with the primary amine of the thalidomide derivative to form a stable amide bond.[12][13]
Signaling Pathway: Cereblon-Mediated Protein Degradation
The conjugation of thalidomide to a protein of interest is a critical step in creating a PROTAC. The thalidomide moiety of the resulting conjugate binds to Cereblon (CRBN), bringing the entire CRL4^CRBN^ E3 ubiquitin ligase complex into close proximity with the protein of interest.[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
Caption: Cereblon-mediated protein degradation pathway.
Experimental Protocols
Materials and Reagents
-
Thalidomide-5-(PEG2-amine)
-
Protein of Interest (POI) with accessible carboxylic acid groups
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer, pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: Hydroxylamine-HCl or Glycine
-
Purification column (e.g., size-exclusion chromatography or dialysis cassettes)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Experimental Workflow
Caption: Workflow for conjugating Thalidomide-5-(PEG2-amine) to a protein.
Detailed Protocol
1. Preparation of Reagents:
-
Prepare the Protein of Interest at a concentration of 1-10 mg/mL in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of both EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Dissolve Thalidomide-5-(PEG2-amine) in a minimal amount of anhydrous DMF or DMSO.
2. Activation of Protein Carboxylic Acids:
-
To the protein solution, add a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to Thalidomide-5-(PEG2-amine):
-
Add the dissolved Thalidomide-5-(PEG2-amine) to the activated protein solution. A starting point of a 10-20 fold molar excess of the thalidomide derivative to the protein is recommended, though this should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
4. Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove unreacted thalidomide derivative and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
6. Characterization of the Conjugate:
-
The success of the conjugation can be confirmed by SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
-
The degree of labeling can be quantified using methods such as UV-Vis spectroscopy if the thalidomide derivative has a distinct absorbance, or by mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the conjugation and subsequent analysis.
Table 1: Representative Conjugation Efficiency and Protein Recovery
| Parameter | Result | Method of Analysis |
| Protein Concentration (Initial) | 5.0 mg/mL | Bradford Assay |
| Protein Concentration (Final) | 4.2 mg/mL | Bradford Assay |
| Protein Recovery | 84% | Calculation |
| Degree of Labeling | 2.5 moles of Thalidomide per mole of Protein | Mass Spectrometry |
Table 2: Materials and Reagent Concentrations
| Reagent | Stock Concentration | Molar Excess (relative to Protein) |
| Protein of Interest | 100 µM (5 mg/mL for a 50 kDa protein) | 1x |
| EDC | 10 mg/mL | 5x |
| Sulfo-NHS | 10 mg/mL | 5x |
| Thalidomide-5-(PEG2-amine) | 10 mM in DMSO | 20x |
| Quenching Solution (Hydroxylamine) | 1 M | 500x |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Prepare fresh EDC/NHS solutions immediately before use. |
| Inaccessible carboxylic acid groups on the protein | Consider denaturing and refolding the protein, or using a longer PEG linker on the thalidomide derivative. | |
| pH of buffers is not optimal | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0. | |
| Protein Precipitation | High concentration of organic solvent | Minimize the volume of DMF or DMSO used to dissolve the thalidomide derivative. |
| Protein instability | Perform the conjugation at 4°C. |
Conclusion
The conjugation of Thalidomide-5-(PEG2-amine) to a protein of interest is a fundamental step in the development of PROTACs for targeted protein degradation. The protocols outlined in this document provide a robust framework for achieving successful conjugation. Optimization of reaction conditions, including molar ratios of reagents and incubation times, may be necessary for specific proteins. Careful characterization of the final conjugate is essential to ensure its suitability for downstream applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Amide Bond Formation via NHS Ester Chemistry with Thalidomide-5-(PEG2-amine)
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the covalent conjugation of Thalidomide-5-(PEG2-amine) with an N-hydroxysuccinimide (NHS) ester-functionalized molecule. This reaction is a cornerstone in the synthesis of various bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Thalidomide (B1683933) and its analogs are well-established ligands for the E3 ligase Cereblon (CRBN).[1][2][3] By conjugating a thalidomide derivative, such as Thalidomide-5-(PEG2-amine), to a ligand for a specific protein of interest, a PROTAC can be created. The reaction described herein involves the nucleophilic attack of the primary amine on Thalidomide-5-(PEG2-amine) on the carbonyl group of an NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[4][5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the thalidomide building block enhances water solubility.[6][7]
I. Principle of the Method
The conjugation chemistry relies on the high reactivity of NHS esters toward primary amines.[8][9] The primary aliphatic amine of Thalidomide-5-(PEG2-amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This reaction proceeds efficiently under neutral to slightly basic conditions (pH 7.2-8.5) to yield a chemically stable amide linkage.[4][10] A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[4][10] Therefore, careful control of reaction conditions is crucial for maximizing conjugation efficiency.
II. Experimental Protocols
This section details the procedures for preparing reagents, performing the conjugation reaction, and purifying the final product.
A. Materials and Reagents:
-
Thalidomide-5-(PEG2-amine)[6]
-
Molecule of interest functionalized with an NHS ester
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[11][12]
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. (Avoid buffers containing primary amines like Tris or glycine)[4][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[4]
-
Solvents for purification (e.g., HPLC-grade water, acetonitrile (B52724), methanol)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
B. Protocol 1: Conjugation Reaction
This protocol is a general guideline. Optimal conditions, such as molar ratios and reaction times, may need to be determined empirically based on the specific NHS ester used.
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[12][13]
-
Prepare a stock solution of Thalidomide-5-(PEG2-amine) in anhydrous DMF or DMSO. For example, dissolve 5 mg in 500 µL of solvent.
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).[3][12] Do not store NHS ester solutions, as the ester moiety readily hydrolyzes.[12]
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the desired amount of Thalidomide-5-(PEG2-amine) solution.
-
If the reaction is to be performed in an aqueous buffer, add the Reaction Buffer to the vial. The final concentration of organic solvent (DMF/DMSO) should ideally not exceed 10% of the total reaction volume.[13][14]
-
Add the NHS ester solution to the reaction mixture. A 1.1 to 2-fold molar excess of the amine component relative to the NHS ester is a common starting point.[14][15] However, for protein labeling, a 10-20 fold molar excess of the NHS ester is often used.[3]
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[4][15] Longer incubation at a lower temperature can be beneficial for sensitive molecules.[3]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[12][15]
-
-
Quenching the Reaction:
C. Protocol 2: Work-up and Purification
Purification is critical to remove unreacted starting materials, the NHS byproduct, and any side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying thalidomide-based conjugates like PROTACs.[16]
-
Work-up (for organic solvent reactions):
-
Dilute the reaction mixture with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification by Preparative RP-HPLC:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO) and dilute with the initial mobile phase.[16]
-
Purify the conjugate using a preparative RP-HPLC system with a C18 column.[16]
-
Use a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase.
-
Monitor the elution profile using a UV detector.
-
Collect fractions corresponding to the desired product peak.
-
Confirm the purity and identity of the collected fractions using analytical HPLC/UPLC-MS.[16]
-
Combine the pure fractions and remove the solvent (e.g., by lyophilization).
-
III. Data Presentation
The success of the conjugation reaction is evaluated by purity, yield, and structural confirmation. The following tables summarize typical parameters and expected analytical data.
Table 1: Reaction and Purification Parameters
| Parameter | Typical Value / Condition | Purpose |
|---|---|---|
| Reaction | ||
| Solvent | Anhydrous DMF or DMSO | Solubilize reactants; must be amine-free.[11] |
| pH | 7.2 - 8.5 | Optimizes amine reactivity while minimizing NHS ester hydrolysis.[4][10] |
| Molar Ratio (Amine:NHS Ester) | 1.1:1 to 2:1 | Drives the reaction to completion.[14][15] |
| Temperature | 4°C to Room Temperature | Lower temperature can improve stability for sensitive molecules.[4] |
| Reaction Time | 2 - 24 hours | Dependent on reactant stability and reactivity.[12][15] |
| Purification | ||
| Method | Preparative RP-HPLC | High-resolution separation of product from impurities.[16] |
| Stationary Phase | C18 Silica | Effective for separating relatively non-polar conjugates.[16] |
| Mobile Phase | Water/Acetonitrile Gradient | Elutes compounds based on hydrophobicity. |
Table 2: Analytical Characterization of Final Conjugate
| Analysis Method | Parameter Measured | Typical Result |
|---|---|---|
| LC-MS | Purity & Molecular Weight | >95% purity by UV; Observed mass matches theoretical mass. |
| NMR (¹H, ¹³C) | Chemical Structure | Peaks consistent with the proposed conjugate structure. |
| HRMS | Exact Mass | High-resolution mass confirms elemental composition. |
IV. Mandatory Visualizations
Diagram 1: Experimental Workflow The following diagram illustrates the complete workflow from reagent preparation to the final, characterized product.
Caption: A flowchart of the experimental workflow for conjugating Thalidomide-5-(PEG2-amine) with an NHS ester.
Diagram 2: Thalidomide-Based PROTAC Signaling Pathway This diagram illustrates the mechanism of action for a PROTAC that utilizes a thalidomide-based ligand to induce the degradation of a target protein.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Note and Protocols: Amide Bond Formation with Thalidomide-5-(PEG2-amine) using HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] By incorporating a thalidomide moiety, PROTACs can hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2]
Thalidomide-5-(PEG2-amine) is a versatile building block for PROTAC synthesis, featuring a terminal amine group that allows for conjugation with a variety of molecules.[3][4] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the resulting PROTAC.[3] A common and efficient method for conjugating this building block is through the formation of a stable amide bond with a carboxylic acid-containing molecule.
This application note provides detailed protocols for the amide bond formation between Thalidomide-5-(PEG2-amine) and a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is a highly effective reagent known for its rapid activation of carboxylic acids, leading to high yields and minimal side reactions, such as racemization.[5][6]
Signaling Pathway: PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs initiate their action by simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, thereby eliminating the target protein from the cell.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The general workflow for the HATU-mediated amide coupling of Thalidomide-5-(PEG2-amine) with a carboxylic acid involves the activation of the carboxylic acid followed by nucleophilic attack by the amine, and subsequent purification of the product.
Caption: Experimental workflow for amide bond formation.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Thalidomide-5-(PEG2-amine) | e.g., BroadPharm | ≥95% Purity |
| Carboxylic Acid of Interest | Various | ≥95% Purity |
| HATU | Various | ≥98% Purity |
| N,N-Diisopropylethylamine (DIPEA) | Various | Anhydrous, ≥99.5% |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Various | Anhydrous, ≥99.8% |
| Ethyl Acetate (B1210297) (EtOAc) | Various | ACS Grade |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Various | ACS Grade |
| Brine (Saturated Aqueous NaCl) | Various | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Various | ACS Grade |
| Silica (B1680970) Gel for Column Chromatography | Various | 230-400 mesh |
Experimental Protocols
Protocol 1: Standard HATU Coupling in N,N-Dimethylformamide (DMF)
This protocol is suitable for most standard amide coupling reactions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[5]
-
Activation: Add HATU (1.1-1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Amine Addition: In a separate vial, dissolve Thalidomide-5-(PEG2-amine) (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the reaction mixture.[5]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Coupling in Dichloromethane (DCM) for Sensitive Substrates
This protocol is recommended when using substrates that may be sensitive to DMF.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1-1.2 equivalents) and stir for 15-30 minutes at room temperature.
-
Amine Addition: Add Thalidomide-5-(PEG2-amine) (1.0-1.1 equivalents) to the reaction mixture. If the amine has poor solubility in DCM, it can be dissolved in a minimal amount of anhydrous DMF before addition.
-
Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Parameters and Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the HATU-mediated coupling of Thalidomide-5-(PEG2-amine) with a generic carboxylic acid. Actual results may vary depending on the specific carboxylic acid used.
| Parameter | Value | Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | Limiting reagent. |
| Thalidomide-5-(PEG2-amine) | 1.0 - 1.1 eq | A slight excess can help drive the reaction to completion. |
| HATU | 1.1 - 1.2 eq | An excess ensures efficient activation of the carboxylic acid.[5] |
| DIPEA | 2.0 - 3.0 eq | Acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize byproducts.[5] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | DMF is generally preferred for its excellent solvating properties. |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not required and may increase side reactions.[5] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion.[5] |
| Expected Outcome | ||
| Yield | 70 - 95% | Highly dependent on the substrate and purification efficiency. |
| Purity (after chromatography) | >95% | As determined by LC-MS and NMR. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inadequate activation of the carboxylic acid. | Use fresh HATU. Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine.[5] |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[5] | |
| Presence of Side Products | Guanidinylation of the amine. | Avoid a large excess of HATU. Use a slight excess of the carboxylic acid.[5] |
| Reaction with other nucleophilic functional groups. | Protect other nucleophilic groups (e.g., -OH, -SH) on the substrates before the coupling reaction.[5] | |
| Difficulty in Purification | Presence of tetramethylurea byproduct. | Tetramethylurea is polar and can often be removed by aqueous workup.[5] |
Conclusion
The use of HATU as a coupling agent provides a robust and efficient method for the formation of an amide bond between Thalidomide-5-(PEG2-amine) and various carboxylic acids. The protocols outlined in this application note offer a reliable foundation for the synthesis of thalidomide-based PROTACs and other conjugates. By carefully controlling the reaction conditions and stoichiometry, researchers can achieve high yields of the desired product with high purity. These methods are integral to the advancement of targeted protein degradation as a therapeutic strategy.
References
Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC using Thalidomide-5-(PEG2-amine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, purification, and characterization of a Proteolysis Targeting Chimera (PROTAC) utilizing Thalidomide-5-(PEG2-amine) as the Cereblon (CRBN) E3 ligase ligand connected to a generic protein of interest (POI) ligand via an amide bond. This document outlines the chemical synthesis, purification protocol, and methods for biological evaluation, including target protein degradation.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They are comprised of two distinct ligands connected by a flexible linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[1][2] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors in terms of potency and selectivity.[3]
Thalidomide (B1683933) and its analogs are widely used as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[2][4] By incorporating a thalidomide derivative into a PROTAC, the ubiquitin-proteasome system can be harnessed to selectively eliminate a target protein. The polyethylene (B3416737) glycol (PEG) linker provides a flexible and soluble spacer between the thalidomide moiety and the POI ligand.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ubiquitin ligase complex.[5] This proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis
The synthesis of the PROTAC is achieved through an amide coupling reaction between the amine functionality of Thalidomide-5-(PEG2-amine) and a carboxylic acid group on the POI ligand.
References
Application Notes and Protocols for Western Blot Analysis of Protein Degradation by a Thalidomide-5-(PEG2-amine) PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of protein degradation induced by a Proteolysis Targeting Chimera (PROTAC) composed of a target protein ligand linked to Thalidomide-5-(PEG2-amine). This PROTAC recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific proteins of interest (POIs).[3][4] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
Thalidomide and its analogs are well-characterized ligands for the E3 ligase Cereblon (CRBN).[1][2] A PROTAC utilizing Thalidomide-5-(PEG2-amine) as the E3 ligase ligand is designed to hijack the CRL4-CRBN complex to induce the degradation of a specific target protein. Western blot analysis is a fundamental and widely used technique to quantify the reduction in cellular protein levels and thereby assess the efficacy of a PROTAC.[5][6][7] This document provides detailed protocols for this analysis and guidance on data interpretation.
Mechanism of Action: Thalidomide-Based PROTAC
The Thalidomide-5-(PEG2-amine) component of the PROTAC binds to CRBN, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[2] Simultaneously, the other end of the PROTAC binds to the target protein. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1] The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the target protein.[4]
Caption: Mechanism of protein degradation by a Thalidomide-based PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[8] The following table presents illustrative data for a hypothetical POI targeted by a Thalidomide-5-(PEG2-amine) PROTAC in a relevant cell line.
| Parameter | Value | Description |
| Cell Line | e.g., MCF-7, HeLa, etc. | Human cancer cell line expressing the protein of interest. |
| Treatment Time | 24 hours | Optimal time for maximal degradation. |
| DC50 | 50 nM | Concentration for 50% protein degradation. |
| Dmax | >90% | Maximum achievable protein degradation. |
| Negative Control | No degradation observed | A non-binding or inactive analog of the PROTAC. |
| Vehicle Control | No degradation observed | e.g., DMSO. |
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding : Seed the appropriate cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][9]
-
PROTAC Preparation : Prepare a stock solution of the Thalidomide-5-(PEG2-amine) PROTAC in DMSO.[9] Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).[3]
-
Cell Treatment :
-
Dose-Response : Treat cells with increasing concentrations of the PROTAC for a fixed time period (e.g., 24 hours).[3]
-
Time-Course : Treat cells with a fixed, effective concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[3]
-
Controls : Include a vehicle control (DMSO) and, if available, a negative control PROTAC that does not bind to the target protein or CRBN.[5][9]
-
-
Cell Harvesting : Following treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).[3]
Caption: Western blot experimental workflow.
Protocol 2: Western Blot Analysis
-
Cell Lysis :
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[3][4][5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3][5]
-
Incubate on ice for 30 minutes with occasional vortexing.[3][5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube.[5]
-
-
Protein Quantification :
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[5]
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[5][10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[3][5]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[5]
-
-
Protein Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3][5]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3][5] A primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) should also be used.[11][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3][5]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3][5]
-
Wash the membrane three times for 10 minutes each with TBST.[3][5]
-
-
Detection and Analysis :
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[5]
-
Capture the chemiluminescent signal using a digital imaging system.[5]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5][13]
-
Normalize the intensity of the target protein band to the corresponding loading control band to account for any variations in protein loading.[5][14]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak protein degradation | PROTAC is not cell-permeable. | Modify the linker or target ligand to improve physicochemical properties. |
| Ternary complex is not forming effectively. | Optimize the linker length and attachment points. | |
| Target protein has a long half-life. | Increase the treatment time.[9] | |
| High background in Western Blot | Insufficient blocking. | Increase blocking time or use a different blocking agent.[9] |
| Antibody concentration is too high. | Optimize primary and secondary antibody concentrations.[9] | |
| Inconsistent loading control | Inaccurate protein quantification. | Repeat protein quantification assay carefully. |
| Pipetting errors during sample loading. | Ensure accurate and consistent loading volumes. |
Conclusion
Western blot analysis is an essential and robust method for quantifying the degradation of a target protein induced by a Thalidomide-5-(PEG2-amine) PROTAC. The protocols outlined in this document provide a detailed framework for conducting these experiments and analyzing the resulting data. Careful execution of these protocols will yield reliable and reproducible results, which are critical for the evaluation and development of novel PROTAC-based therapeutics.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
Application Notes: Measuring the Efficacy of a Thalidomide-5-(PEG2-amine) PROTAC in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional inhibition to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][3]
Thalidomide (B1683933) and its analogs are potent ligands for the Cereblon (CRBN) E3 ligase, a component of the CUL4-CRBN E3 ubiquitin ligase complex.[1][4][5] By incorporating a thalidomide derivative, such as Thalidomide-5-(PEG2-amine), into a PROTAC, researchers can effectively hijack the CRBN E3 ligase to target a specific POI for degradation.[2][5] These application notes provide a detailed protocol for assessing the efficacy of a novel Thalidomide-5-(PEG2-amine) PROTAC in a cell-based setting. The primary methods described are Western Blotting to quantify protein degradation and the CellTiter-Glo® Luminescent Cell Viability Assay to assess the downstream effects on cell viability.[6][7]
Mechanism of Action of a Thalidomide-Based PROTAC
The efficacy of a thalidomide-based PROTAC hinges on its ability to induce the formation of a stable ternary complex between the target protein and the CRBN E3 ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[8]
Experimental Protocols
To comprehensively evaluate the efficacy of a Thalidomide-5-(PEG2-amine) PROTAC, two key assays are recommended: a Western Blot to directly measure the degradation of the target protein and a CellTiter-Glo® assay to determine the effect on cell viability.
Western Blot for Protein Degradation
This protocol allows for the direct visualization and quantification of the target protein's abundance within cells following PROTAC treatment.[6]
a. Experimental Workflow
b. Detailed Protocol
-
Cell Seeding and Culture:
-
Seed the appropriate cell line expressing the protein of interest into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells in complete culture medium at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the Thalidomide-5-(PEG2-amine) PROTAC in fresh culture medium. A typical concentration range to start with is 1 nM to 10 µM.
-
Time-Course: For kinetic analysis, treat cells with a fixed concentration of the PROTAC (e.g., the approximate DC₅₀ value determined from the dose-response experiment) and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).[9]
-
Include a vehicle control (e.g., DMSO) at a final concentration that does not exceed 0.1%.[7]
-
Replace the culture medium with the PROTAC-containing medium and incubate for the desired duration.
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each protein sample and denature by heating at 95-100°C for 5 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[6]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).[6]
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate and incubate with the membrane.[6]
-
Capture the chemiluminescent signal using an imaging system.[6]
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[12][13]
a. Experimental Workflow
b. Detailed Protocol
-
Cell Seeding:
-
PROTAC Treatment:
-
Prepare serial dilutions of the Thalidomide-5-(PEG2-amine) PROTAC in culture medium.
-
Add the desired volume of the PROTAC dilutions to the respective wells.
-
Incubate for a period relevant to the observed degradation kinetics and expected downstream cellular effects (e.g., 72 hours).[7]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
-
Plot the percent viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.
Table 1: Dose-Dependent Degradation of Target Protein by Thalidomide-5-(PEG2-amine) PROTAC
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 95.4 | ± 4.8 |
| 10 | 72.1 | ± 6.1 |
| 50 | 35.8 | ± 3.9 |
| 100 | 15.2 | ± 2.5 |
| 500 | 8.9 | ± 1.8 |
| 1000 | 12.3 | ± 2.1 |
| 5000 | 25.6 | ± 3.4 |
Note: The increase in protein levels at higher concentrations may indicate the "hook effect," a phenomenon sometimes observed with PROTACs.[11]
Table 2: Time-Dependent Degradation of Target Protein by Thalidomide-5-(PEG2-amine) PROTAC at [X] nM
| Time (hours) | Normalized Target Protein Level (%) | Standard Deviation |
| 0 | 100 | ± 4.5 |
| 2 | 80.3 | ± 5.1 |
| 4 | 55.7 | ± 4.2 |
| 8 | 28.1 | ± 3.3 |
| 16 | 10.5 | ± 2.0 |
| 24 | 9.8 | ± 1.9 |
Table 3: Cell Viability in Response to Thalidomide-5-(PEG2-amine) PROTAC Treatment (72 hours)
| PROTAC Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 6.3 |
| 1 | 98.2 | ± 5.9 |
| 10 | 90.5 | ± 7.1 |
| 50 | 75.4 | ± 6.5 |
| 100 | 52.1 | ± 4.8 |
| 500 | 28.9 | ± 3.7 |
| 1000 | 15.6 | ± 2.9 |
| 5000 | 14.8 | ± 2.5 |
Table 4: Summary of Efficacy Parameters for Thalidomide-5-(PEG2-amine) PROTAC
| Parameter | Value |
| DC₅₀ | 55 nM |
| Dₘₐₓ | 91.1% |
| IC₅₀ | 95 nM |
By following these detailed protocols and presenting the data in a clear and organized manner, researchers can effectively characterize the efficacy of novel Thalidomide-5-(PEG2-amine) PROTACs and make informed decisions for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cellgs.com [cellgs.com]
- 9. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. scribd.com [scribd.com]
- 15. promega.com [promega.com]
Application Note: Quantifying Ternary Complex Formation in Live Cells Using a Thalidomide-Based PROTAC and the NanoBRET™ Assay
Audience: Researchers, scientists, and drug development professionals involved in targeted protein degradation and drug discovery.
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] A critical initial step in this process is the formation of a ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] The formation and stability of this complex are key determinants of the PROTAC's efficacy.
This application note provides a detailed protocol for quantifying the formation of a ternary complex between the bromodomain-containing protein 4 (BRD4) and the E3 ligase component Cereblon (CRBN) in live cells. The assay uses a PROTAC constructed with Thalidomide-5-(PEG2-amine) , a common building block that serves as the CRBN-binding moiety.[4][5][6] The principle of the assay is based on Bioluminescence Resonance Energy Transfer (BRET), specifically the NanoBRET™ technology, which measures protein-protein interactions in real-time within a cellular context.[7][8]
In this system, the target protein (BRD4) is fused to the highly luminescent NanoLuc® luciferase (the BRET donor), and the E3 ligase component (CRBN) is fused to HaloTag® protein (the BRET acceptor).[9][10] When a PROTAC molecule brings the NanoLuc®-BRD4 and HaloTag®-CRBN into close proximity, energy is transferred from the donor to the fluorescent ligand bound to the HaloTag®, generating a quantifiable BRET signal.[11][12] This allows for the precise measurement of ternary complex formation, enabling researchers to determine compound potency, kinetics, and the mechanism of action for novel degraders.[3][13][14]
Signaling Pathway and Experimental Workflow
Ternary Complex Formation and BRET Signal Generation
The PROTAC molecule acts as a molecular bridge, simultaneously binding to the target protein (BRD4) and the E3 ligase (CRBN). This induced proximity brings the NanoLuc® donor and the HaloTag® acceptor close enough (<10 nm) for energy transfer to occur upon the addition of the NanoLuc® substrate.
Caption: Mechanism of NanoBRET Ternary Complex Assay.
Experimental Workflow Overview
The protocol involves co-transfecting cells with plasmids encoding the donor (NanoLuc®-BRD4) and acceptor (HaloTag®-CRBN) proteins, followed by cell plating, labeling with the HaloTag® fluorescent ligand, treatment with the PROTAC, and finally, detection of the BRET signal.
Caption: High-level experimental workflow for the NanoBRET assay.
Materials and Reagents
| Reagent | Recommended Supplier & Cat. No. |
| HEK293 Cells | ATCC (Cat.# CRL-1573) |
| DMEM, high glucose | Gibco (Cat.# 11995) |
| Fetal Bovine Serum (FBS) | Seradigm (Cat.# 1500-050) |
| Opti-MEM™ I Reduced Serum Medium | Life Technologies (Cat.# 11058-021) |
| FuGENE® HD Transfection Reagent | Promega (Cat.# E2311) |
| NanoLuc®-BRD4 (full-length) Plasmid | Promega (Custom or available vector) |
| HaloTag®-CRBN Plasmid | Promega (Custom or available vector) |
| White, 96-well assay plates | Corning (Cat.# 3917) |
| Thalidomide-5-(PEG2-amine) based PROTAC | Synthesized in-house or custom order |
| dBET6 (Positive Control PROTAC) | MedChemExpress (Cat.# HY-112588) |
| MG132 Proteasome Inhibitor | SelleckChem (Cat.# S2619) |
| HaloTag® NanoBRET™ 618 Ligand | Promega (Cat.# G9801) |
| Nano-Glo® Vivazine™ Live Cell Substrate | Promega (Cat.# N2580) |
| DPBS | Invitrogen (Cat.# 14190) |
| Multi-mode plate reader with filters | e.g., GloMax® Discover (Promega, Cat.# GM3000) |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate types.
Day 1: Cell Transfection
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS to ~80-90% confluency.
-
Prepare Transfection Mix: For each well to be transfected, prepare the DNA and reagent mix in Opti-MEM™ medium.
-
It is critical to optimize the donor-to-acceptor plasmid ratio to maximize the assay window. Start with a 1:10 ratio (NanoLuc®-BRD4:HaloTag®-CRBN).[15] For example, use 0.01 µg of NanoLuc®-BRD4 and 0.1 µg of HaloTag®-CRBN plasmid DNA per well.
-
Dilute the plasmid DNA in Opti-MEM™.
-
In a separate tube, add FuGENE® HD Transfection Reagent at a 3:1 ratio to total DNA (e.g., 0.33 µL of reagent for 0.11 µg of DNA).
-
Combine the DNA and reagent mixtures, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the transfection complex to suspended HEK293 cells and mix thoroughly.
Day 2: Cell Plating
-
Cell Harvest: Trypsinize and resuspend the transfected cells from Day 1 in fresh culture medium.
-
Cell Count: Count the cells and adjust the density to 2 x 10^5 cells/mL.
-
Plate Cells: Dispense 100 µL of the cell suspension (20,000 cells) into each well of a white, 96-well assay plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Assay Execution
-
Prepare HaloTag® Ligand: Dilute the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM in Opti-MEM™.
-
Prepare PROTAC Dilutions: Perform a serial dilution of your Thalidomide-5-(PEG2-amine) based PROTAC and the control PROTAC (e.g., dBET6) in Opti-MEM™. A 10-point, 3-fold dilution series starting from 10 µM is a good starting point.
-
Optional - Proteasome Inhibition: To prevent target degradation and potentially increase the BRET signal, pre-incubate cells with 10 µM MG132 for 30-60 minutes before adding the PROTAC.[15][16]
-
Labeling and Dosing:
-
Add 25 µL of the 100 nM HaloTag® Ligand solution to each well (final concentration will be ~20 nM after all additions).
-
Add 10 µL of the PROTAC dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. This incubation time may require optimization.
-
Prepare Detection Reagent: Immediately before use, prepare the Nano-Glo® Vivazine™ Substrate by diluting it 1:100 in DPBS.
-
Detection:
-
Add 25 µL of the prepared substrate to each well.
-
Read the plate within 10-15 minutes on a luminometer equipped with two filters: one for the donor emission (~460 nm) and one for the acceptor emission (>610 nm).[9]
-
Data Analysis and Presentation
Calculation of NanoBRET™ Ratio
The raw data consists of luminescence readings from the donor and acceptor channels. The NanoBRET™ ratio is calculated to normalize for cell number and donor expression variability.
-
Correct for Background: Subtract the average background reading (from wells with no cells) from all donor and acceptor readings.
-
Calculate Ratio: For each well, calculate the BRET Ratio using the following formula:
-
BRET Ratio = (Acceptor Emission [618 nm]) / (Donor Emission [460 nm])
-
-
MilliBRET Units (mBU): Often, the BRET Ratio is multiplied by 1000 to express it in mBU.
-
mBU = BRET Ratio * 1000
-
Data Presentation
Summarize the results in a table and plot the BRET Ratio (mBU) against the log of the PROTAC concentration. Use a non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value, which represents the concentration of PROTAC required to achieve 50% of the maximal BRET signal.
Table 1: Example Data for a BRD4-Targeting PROTAC
| PROTAC Conc. (nM) | Donor Reading (RLU) | Acceptor Reading (RLU) | BRET Ratio | mBU |
| 0 (Vehicle) | 1,550,000 | 77,500 | 0.050 | 50 |
| 0.1 | 1,545,000 | 84,975 | 0.055 | 55 |
| 0.3 | 1,560,000 | 109,200 | 0.070 | 70 |
| 1 | 1,530,000 | 183,600 | 0.120 | 120 |
| 3 | 1,555,000 | 342,100 | 0.220 | 220 |
| 10 | 1,540,000 | 585,200 | 0.380 | 380 |
| 30 | 1,525,000 | 777,750 | 0.510 | 510 |
| 100 | 1,560,000 | 904,800 | 0.580 | 580 |
| 300 | 1,550,000 | 930,000 | 0.600 | 600 |
| 1000 | 1,548,000 | 936,540 | 0.605 | 605 |
This data is for illustrative purposes only.
Conclusion
The NanoBRET™ Ternary Complex Assay is a powerful, quantitative method for studying the initial, crucial step of PROTAC-mediated protein degradation in a physiologically relevant live-cell environment.[13][17] By utilizing a PROTAC built with Thalidomide-5-(PEG2-amine), researchers can effectively measure the formation of the BRD4-PROTAC-CRBN complex, providing invaluable insights for the optimization and characterization of novel protein degraders. This protocol offers a robust framework for performing these assays, enabling the generation of high-quality, reproducible data for drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thalidomide-5-(PEG2-amine) | AxisPharm [axispharm.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. NanoBRET — SGC-UNC [sgc-unc.org]
- 9. NanoBRET® Nano-Glo® Detection Systems [promega.com]
- 10. selvita.com [selvita.com]
- 11. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Application of Thalidomide-5-(PEG2-amine) in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-(PEG2-amine) is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in oncology.[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[2] Thalidomide-5-(PEG2-amine) serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It consists of three key components:
-
A thalidomide (B1683933) moiety: This part of the molecule binds to the CRBN E3 ubiquitin ligase.[2]
-
A PEG2 linker: The two-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][3]
-
A terminal amine group: This reactive handle allows for the straightforward conjugation of a ligand that targets a specific protein of interest (POI).[1]
By incorporating Thalidomide-5-(PEG2-amine) into a PROTAC, researchers can effectively recruit the CRBN E3 ligase to a specific cancer-associated protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation offers a powerful strategy to combat cancers that are reliant on the expression of specific oncogenic proteins.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind the application of Thalidomide-5-(PEG2-amine) in oncology is the creation of a PROTAC that induces the degradation of a cancer-driving protein. The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, containing the thalidomide-based CRBN ligand and a POI-targeting ligand, simultaneously binds to both the CRBN E3 ligase and the POI, forming a ternary complex.[4]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI.[5]
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][5]
-
Recycling: The PROTAC is released and can catalyze further rounds of protein degradation.[4]
This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors.
Representative Applications in Oncology
While specific PROTACs utilizing the precise Thalidomide-5-(PEG2-amine) linker are part of ongoing research and may not be extensively published, the principle is well-established with closely related linkers. For illustrative purposes, we will consider a representative thalidomide-based PROTAC targeting Bruton's Tyrosine Kinase (BTK), a crucial protein in B-cell malignancies.
Quantitative Data Summary
The following table summarizes representative data for a hypothetical BTK-targeting PROTAC synthesized using a thalidomide-based CRBN ligand and a PEG linker. This data is illustrative of the expected performance of such a PROTAC in relevant cancer cell lines.
| Parameter | Value | Cell Line | Target Protein | Reference |
| DC50 (Degradation) | 9.1 nM | NAMALWA (Burkitt's Lymphoma) | BTK | [5] |
| IC50 (Inhibition of Proliferation) | < 10 nM | NAMALWA (Burkitt's Lymphoma) | BTK | [5] |
| Maximum Degradation (Dmax) | > 99% | NAMALWA (Burkitt's Lymphoma) | BTK | [5] |
Note: The data presented are representative of thalidomide-based PROTACs with PEG linkers and should be considered as a guideline for the expected efficacy.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of PROTACs constructed with Thalidomide-5-(PEG2-amine).
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cancer cells following treatment with a PROTAC.
Materials and Reagents:
-
Cancer cell line expressing the protein of interest (e.g., NAMALWA for BTK).
-
PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials and Reagents:
-
96-well flat-bottom, opaque-walled tissue culture plates.
-
PROTAC stock solution (in DMSO).
-
Complete cell culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Add the diluted PROTAC to the appropriate wells. Include wells with vehicle control (DMSO) and wells with medium only (for background).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control wells to determine the percentage of viability.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for the evaluation of a novel PROTAC in oncology research.
Logical Relationship of PROTAC Components
Caption: The tripartite structure of a PROTAC and its binding partners.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.promega.com [ch.promega.com]
Application Note: Confirmation of Thalidomide-5-(PEG2-amine) Conjugation using LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. A common architectural feature of PROTACs is the recruitment of an E3 ubiquitin ligase, often Cereblon (CRBN), facilitated by a thalidomide-based ligand. The conjugation of these ligands to a targeting moiety via a linker, such as a polyethylene (B3416737) glycol (PEG) chain, is a critical step in PROTAC synthesis.
This application note provides a detailed protocol for the confirmation of successful conjugation of Thalidomide-5-(PEG2-amine) to a model peptide or protein using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are essential for the characterization and quality control of these important bioconjugates.
Principle of the Method
The confirmation of conjugation relies on the precise mass determination of the resulting bioconjugate. LC-MS is an ideal analytical technique for this purpose, offering both separation of the conjugate from unconjugated starting materials and high-resolution mass analysis. Two primary LC-MS approaches are employed:
-
Intact Mass Analysis: The intact conjugated peptide or protein is analyzed to determine its molecular weight. A successful conjugation will result in a mass shift corresponding to the addition of the Thalidomide-5-(PEG2-amine) moiety.
-
Peptide Mapping: The conjugated protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. This method confirms the conjugation at the peptide level and can be used to identify the specific amino acid residue(s) to which the linker is attached.
Signaling Pathway and Experimental Workflow
The thalidomide (B1683933) moiety of the conjugate engages the E3 ubiquitin ligase Cereblon (CRBN). In the context of a full PROTAC, this would lead to the ubiquitination and subsequent proteasomal degradation of a target protein.
Experimental Protocols
Materials and Reagents
-
Thalidomide-5-(PEG2-amine)
-
Model peptide or protein with an amine-reactive group (e.g., pre-activated with an NHS-ester)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Sample Preparation Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
-
LC-MS instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
Conjugation of Thalidomide-5-(PEG2-amine) to a Model Peptide/Protein
-
Dissolve the amine-reactive model peptide/protein in conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve Thalidomide-5-(PEG2-amine) in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the Thalidomide-5-(PEG2-amine) solution to the peptide/protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess unconjugated linker.
Sample Preparation for LC-MS Analysis
4.3.1. Intact Mass Analysis
-
Dilute the purified conjugate in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4.3.2. Peptide Mapping
-
Denaturation and Reduction: To approximately 100 µg of the purified conjugate, add a denaturing buffer (e.g., 8 M urea) and DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea (B33335) concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
-
Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.
LC-MS Method Parameters
The following tables provide typical starting parameters for LC-MS analysis. These may require optimization based on the specific peptide/protein and instrumentation used.
Table 1: LC Parameters
| Parameter | Intact Mass Analysis | Peptide Mapping |
| Column | C4 or C8 reverse-phase, ~2.1 x 50 mm, 1.7 µm | C18 reverse-phase, ~2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10-15 min | 2-40% B over 60-90 min |
| Flow Rate | 0.2-0.4 mL/min | 0.2-0.3 mL/min |
| Column Temp. | 40-60°C | 40-50°C |
| Injection Vol. | 1-5 µL | 5-10 µL |
Table 2: MS Parameters
| Parameter | Intact Mass Analysis | Peptide Mapping (MS/MS) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Scan Range (m/z) | 1000-4000 | 200-2000 |
| Acquisition Mode | MS1 Full Scan | Data-Dependent Acquisition (DDA) |
| Resolution | > 60,000 | > 30,000 (MS1), > 15,000 (MS2) |
| Fragmentation | N/A | Higher-energy C-trap Dissociation (HCD) |
| TopN | N/A | 10-20 |
Data Presentation and Analysis
Expected Mass Calculations
The successful conjugation of Thalidomide-5-(PEG2-amine) will result in a predictable mass increase.
Table 3: Mass Information
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| Thalidomide-5-(PEG2-amine) | C₁₉H₂₄N₄O₆ | 404.1700 | 404.414 |
| Mass of Conjugated Moiety | C₁₉H₂₃N₃O₆ | 401.1587 | 401.399 |
Note: The mass of the conjugated moiety is calculated after the loss of a proton from the amine group and a hydroxyl group from a carboxylic acid, or the leaving group of an activated ester, during amide bond formation.
Data Interpretation
-
Intact Mass Analysis: The deconvoluted mass spectrum should show a peak corresponding to the mass of the unconjugated peptide/protein and a new peak corresponding to the mass of the conjugate (Mass of Peptide/Protein + Mass of Conjugated Moiety). The relative abundance of these peaks can be used to estimate the conjugation efficiency.
-
Peptide Mapping: The LC-MS/MS data should be searched against a protein database containing the sequence of the model peptide/protein. The search parameters should include a variable modification corresponding to the mass of the conjugated moiety on potential reactive residues (e.g., lysine). The identification of a peptide with this mass modification confirms the conjugation and pinpoints the site of attachment.
Conclusion
The LC-MS-based methodologies detailed in this application note provide a robust and reliable approach for confirming the successful conjugation of Thalidomide-5-(PEG2-amine) to peptides and proteins. Both intact mass analysis and peptide mapping offer complementary information that is crucial for the characterization and quality control of these essential components of PROTACs and other targeted therapeutics. Accurate mass measurement and localization of the conjugation site are fundamental steps in ensuring the desired structure and function of the final bioconjugate.
Solid-Phase Synthesis of PROTACs with Thalidomide-5-(PEG2-amine): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Thalidomide and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The linker, often a polyethylene (B3416737) glycol (PEG) chain, plays a crucial role in PROTAC efficacy by influencing the stability and geometry of the ternary complex, as well as modulating physicochemical properties like solubility and cell permeability.
Solid-phase synthesis offers a streamlined and efficient approach for the production of PROTACs, enabling the rapid assembly of diverse libraries.[2] Key advantages over traditional solution-phase chemistry include simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1][2] This document provides detailed protocols for the solid-phase synthesis of PROTACs utilizing a Thalidomide-5-(PEG2-amine) building block.
Signaling Pathway of a Thalidomide-Based PROTAC Targeting BRD4
A common and well-characterized target for PROTACs is the bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal domain (BET) family of proteins. BRD4 is a key regulator of gene expression and is implicated in various cancers. The following diagram illustrates the signaling pathway of a thalidomide-based PROTAC targeting BRD4 for degradation.
Caption: Mechanism of action of a thalidomide-based PROTAC targeting BRD4.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC involves a series of sequential steps, starting with the immobilization of a building block onto a solid support resin, followed by chain elongation, and concluding with cleavage and purification of the final product.
Caption: General workflow for the solid-phase synthesis of a PROTAC.
Data Presentation
The following table summarizes representative quantitative data for a solid-phase PROTAC synthesis campaign. The values are illustrative and may vary depending on the specific ligands and reaction conditions used.
| Step | Parameter | Representative Value | Method of Analysis |
| Resin Loading | Initial Resin Loading | 0.5 - 1.0 mmol/g | Manufacturer's Specification |
| POI Ligand Coupling | Coupling Efficiency | >95% | Kaiser Test or Chloranil Test |
| Thalidomide-PEG2-Amine Coupling | Coupling Efficiency | >95% | Kaiser Test or Chloranil Test |
| Cleavage | Crude Product Yield | 50 - 80% | Gravimetric Analysis |
| Purification | Final Product Yield | 10 - 40% | Gravimetric Analysis |
| Final Product | Purity | >95% | HPLC |
| Final Product | Identity Confirmation | Expected M+H⁺ | LC-MS |
Experimental Protocols
Materials and Reagents:
-
Fmoc-Rink Amide resin (100-200 mesh, ~0.7 mmol/g loading)
-
Thalidomide-5-(PEG2-amine)
-
Carboxylic acid-functionalized POI ligand (e.g., a JQ1 derivative)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker/vortexer
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Protocol 1: Resin Preparation and Swelling
-
Place the Fmoc-Rink Amide resin (1.0 eq) in a solid-phase synthesis vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the vessel.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
Protocol 3: POI Ligand Coupling
-
In a separate vial, dissolve the carboxylic acid-functionalized POI ligand (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Stir the solution for 5 minutes to pre-activate the carboxylic acid.
-
Add the activated POI ligand solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 4-16 hours.
-
To monitor the reaction completion, a small sample of resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 4: Thalidomide-5-(PEG2-amine) Coupling
-
Swell the resin-bound POI ligand in DMF for 30 minutes.
-
In a separate vial, prepare a solution of the carboxylic acid on the resin-bound POI ligand (1.0 eq), Thalidomide-5-(PEG2-amine) (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 5: Cleavage and Purification
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude PROTAC.
-
Wash the resin with a small amount of TFA, and combine the filtrates.
-
Reduce the volume of the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the crude PROTAC, and decant the ether.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude product using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 6: Characterization
-
LC-MS Analysis: Confirm the molecular weight and purity of the final PROTAC using liquid chromatography-mass spectrometry. The expected mass corresponding to the protonated molecule [M+H]⁺ should be observed.
-
NMR Spectroscopy: For a more detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed.
Conclusion
The solid-phase synthesis approach detailed in this document provides a robust and efficient method for the preparation of PROTACs utilizing a Thalidomide-5-(PEG2-amine) building block. This methodology allows for the rapid generation of PROTAC libraries for structure-activity relationship studies and the development of novel therapeutics for targeted protein degradation. Careful monitoring of each step and thorough characterization of the final product are essential for successful PROTAC synthesis and subsequent biological evaluation.
References
Application Notes and Protocols: Click Chemistry Applications of Thalidomide-5-(PEG2-amine) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Thalidomide-5-(PEG2-amine) derivatives in click chemistry, with a primary focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document offers detailed experimental protocols, quantitative data for key processes, and visualizations of relevant pathways and workflows.
Introduction to Thalidomide (B1683933) Derivatives in PROTACs and Click Chemistry
Thalidomide and its analogs are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, thalidomide serves as the E3 ligase-recruiting moiety. By linking a thalidomide derivative to a ligand for a protein of interest (POI), the resulting PROTAC can induce the formation of a ternary complex between CRBN, the PROTAC, and the POI. This proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Thalidomide-5-(PEG2-amine) is a versatile building block for PROTAC synthesis. The terminal amine provides a convenient handle for conjugation to a POI ligand or for modification to introduce functionalities suitable for click chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugating the thalidomide-based E3 ligase ligand to the POI ligand. This approach is characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the modular synthesis of PROTAC libraries. A notable application of this is the "in-cell click-formed proteolysis targeting chimeras" (CLIPTAC) strategy, where the PROTAC is assembled from smaller, more cell-permeable azide (B81097) and alkyne precursors within the cell.[1][2]
Key Applications
-
Modular Synthesis of PROTACs: Rapidly generate libraries of PROTACs with varying linkers to optimize degradation efficiency.
-
In-Cell PROTAC Assembly (CLIPTACs): Overcome the cell permeability limitations of large PROTAC molecules by using smaller, click-reactive precursors.[1][2]
-
Targeted Protein Degradation: Efficiently target specific proteins for degradation, with Bromodomain-containing protein 4 (BRD4) being a well-studied example.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and activity of thalidomide-based PROTACs synthesized via click chemistry, with a focus on the degradation of BRD4.
Table 1: Representative Yields for Synthesis Steps
| Step | Description | Typical Yield (%) |
| 1. Azide Functionalization | Conversion of Thalidomide-5-(PEG2-amine) to Thalidomide-5-(PEG2-azide) via reaction with an azide-containing activated ester. | 70-85 |
| 2. Alkyne Functionalization | Conversion of a POI ligand (e.g., JQ1 derivative) to an alkyne-containing derivative. | 60-80 |
| 3. CuAAC Click Reaction | Copper-catalyzed cycloaddition of the thalidomide-PEG-azide and the POI ligand-alkyne to form the final PROTAC. | 50-90 |
| 4. Purification | Purification of the final PROTAC using techniques such as flash column chromatography or preparative HPLC. | 40-70 (overall) |
Table 2: Degradation Parameters for BRD4-Targeting PROTACs
| PROTAC Construct | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| JQ1-Thalidomide PROTAC (via click chemistry) | HeLa | ~100 | >90 | Adapted from studies on similar thalidomide-PEG-BRD4 PROTACs[4] |
| CLIPTAC (in situ formed JQ1-TCO + Tz-thalidomide) | HeLa | ~1000 | >90 | Based on data showing partial degradation at 1 µM and complete at 3 µM[1] |
| Representative Thalidomide-PEG-BRD4 PROTAC (non-click) | 293T | 8.3 | >95 | [4] |
| Representative Thalidomide-PEG-BRD4 PROTAC (non-click) | MM.1S | 1.9 | >95 | [4] |
Note: DC50 and Dmax values are highly dependent on the specific linker and experimental conditions. The data presented here are representative examples.
Experimental Protocols
Protocol 1: Synthesis of Thalidomide-5-(PEG2-azide)
This protocol describes the conversion of Thalidomide-5-(PEG2-amine) to an azide-functionalized derivative ready for click chemistry.
Materials:
-
Thalidomide-5-(PEG2-amine)
-
Azidoacetic acid N-hydroxysuccinimide ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolve Thalidomide-5-(PEG2-amine) (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of azidoacetic acid N-hydroxysuccinimide ester (1.2 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield Thalidomide-5-(PEG2-azide) as a solid.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol outlines the conjugation of Thalidomide-5-(PEG2-azide) with an alkyne-functionalized POI ligand (e.g., a JQ1 derivative).
Materials:
-
Thalidomide-5-(PEG2-azide) (1.0 eq)
-
Alkyne-functionalized POI ligand (1.1 eq)
-
Copper(II) sulfate (CuSO₄) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.2 eq)
-
tert-Butanol/Water (1:1) solvent mixture
-
Solvents for purification (e.g., preparative HPLC)
Procedure:
-
Dissolve Thalidomide-5-(PEG2-azide) and the alkyne-functionalized POI ligand in the tert-butanol/water mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ and THPTA in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 4-8 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Characterize the final PROTAC by ¹H NMR, HRMS, and analytical HPLC to confirm purity.
Protocol 3: Western Blot for BRD4 Degradation
This protocol describes a method to assess the degradation of BRD4 in cells treated with a thalidomide-based PROTAC.
Materials:
-
HeLa or other suitable cell line
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a DMSO vehicle control and a positive control with a known BRD4 degrader if available. A separate well can be co-treated with the PROTAC and a proteasome inhibitor to confirm proteasome-dependent degradation.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal to determine the extent of degradation.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and biological evaluation.
Signaling Pathway of BRD4 Degradation
Caption: Signaling pathway of BRD4 degradation by a thalidomide-based PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Note: Cellular Uptake and Permeability Assays for Thalidomide-5-(PEG2-amine) Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] Thalidomide and its analogs are commonly used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ligase.
The efficacy of a PROTAC is critically dependent on its ability to cross the cell membrane to reach its intracellular targets.[4][5] However, PROTACs often possess high molecular weights and polar surface areas, which present significant challenges to their cellular permeability.[4] The linker component, such as a Polyethylene Glycol (PEG) linker, plays a crucial role. PEG linkers can increase a PROTAC's water solubility, which may in turn affect cell permeability and oral absorption.[2][6][7]
Therefore, the accurate assessment of cellular uptake and permeability is a critical step in the development of effective Thalidomide-5-(PEG2-amine) based PROTACs. This document provides detailed protocols for key in vitro assays used to evaluate these properties, including the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay for a more comprehensive assessment of permeability, including active transport and efflux.[4] Additionally, it covers protocols for quantifying intracellular PROTAC accumulation, a direct measure of cellular uptake.
Key Signaling Pathway: PROTAC Mechanism of Action
The fundamental mechanism of a thalidomide-based PROTAC involves forming a ternary complex between the target protein and the CRBN E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8]
Data Presentation
Quantitative data from permeability and uptake assays should be summarized for clear comparison.
Table 1: Summary of Permeability Data
| PROTAC Identifier | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| PROTAC-1 | 0.5 | 0.2 | 1.8 | 9.0 |
| PROTAC-2 | 2.1 | 1.5 | 1.6 | 1.1 |
| Control (Low Perm) | < 0.1 | < 0.1 | < 0.1 | N/A |
| Control (High Perm) | > 15 | > 10 | > 10 | ~1.0 |
Papp = Apparent Permeability Coefficient. An efflux ratio >2 is indicative of active efflux.[9]
Table 2: Summary of Cellular Uptake Data
| PROTAC Identifier | Cell Line | Incubation Time (hr) | Concentration (µM) | Intracellular Conc. (nM) |
| PROTAC-1 | HEK293 | 4 | 1 | 55 |
| PROTAC-2 | HEK293 | 4 | 1 | 250 |
| PROTAC-1 | VCaP | 4 | 1 | 40 |
| PROTAC-2 | VCaP | 4 | 1 | 210 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is a cost-effective method for early-stage screening.[4][10]
Protocol:
-
Materials:
-
Methodology:
-
Membrane Coating: Gently add 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely.[13]
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS buffer (pH 7.4), optionally containing a small percentage of DMSO to improve solubility.[13]
-
Donor Plate Preparation: Prepare the PROTAC test solutions (e.g., 10 µM in PBS from the stock solution). Add 150-200 µL of the PROTAC solution to each well of the coated donor plate.[13]
-
Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature with gentle shaking for 5 to 18 hours.[11][14]
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method or UV-Vis spectroscopy.[12]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the membrane surface area, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability, including passive diffusion, active transport, and efflux.[4][15]
Protocol:
-
Materials:
-
Caco-2 cells[9]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell™ permeable supports (e.g., 24-well format)[9]
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
PROTAC stock solution (10 mM in DMSO)
-
TEER meter for monolayer integrity measurement[16]
-
LC-MS/MS system for analysis[16]
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the semipermeable membranes of the transwell inserts. Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[9]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values within the established range for your laboratory.[16]
-
Assay Setup: Wash the cell monolayers gently with pre-warmed transport buffer (e.g., HBSS) at 37°C.
-
Bidirectional Transport:
-
Apical-to-Basolateral (A-B): Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.[15]
-
Basolateral-to-Apical (B-A): Add the PROTAC solution to the basolateral compartment and fresh buffer to the apical compartment.[15]
-
-
Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A-B, apical for B-A). Replace the collected volume with fresh buffer.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[17]
-
Calculation:
-
Calculate the Papp for both A-B and B-A directions. The rate of appearance of the compound in the receiver compartment is plotted against time, and the slope is used to determine Papp.
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).[9]
-
-
Cellular Uptake by LC-MS/MS
This method provides a direct quantification of the intracellular concentration of a PROTAC after incubation with whole cells.
Protocol:
-
Materials:
-
Relevant cell line (e.g., HEK293, or a cancer cell line expressing the target protein)
-
Multi-well cell culture plates (e.g., 12-well or 6-well)
-
Cell culture medium
-
Ice-cold PBS
-
Lysis solution: Acetonitrile/Methanol/Water mixture (e.g., 40:40:20) containing an appropriate internal standard.[18]
-
Cell counter or protein quantification assay (e.g., BCA assay)
-
LC-MS/MS system
-
-
Methodology:
-
Cell Plating: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate for 24 hours.
-
PROTAC Treatment: Aspirate the medium and add fresh medium containing the desired concentration of the Thalidomide-PEG2-PROTAC. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 0.5, 1, 2, 4, 8 hours) at 37°C.[19]
-
Cell Washing: To terminate the uptake, rapidly aspirate the PROTAC-containing medium. Immediately wash the cell monolayer three times with ice-cold PBS to remove any extracellular or non-specifically bound PROTAC.
-
Cell Lysis and Extraction: Add the cold lysis solution (e.g., 200 µL of acetonitrile with internal standard) to each well.[17] Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sample Preparation: Vortex the lysate vigorously and centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet cell debris and precipitated proteins.[17]
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. Quantify the PROTAC concentration by comparing the signal to a standard curve prepared in the same lysis matrix.[20]
-
Normalization: In a parallel set of wells, determine the cell number per well. Calculate the intracellular concentration by dividing the quantified amount of PROTAC by the cell volume (assuming a specific volume per cell, e.g., 2 pL for a cancer cell). The result is typically expressed in nM or µM.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. "Quantitative Measurement of Protac Intracellular Accumulation" by Xin Yu and Jin Wang [digitalcommons.library.tmc.edu]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 8. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. youtube.com [youtube.com]
- 15. molecularcloud.org [molecularcloud.org]
- 16. enamine.net [enamine.net]
- 17. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. benchchem.com [benchchem.com]
- 20. biopharminternational.com [biopharminternational.com]
Animal model studies using Thalidomide-5-(PEG2-amine) based PROTACs
Application Notes: In Vivo Evaluation of Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A common design for PROTACs involves a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a warhead to bind the protein of interest (POI), and a linker connecting the two.[2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) linker, such as a PEG2-amine moiety, is a strategic choice to enhance the molecule's physicochemical properties. PEG linkers are known to improve solubility and cell permeability, which are critical for in vivo applications.[4][5] However, the linker is not merely a spacer; its length and composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[5]
The successful translation of these complex molecules from in vitro discovery to preclinical and clinical development hinges on rigorous evaluation in animal models. These studies are essential to understand the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of the PROTAC candidate.[]
Key Considerations for In Vivo Studies
-
Animal Model Selection: The choice of animal model is critical and depends on the disease indication. For oncology studies, common models include subcutaneous xenografts, orthotopic tumor models, and patient-derived xenograft (PDX) models.[] It is also important to consider potential species differences in E3 ligase expression, which can affect PROTAC efficacy.[7]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Understanding the relationship between drug concentration (PK) and target degradation/physiological effect (PD) is paramount. PROTACs have unique PK/PD profiles that require advanced modeling to optimize dosing schedules and maximize target degradation while minimizing off-target effects.
-
Route of Administration and Formulation: The route of administration (e.g., oral, intravenous, subcutaneous, intraperitoneal) can significantly impact a PROTAC's bioavailability and efficacy.[] Formulation studies are often necessary to improve solubility and stability for in vivo use.[]
-
Safety and Toxicology: Preclinical toxicology studies are crucial for identifying potential on-target and off-target toxicities.[7] These include acute toxicity tests with single high doses and chronic studies involving repeated dosing to assess long-term effects on vital organ systems.[]
Quantitative Data Summary
Due to the specificity of "Thalidomide-5-(PEG2-amine)" based PROTACs, publicly available in vivo data for this exact molecular scaffold is limited. The following tables present representative data from studies on thalidomide-based PROTACs to illustrate typical quantitative outcomes.
Table 1: Exemplary In Vivo Efficacy of a Thalidomide-Based BET PROTAC (ARV-771)
| Parameter | Value | Animal Model | Tumor Model | Reference |
| Dosing Regimen | 10 - 30 mg/kg | Male athymic nude (Nu/Nu) mice | 22Rv1 (prostate cancer) xenograft | [1] |
| Administration | Subcutaneous (s.c.), daily | Male athymic nude (Nu/Nu) mice | 22Rv1 (prostate cancer) xenograft | [1] |
| Outcome | Significant tumor growth inhibition | Male athymic nude (Nu/Nu) mice | 22Rv1 (prostate cancer) xenograft | [1] |
Table 2: Illustrative In Vitro Degradation Potency of Various Thalidomide-Based PROTACs
| Target Protein | Linker Type | DC₅₀ (Concentration for 50% degradation) | Dₘₐₓ (Maximum Degradation) | Cell Line | Reference |
| BRD4 | PEG/Alkyl | < 1 nM | > 98% | 22Rv1 | [2] |
| BTK | Alkyl | ~5 nM | > 90% | MOLM-14 | [2] |
| ERRα | Alkyl | 33 nM | > 95% | MCF7 | [2] |
Table 3: Pharmacokinetic Parameters of Thalidomide in Mice
Note: This data is for the parent molecule, thalidomide, and serves as a baseline reference. The PK properties of a full PROTAC molecule will differ significantly.
| Dose & Route | Cₘₐₓ (Peak Concentration) | t₁/₂ (Elimination Half-life) | AUC (Area Under the Curve) | Bioavailability | Reference |
| 2 mg/kg p.o. | 4.3 ± 0.9 µmol/L | 0.5 - 0.8 h | 4.3 ± 0.8 µmol/L·h | 50% | [8] |
| 2 mg/kg i.v. | - | 0.5 - 0.8 h | 8.7 ± 0.7 µmol/L·h | - | [8] |
Visualizations
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Caption: Typical workflow for an in vivo tumor efficacy study.
Caption: Workflow for a typical pharmacokinetic study in rodents.
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
This protocol is a representative example for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC in a mouse xenograft model.[1]
1. Animal Model and Cell Line:
-
Animals: Male athymic nude (Nu/Nu) mice, 6-8 weeks old.
-
Cell Line: 22Rv1 human prostate cancer cells.
2. Tumor Implantation:
-
Culture 22Rv1 cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
3. Treatment:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, PROTAC low dose, PROTAC high dose).
-
Prepare the PROTAC formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Administer the PROTAC or vehicle daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the specified dose (e.g., 10 mg/kg).[9]
-
Monitor tumor volume and mouse body weight 2-3 times per week.
4. Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.
-
At the end of the study, euthanize the mice.
-
Excise tumors, measure their final weight, and collect blood and other organs as required.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to confirm target protein degradation.
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines a typical procedure for determining the basic pharmacokinetic parameters of a PROTAC.[10]
1. Animals and Housing:
-
Animals: Male ICR or C57BL/6 mice, 8-10 weeks old.
-
House animals under controlled conditions with ad libitum access to food and water.
2. Dosing and Sampling:
-
Divide mice into groups based on the route of administration (e.g., intravenous (i.v.) and oral (p.o.)).
-
Administer a single dose of the PROTAC (e.g., 2 mg/kg).
-
Collect blood samples (~30-50 µL) from the tail vein or saphenous vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
3. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the PROTAC in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[10] This involves:
-
Protein precipitation to extract the drug.
-
Chromatographic separation on a C18 column.
-
Detection and quantification using a mass spectrometer.
-
4. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key PK parameters, including Cₘₐₓ (maximum concentration), tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (elimination half-life).
Protocol 3: Western Blot for Target Degradation in Tumor Tissue
1. Protein Extraction:
-
Homogenize a weighed portion of the frozen tumor tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software (e.g., ImageJ).
-
Compare the band intensity of the target protein in PROTAC-treated samples to the vehicle-treated control to determine the percentage of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: High-Throughput Screening of Thalidomide-5-(PEG2-amine) Based PROTAC Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of PROTAC libraries constructed using a Thalidomide-5-(PEG2-amine) building block, which engages the Cereblon (CRBN) E3 ligase.[4][5]
Thalidomide-5-(PEG2-amine) as a Building Block: This building block incorporates the thalidomide (B1683933) moiety for CRBN recruitment and a PEG2 linker with a terminal amine group.[4][6] The amine functionality allows for straightforward conjugation to a variety of POI ligands, facilitating the rapid generation of diverse PROTAC libraries. The PEG linker offers a balance of flexibility and solubility.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs initiate their action by forming a ternary complex between the target protein (POI) and the CRBN E3 ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[7] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][8] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.[1]
Caption: Mechanism of action for a Thalidomide-based PROTAC.
High-Throughput Screening Workflow
The successful identification of potent and selective PROTACs from a library requires a robust and multi-tiered screening cascade. A typical workflow begins with high-throughput primary screens to identify active degraders, followed by more detailed secondary and tertiary assays for validation and characterization.
Caption: A typical high-throughput screening workflow for PROTAC discovery.
Data Presentation: Quantitative Summary of a Hypothetical PROTAC Library Screen
The following tables summarize representative data from a high-throughput screen of a hypothetical 1,000-member Thalidomide-5-(PEG2-amine) based PROTAC library targeting a kinase of interest.
Table 1: Primary High-Throughput Screen Results
| Assay Metric | Value |
| Library Size | 1,000 compounds |
| Screening Concentration | 1 µM |
| Primary Hit Criteria | >70% POI Degradation |
| Hit Rate | 2.5% |
| Confirmed Hits | 25 compounds |
Table 2: Dose-Response Characterization of Top 5 Hits
| PROTAC ID | DC50 (nM) | Dmax (%) | Hill Slope |
| PROTAC-A | 15 | >95 | 1.2 |
| PROTAC-B | 28 | >95 | 1.1 |
| PROTAC-C | 55 | 92 | 0.9 |
| PROTAC-D | 89 | 88 | 1.0 |
| PROTAC-E | 120 | 85 | 0.8 |
-
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Primary High-Throughput Screen: TR-FRET Assay for Protein Degradation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and homogeneous assay suitable for HTS to quantify intracellular protein levels.[]
Materials:
-
Cells stably expressing the POI
-
Thalidomide-5-(PEG2-amine) PROTAC library
-
TR-FRET antibody pair for the POI (Donor and Acceptor labeled)
-
Lysis buffer
-
384-well assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Cell Plating: Seed cells in 384-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the PROTAC library compounds at a final concentration of 1 µM. Include vehicle control (e.g., DMSO) and a positive control degrader.
-
Incubation: Incubate the plates for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Aspirate the culture medium and add lysis buffer to each well. Incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Antibody Addition: Add the TR-FRET antibody pair to the lysate.
-
Signal Detection: Incubate to allow for antibody binding and then measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: Calculate the percentage of protein degradation for each compound relative to the vehicle control.
Secondary Screen: Western Blot for Dose-Response Analysis
Western blotting is a classic method to confirm protein degradation and determine the dose-dependent effects of hit compounds.[][10]
Materials:
-
6-well plates
-
Hit PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and treat with a serial dilution of the hit PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for 24 hours.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Repeat the process for the loading control antibody.[10]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10]
-
Quantification: Perform densitometric analysis of the bands to quantify protein levels. Normalize the POI band intensity to the loading control. Calculate DC50 and Dmax values.
Tertiary Screen: Mass Spectrometry-Based Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, global view of the proteome to assess the selectivity of a lead PROTAC.[11][12]
Materials:
-
Lead PROTAC compound
-
Cell culture reagents
-
Lysis buffer and reagents for protein digestion (e.g., trypsin)
-
Isobaric labeling reagents (e.g., Tandem Mass Tags - TMT)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)[13]
-
Proteomics data analysis software
Protocol:
-
Sample Preparation: Treat cells with the lead PROTAC at a concentration near its DC50 and a vehicle control. Lyse the cells, and digest the proteins into peptides.[11][13]
-
Isobaric Labeling: Label the peptides from each condition with TMT reagents according to the manufacturer's protocol.[12]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using an LC-MS/MS platform.
-
Data Analysis: Process the raw data to identify and quantify proteins across all samples. Determine which proteins, other than the intended target, are significantly degraded to assess off-target effects.[12]
Conclusion
The high-throughput screening of Thalidomide-5-(PEG2-amine) based PROTAC libraries is a powerful approach for the discovery of novel protein degraders. The systematic workflow and detailed protocols outlined in these application notes provide a robust framework for identifying and characterizing potent and selective PROTAC candidates for therapeutic development. The combination of high-throughput cellular assays, confirmatory biochemical methods, and global proteomics is essential for a comprehensive evaluation of PROTAC efficacy and selectivity.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide-5-(PEG2-amine) | AxisPharm [axispharm.com]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-5-(PEG2-amine) Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Thalidomide-5-(PEG2-amine) based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my Thalidomide-5-(PEG2-amine) based PROTACs have poor solubility?
A1: Thalidomide-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, typically with a high molecular weight (often exceeding 700 Da) and significant lipophilicity.[1] This places them in the "beyond the Rule of Five" (bRo5) chemical space, which is commonly associated with low solubility and oral bioavailability.[1] The large, often hydrophobic surface area of the molecule can lead to the formation of stable crystal lattices, further reducing its ability to dissolve in aqueous solutions. While the PEG2-amine linker is incorporated to enhance hydrophilicity, the overall solubility is determined by the physicochemical properties of the entire PROTAC molecule, including the target protein binder.[][3]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly compromise the accuracy and reproducibility of your experimental results. Common issues include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous buffers or cell culture media, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the true concentration of your stock solutions and in the final assay.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How does the PEG2-amine linker influence the solubility of my PROTAC?
A3: The polyethylene (B3416737) glycol (PEG) linker is a commonly used hydrophilic spacer in PROTAC design intended to increase aqueous solubility.[4][5] The ethylene (B1197577) glycol units in the PEG chain are hydrophilic and can improve the molecule's interaction with aqueous environments.[3][5] A PROTAC with a PEG2-amine linker is generally expected to have better aqueous solubility compared to a similar PROTAC with a purely aliphatic (alkyl) linker.[3] However, it is crucial to note that the impact of the linker is context-dependent, and even with a PEG linker, the overall lipophilicity of the warhead and the E3 ligase ligand can still result in poor solubility.
Q4: What are the primary strategies to improve the solubility of my Thalidomide-5-(PEG2-amine) based PROTAC?
A4: There are two main approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC itself. This could include optimizing the linker by increasing the number of PEG units (e.g., PEG4, PEG6) or incorporating other polar functional groups.[] However, this requires the synthesis of new molecules.
-
Formulation Strategies: This approach focuses on improving the delivery of the existing PROTAC molecule by combining it with solubilizing agents or using advanced formulation techniques.[1] This is often the most practical approach for researchers working with a synthesized PROTAC.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with Thalidomide-5-(PEG2-amine) based PROTACs.
| Problem | Possible Cause | Recommended Solution |
| PROTAC precipitates when diluted from a DMSO stock into aqueous buffer (e.g., PBS, cell culture media). | The PROTAC has low kinetic solubility in the aqueous buffer. | 1. Use a Co-solvent: Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). Always determine the maximum tolerated co-solvent concentration for your specific assay. 2. pH Adjustment: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. Determine the pKa of these groups and adjust the buffer pH accordingly. Basic groups will be more soluble at a lower pH, while acidic groups will be more soluble at a higher pH. 3. Sonication: Gentle sonication of the final solution can sometimes help dissolve small precipitates. However, this may not always result in a thermodynamically stable solution. |
| Inconsistent results in protein degradation assays (e.g., Western Blot). | Incomplete solubilization of the PROTAC leads to variable effective concentrations. | 1. Confirm Complete Dissolution of Stock: Before each experiment, visually inspect your DMSO stock solution to ensure there is no precipitate. 2. Determine Kinetic Solubility: Perform a kinetic solubility assay in your experimental buffer to understand the solubility limit of your PROTAC under your assay conditions (see Experimental Protocols section).[6] 3. Use Fresh Dilutions: Prepare fresh dilutions of your PROTAC from the DMSO stock for each experiment to minimize the risk of precipitation over time. |
| Low or no cellular activity despite good biochemical activity. | Poor cell permeability due to the physicochemical properties of the PROTAC. | 1. Formulation with Permeability Enhancers: For in vitro studies, consider the use of excipients that can enhance membrane permeability, but be cautious of their potential cellular toxicity. 2. Structural Modification (Long-term): If poor permeability is a persistent issue, redesigning the PROTAC with a linker that balances hydrophilicity and lipophilicity may be necessary. Sometimes, more rigid linkers can improve permeability.[7] |
Section 3: Data Presentation
The following tables provide representative data on the solubility of thalidomide (B1683933) and its analogs, and a conceptual comparison of how different formulation strategies can impact PROTAC solubility.
Table 1: Aqueous Solubility of Thalidomide and N-Alkyl Analogs
| Compound | Aqueous Solubility (µg/mL) | Notes |
| Thalidomide | 52 | Low aqueous solubility due to high crystallinity.[8] |
| N-Methyl Thalidomide | 276 | Increased solubility due to reduced crystallinity.[8] |
| N-Ethyl Thalidomide | 135 | Solubility decreases as the alkyl chain length increases.[8] |
| N-Propyl Thalidomide | 64 | Continued decrease in solubility with increasing lipophilicity.[8] |
| N-Pentyl Thalidomide | 16 | Further decrease in solubility.[8] |
This data illustrates the impact of molecular modifications on the solubility of the core thalidomide structure.
Table 2: Conceptual Solubility Enhancement of a Thalidomide-Based PROTAC with Different Formulation Strategies
| Formulation | Expected Solubility Enhancement | Key Considerations |
| Neat PROTAC (in buffer) | Baseline | Often very low, leading to experimental challenges. |
| With Co-solvent (e.g., 5% DMSO) | 2-10 fold | Simple to implement for in vitro assays, but the co-solvent may affect cellular health or assay performance. |
| Amorphous Solid Dispersion (ASD) with HPMCAS (20% drug load) | 10-50 fold | A powerful technique for significantly increasing apparent solubility and generating supersaturated solutions.[9] Requires specialized preparation. |
| Lipid-Based Formulation (e.g., SEDDS) | >50 fold | Ideal for in vivo oral delivery by forming nanoemulsions in the gut, but more complex to develop. |
Note: The values in this table are illustrative and the actual solubility enhancement will depend on the specific PROTAC and formulation components.
Section 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol outlines a general method for determining the kinetic solubility of a PROTAC.
Materials:
-
PROTAC of interest
-
100% DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom for UV-Vis or suitable for LC-MS analysis)
-
Plate shaker
-
Centrifuge with plate rotor or filtration apparatus
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the analysis plate containing the aqueous buffer (e.g., 198 µL) to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[3]
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., >3000 x g) for 20-30 minutes to pellet any precipitate. Alternatively, filter the samples.
-
Quantification: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The highest concentration at which the PROTAC remains in solution is determined to be its kinetic solubility under the tested conditions.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD, which can significantly enhance the solubility of a PROTAC.
Materials:
-
PROTAC of interest
-
Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS, Povidone - PVP)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane) in which both the PROTAC and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Polymer and Drug Loading Selection: Choose a suitable polymer and determine the desired drug loading (e.g., 10%, 20% w/w).
-
Dissolution: Dissolve both the PROTAC and the polymer in a sufficient amount of the chosen volatile organic solvent. Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and with gentle heating (e.g., 40-60°C).[10]
-
Drying: A solid film will form on the inside of the flask. Further dry this film in a vacuum oven overnight to remove any residual solvent.
-
Collection and Storage: Scrape the dried ASD from the flask. The resulting powder should be stored in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended): Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the PROTAC within the polymer matrix.
Section 5: Visualizations
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Caption: Workflow for addressing poor PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Overcoming the Hook Effect in Thalidomide-5-(PEG2-amine) PROTAC Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with Thalidomide-5-(PEG2-amine) based Proteolysis Targeting Chimeras (PROTACs). It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common experimental artifact that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect describes a paradoxical phenomenon where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1] This results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate PROTAC concentration.[1][2] At supra-optimal concentrations, the degradation efficiency diminishes. This effect arises from the formation of non-productive binary complexes. At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase (in this case, Cereblon), preventing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that is essential for ubiquitination and subsequent proteasomal degradation.[3]
Q2: Why is it crucial to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive or weak if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[4] Understanding this effect is critical for the accurate determination of key pharmacodynamic parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for guiding the optimization of PROTAC candidates.[4][5]
Q3: What are the key factors that influence the magnitude of the hook effect?
A3: Several factors can influence the severity and onset of the hook effect:
-
Binary Binding Affinities: The relative binding affinities of the PROTAC for its target protein and the E3 ligase play a crucial role. A significant imbalance in these affinities can promote the formation of one binary complex over the other, exacerbating the hook effect.[4]
-
Ternary Complex Cooperativity: Cooperativity refers to the change in binding affinity of the PROTAC for one protein partner upon binding to the other. Positive cooperativity, where the formation of a binary complex increases the affinity for the third component, stabilizes the ternary complex and can mitigate the hook effect.[5]
-
Linker Length and Composition: The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of the geometry and stability of the ternary complex. The length and flexibility of the PEG2 linker in Thalidomide-5-(PEG2-amine) will influence the efficiency of ternary complex formation.[4]
-
Intracellular Concentrations: The relative concentrations of the PROTAC, the target protein, and the E3 ligase within the cell can also impact the equilibrium between binary and ternary complexes.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the hook effect in your Thalidomide-5-(PEG2-amine) PROTAC experiments.
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is sufficiently wide to capture the full bell-shaped curve. It is recommended to use a broad range of concentrations with at least 8-10 points, often with half-log dilutions, to accurately identify the optimal degradation concentration and the onset of the hook effect.
-
Re-evaluate DC₅₀ and Dmax: Use a non-linear regression model that can fit a bell-shaped curve to accurately calculate the DC₅₀ and Dmax values. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.
-
Perform a Time-Course Experiment: Assess target degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will provide insights into the kinetics of degradation and ternary complex formation.
-
Issue 2: My PROTAC shows weak or no degradation at the tested concentrations.
-
Likely Cause: The tested concentrations may fall entirely within the hook effect region (too high) or may be too low to induce degradation.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: As a primary step, test a much wider range of concentrations, including significantly lower ones (e.g., in the picomolar to nanomolar range). The optimal degradation concentration may be much lower than initially anticipated.
-
Assess Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA or TR-FRET to directly measure the formation of the ternary complex at various PROTAC concentrations. A bell-shaped curve in these assays will confirm that the molecule is capable of inducing proximity and help identify the optimal concentration range for ternary complex formation.[4][6]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, masking the true degradation potential. Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.
-
Issue 3: How can I mitigate the hook effect in my experimental design?
-
Likely Cause: The intrinsic properties of the PROTAC molecule and the experimental conditions are favoring the formation of binary complexes at high concentrations.
-
Troubleshooting Steps:
-
Optimize the Linker: While you are using a pre-synthesized Thalidomide-5-(PEG2-amine), for future PROTAC design, consider that systematically varying the linker length and composition can identify a PROTAC with a reduced hook effect.[4]
-
Enhance Cooperativity: Rational design of the PROTAC, including the linker and the attachment points of the ligands, can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.
-
Select Appropriate Cell Lines: Ensure that the chosen cell lines express adequate levels of both the target protein and the Cereblon (CRBN) E3 ligase.
-
Data Presentation
The following tables summarize representative quantitative data from experiments with thalidomide-based PROTACs, illustrating the hook effect. Please note: Specific experimental data for a PROTAC utilizing the exact Thalidomide-5-(PEG2-amine) linker was not publicly available. The data presented here is from studies on thalidomide-based PROTACs with similar short PEG linkers and is intended to be illustrative of the expected experimental outcomes.
Table 1: Dose-Response Data for a Representative Thalidomide-Based PROTAC Exhibiting a Hook Effect in a Western Blot Assay
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 100 | 90 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Ternary Complex Formation Measured by AlphaLISA for a Representative Thalidomide-Based PROTAC
| PROTAC Concentration (nM) | AlphaLISA Signal (Arbitrary Units) |
| 0.1 | 5000 |
| 1 | 15000 |
| 10 | 45000 |
| 100 | 60000 (Peak Signal) |
| 1000 | 30000 |
| 10000 | 10000 |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a Thalidomide-5-(PEG2-amine) PROTAC.[1]
-
Materials:
-
Cell line expressing the target protein and CRBN
-
Thalidomide-5-(PEG2-amine) PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein, loading control e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.
-
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This proximity-based assay quantitatively measures the formation of the Target Protein-PROTAC-CRBN ternary complex.[6][7]
-
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant CRBN-DDB1 complex (e.g., FLAG-tagged)
-
Thalidomide-5-(PEG2-amine) PROTAC
-
AlphaLISA Acceptor beads (e.g., anti-GST)
-
AlphaLISA Donor beads (e.g., anti-FLAG)
-
AlphaLISA assay buffer
-
384-well microplates
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and CRBN-DDB1 complex in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, CRBN-DDB1 complex, and PROTAC dilutions. Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the plate to allow for ternary complex formation (e.g., 60-120 minutes at room temperature).
-
Bead Addition: Add the AlphaLISA Acceptor and Donor beads to the wells. Incubate the plate in the dark to allow for bead-protein binding (e.g., 60 minutes at room temperature).
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting the hook effect.
Caption: A typical experimental workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SLAS2024 [slas2024.eventscribe.net]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-5-(PEG2-amine) Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of thalidomide-based PROTACs, with a specific focus on degraders synthesized using Thalidomide-5-(PEG2-amine) building blocks.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with thalidomide-based degraders?
A1: The principal off-target effects originate from the inherent "molecular glue" activity of the thalidomide (B1683933) moiety.[1] When thalidomide or its derivatives (known as immunomodulatory drugs or IMiDs) bind to their primary target, the E3 ligase Cereblon (CRBN), they can recruit and induce the degradation of unintended proteins, referred to as "neosubstrates".[1][2][3][4][5] This occurs independently of the PROTAC's intended target protein.
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), which are key regulators in lymphocyte development.[1][4][5]
-
Casein Kinase 1α (CK1α): Its degradation is linked to the therapeutic effects of lenalidomide (B1683929) in certain hematological cancers.[1][4]
-
SALL4: A transcription factor whose degradation is a critical mediator of thalidomide's teratogenic effects.[1][2]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that are particularly susceptible to degradation by pomalidomide-based PROTACs, raising concerns about potential long-term side effects.[1][6]
These off-target degradation events can lead to unintended biological outcomes, including cellular toxicity and altered signaling pathways, which can complicate experimental interpretation and reduce the therapeutic window.[1][7]
Q2: How can I rationally design my degrader to minimize these off-target effects?
A2: Several rational design strategies can be employed to enhance the selectivity of thalidomide-based degraders:
-
Modification of the Thalidomide Moiety: Introducing chemical modifications to the phthalimide (B116566) ring of the thalidomide ligand can disrupt the binding interface required for neosubstrate recruitment while preserving the essential interaction with CRBN.[5] Specifically, substitutions at the C5 position of the phthalimide ring have been shown to effectively reduce the degradation of off-target zinc finger proteins.[5][6][8][9]
-
Linker Optimization: The linker is a critical determinant of PROTAC performance.[10][11] Optimizing its length, composition (e.g., PEG, alkyl, aromatic), and attachment point can influence the geometry and stability of the ternary complex (Target-PROTAC-CRBN).[1][11][12] A well-designed linker can favor the formation of a productive complex with the intended target while disfavoring interactions with neosubstrates.[1][12]
-
Warhead Selection: Utilizing a highly selective and high-affinity "warhead" (the ligand that binds to your protein of interest) is crucial for overall PROTAC selectivity.[5][13]
Q3: What is the role of the PEG2 linker in my "Thalidomide-5-(PEG2-amine)" building block?
A3: The polyethylene (B3416737) glycol (PEG) linker is a cornerstone of PROTAC design and serves multiple critical functions.[14] The PEG2 linker in your building block:
-
Increases Solubility: The ether oxygens in the PEG backbone increase the hydrophilicity and aqueous solubility of the final PROTAC molecule, which is often a challenge for these large molecules.[14][15]
-
Modulates Cell Permeability: While increased hydrophilicity can sometimes hinder cell entry, the flexible nature of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, potentially improving membrane traversal.
-
Influences Ternary Complex Formation: By providing specific length and flexibility, the PEG linker helps to correctly orient the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for efficient degradation.[11][15]
Q4: What are the essential negative controls for a PROTAC experiment?
A4: To validate that the observed degradation is specific and occurs through the intended mechanism, several negative controls are essential:
-
Inactive Epimer/Stereoisomer: Synthesize a control PROTAC using an inactive version (e.g., an epimer) of the target-binding ligand or the E3 ligase ligand. This control should not be able to form a stable ternary complex.[1][16]
-
Target or E3 Ligase Binding-Deficient Control: Create a version of the PROTAC that cannot bind to either the target protein or the E3 ligase. If off-target degradation persists with this control, it is likely mediated by the thalidomide moiety itself.[1][16]
-
E3 Ligase Knockout/Down: Perform the degradation experiment in a cell line where the recruited E3 ligase (CRBN) has been knocked out or knocked down. The degradation of the target protein should be abrogated in these cells.[16]
Section 2: Troubleshooting Guide
Problem 1: My proteomics data shows significant degradation of known thalidomide neosubstrates (e.g., IKZF1, IKZF3, ZFPs).
-
Possible Cause: This is likely due to the inherent "molecular glue" activity of the thalidomide-CRBN complex, which is independent of your intended target.[1][3]
-
Troubleshooting Steps:
-
Perform Dose-Response Analysis: Analyze the degradation of both your target and the identified off-target proteins at a wide range of PROTAC concentrations.[1] This helps determine if the off-target degradation occurs at therapeutically relevant concentrations and can reveal differences in the potency (DC50) of on-target vs. off-target effects.
-
Synthesize and Test a Negative Control: Use a PROTAC with an inactive warhead that cannot bind your protein of interest. If the neosubstrates are still degraded, this confirms the effect is mediated solely by the thalidomide-CRBN interaction.[1]
-
Re-design the PROTAC: If off-target degradation is significant and problematic, consider re-designing the degrader. The most effective strategy is often to modify the thalidomide moiety by attaching the linker at the C5 position of the phthalimide ring, which has been shown to abrogate the recruitment of many zinc finger neosubstrates.[6][9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. precisepeg.com [precisepeg.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thalidomide-5-(PEG2-amine) Linker Length for Improved Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of thalidomide-based PROTACs for enhanced protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length when using a PEG-based linker with a thalidomide (B1683933) E3 ligase ligand?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase. The ideal length is crucial for the formation of a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[1] For some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation. A systematic evaluation of a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) is essential to determine the optimal length for your specific target.[2]
Q2: How does the PEG linker length in a thalidomide-based PROTAC affect its activity?
The length of the PEG linker is a critical factor that influences several aspects of PROTAC function:
-
Ternary Complex Formation: The linker's length and flexibility are vital for inducing a productive ternary complex between the target protein and CRBN.[2][3]
-
Degradation Potency (DC50) and Efficacy (Dmax): As illustrated in the data below, even small changes in the number of PEG units can significantly impact the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4]
-
Solubility and Cell Permeability: PEG linkers generally improve the water solubility of PROTAC molecules.[2][][6] The linker's properties also contribute to the overall physicochemical characteristics that affect cell permeability.[7][8]
Q3: I am not observing any degradation of my target protein. What are the common reasons for this?
Several factors can lead to a lack of degradation. Here's a troubleshooting guide to address this common issue:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[7][8][9] Consider modifying the linker to improve physicochemical properties.[7][8]
-
Inefficient Ternary Complex Formation: The linker may not be of optimal length or composition to facilitate a stable ternary complex.[10] It is recommended to synthesize and test PROTACs with varying PEG linker lengths.[8]
-
Incorrect Geometry of the Ternary Complex: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. This often necessitates a redesign of the linker.[9]
-
Low E3 Ligase Expression: The cell line you are using may have low expression levels of CRBN. Verify the expression level via Western blot or qPCR.[10]
Q4: My dose-response curve shows a "hook effect." What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9] To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect.[9]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.[9]
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary complexes, which can reduce the hook effect.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Target Protein Degradation | Poor cell permeability of the PROTAC.[10] | Modify the linker to improve physicochemical properties.[7][8][10] |
| Inefficient ternary complex formation due to suboptimal linker length.[10] | Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4, etc.).[8] | |
| The ternary complex is not in a productive conformation for ubiquitination.[9] | Redesign the linker to alter the orientation of the target protein and E3 ligase. Perform an in-cell or in vitro ubiquitination assay.[9] | |
| Low expression of the recruited E3 ligase (CRBN) in the cell line.[10] | Verify the expression level of CRBN in your cell model via Western blot or qPCR.[10] | |
| "Hook Effect" Observed | High PROTAC concentrations lead to the formation of non-productive binary complexes.[8][9] | Perform a wide dose-response experiment to identify the optimal concentration range. Test lower concentrations of the PROTAC.[9] |
| Poor Solubility | The overall physicochemical properties of the PROTAC are not optimal.[2] | Incorporating PEG linkers can improve solubility.[8] Further chemical modifications to the warhead or linker may be necessary. |
| Off-Target Effects | The thalidomide moiety may induce degradation of other proteins.[8] | Perform proteome-wide selectivity screening to identify potential off-target effects.[11] Modify the linker, as it can influence the conformation of the ternary complex and selectivity.[9] |
| Inconsistent Results | Variability in cell culture conditions.[10] | Maintain consistent cell passage numbers, confluency, and serum lots.[10] |
| Instability of the PROTAC compound in the cell culture medium.[9] | Assess the stability of your PROTAC in media over the time course of your experiment.[9] |
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[4] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[4] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
Note: This data is a synthesis of findings from multiple research articles and direct head-to-head comparisons should be made with caution due to variations in experimental conditions.[4]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence detector
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[12]
-
PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10][12]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour.[12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[12]
-
Incubate with a loading control antibody.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Add the chemiluminescent substrate and image the blot.[12]
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[12]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.[13]
Materials:
-
Cell line co-expressing the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).[8]
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.[8]
-
White, 96-well plates
Procedure:
-
Cell Seeding: Seed the engineered cells in a white, 96-well plate.[8]
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[8]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.[8]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.[8]
-
Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.[8] The NanoBRET™ ratio indicates ternary complex formation.[13]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting and optimizing PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bead-Based PROTAC Analysis & Assay Development - CD Bioparticles [cd-bioparticles.com]
- 12. benchchem.com [benchchem.com]
- 13. 三重複合体の形成 [promega.jp]
Troubleshooting low yield in Thalidomide-5-(PEG2-amine) conjugation reactions
Technical Support Center: Thalidomide-5-(PEG2-amine) Conjugation
Welcome to the technical support center for Thalidomide-5-(PEG2-amine) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Thalidomide-5-(PEG2-amine)?
A1: Thalidomide-5-(PEG2-amine) is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The thalidomide (B1683933) component serves as a potent E3 ubiquitin ligase ligand, specifically binding to Cereblon (CRBN).[2][3] The terminal amine on the PEG2 linker allows for conjugation to a ligand targeting a specific protein of interest, creating a bifunctional molecule that hijacks the cell's protein degradation machinery.[1][2]
Q2: What is a typical expected yield for this type of conjugation reaction?
A2: Yields for PROTAC synthesis can be highly variable depending on the specific substrates, coupling strategy, and purification methods. However, reported yields for similar amide bond formations often range from 30% to 70% after purification.[4] Consistently achieving yields below this range suggests that one or more aspects of the reaction require optimization.
Q3: What are the most critical parameters influencing the success of the conjugation?
A3: The most critical parameters are:
-
Reagent Quality: The purity and activity of the carboxylic acid (your target ligand), the Thalidomide-5-(PEG2-amine), and the coupling agents (e.g., EDC, HATU) are paramount. Coupling agents, especially, can be moisture-sensitive.[5][6]
-
Anhydrous Conditions: Moisture is a significant inhibitor of amide coupling reactions. Water can hydrolyze activated intermediates (like NHS esters) and quench coupling agents like EDC, drastically reducing yield.[2] All solvents and reagents should be anhydrous.
-
Reaction pH and Base: The activation of a carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with the amine is favored at a neutral to slightly basic pH (7.0-8.5).[7][8] The choice and amount of a non-nucleophilic base (like DIPEA or TEA) are crucial for neutralizing acids formed during the reaction without interfering.[2]
-
Stoichiometry: The molar ratio of the coupling agents and the amine to the carboxylic acid needs to be carefully optimized. A slight excess of the amine and coupling agents is often used to drive the reaction to completion.[2][4]
Q4: How can I monitor the reaction progress effectively?
A4: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] LC-MS is particularly powerful as it can confirm the consumption of starting materials and the formation of the product by identifying its mass-to-charge ratio.[4]
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most common causes of low yield in a step-by-step diagnostic format.
Problem 1: Very Low or No Product Detected
Possible Cause 1: Inactive or Degraded Reagents
-
Diagnosis: Are your coupling reagents (EDC, HATU, NHS) old or improperly stored? Have the thalidomide-amine or your carboxylic acid starting materials been stored correctly?
-
Solution: Use fresh, high-purity coupling reagents. Ensure that EDC and NHS are equilibrated to room temperature before opening to prevent moisture condensation.[5][7] Verify the integrity of your starting materials via NMR or LC-MS.
Possible Cause 2: Inadequate Carboxylic Acid Activation
-
Diagnosis: The first step of the reaction, forming an activated ester (e.g., NHS ester), may be failing. This can be due to moisture or incorrect pH.
-
Solution: Ensure all solvents (e.g., DMF, DCM) are anhydrous.[2] For EDC/NHS coupling, perform the activation step for 1-2 hours at room temperature before adding the Thalidomide-5-(PEG2-amine).[2][3]
Possible Cause 3: Incorrect pH or Insufficient Base
-
Diagnosis: The reaction mixture may be too acidic, preventing the amine from acting as an effective nucleophile.
-
Solution: Add 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the reaction mixture.[2] The base is crucial for neutralizing acids without competing in the reaction.
Problem 2: Reaction Stalls or Remains Incomplete
Possible Cause 1: Suboptimal Stoichiometry
-
Diagnosis: The reaction starts but does not proceed to completion, with significant starting material remaining.
-
Solution: Increase the equivalents of the amine and coupling agents. A common starting point is 1.0 eq of carboxylic acid, 1.1-1.2 eq of amine, and 1.2 eq of coupling agent(s).[2] Titrating these ratios can significantly improve yield.
Possible Cause 2: Steric Hindrance
-
Diagnosis: If either your carboxylic acid ligand or the thalidomide derivative is particularly bulky, the reaction rate may be very slow.
-
Solution: Switch to a more powerful coupling agent like HATU, which is often more effective for sterically hindered substrates and can lead to faster reaction times (2-4 hours).[2] Increasing the reaction temperature (e.g., to 37-50°C) can also help, but should be done cautiously to avoid side reactions.[4]
Problem 3: Multiple Side Products Observed
Possible Cause 1: Hydrolysis of Activated Ester
-
Diagnosis: An LC-MS peak corresponding to the mass of your starting carboxylic acid is prominent, even after a long reaction time. This indicates the activated intermediate is reverting to the starting acid.
-
Solution: This is almost always due to moisture. Re-dry all solvents and glassware. Use fresh, anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Possible Cause 2: Formation of Urea Byproducts
-
Diagnosis: When using carbodiimides like EDC, a common side reaction is the formation of an N-acylurea byproduct, which can be difficult to separate.
-
Solution: The addition of NHS or HOBt minimizes this side reaction by rapidly converting the initial O-acylisourea intermediate into a more stable active ester.[2] Ensure an adequate amount of NHS is used (e.g., 1.2 eq).
Quantitative Data Summary
The following tables summarize typical reaction conditions and troubleshooting strategies.
Table 1: Representative Reaction Parameters for Amide Coupling
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Thalidomide-5-(PEG2-amine) | 1.1 - 1.2 eq | 1.1 - 1.2 eq |
| Coupling Agent(s) | EDC (1.2 eq), NHS (1.2 eq) | HATU (1.2 eq) |
| Base | DIPEA or TEA (2.0 - 3.0 eq) | DIPEA (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Typical Yield | 30 - 70% | 40 - 80% |
Note: Data compiled from various amide coupling protocols.[2][4] Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling
This protocol describes the activation of a generic carboxylic acid (Ligand-COOH) and subsequent conjugation to Thalidomide-5-(PEG2-amine).
Materials:
-
Ligand-COOH
-
Thalidomide-5-(PEG2-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for work-up (Ethyl Acetate, DCM) and purification
Procedure:
-
Activation of Carboxylic Acid: a. In a clean, dry round-bottom flask under an inert atmosphere, dissolve Ligand-COOH (1.0 eq) in anhydrous DMF. b. Add NHS (1.2 eq) and stir until fully dissolved. c. Add EDC (1.2 eq) to the mixture. d. Stir the reaction at room temperature for 1-2 hours to form the active NHS ester.[2]
-
Amide Bond Formation: a. In a separate flask, dissolve Thalidomide-5-(PEG2-amine) (1.1 eq) in a minimal amount of anhydrous DMF. b. Add DIPEA (2.0-3.0 eq) to the amine solution. c. Slowly add the amine/base solution to the activated NHS ester solution from step 1. d. Stir the final reaction mixture at room temperature for 12-24 hours.[2]
-
Monitoring and Work-up: a. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2] b. Once complete, dilute the reaction mixture with Ethyl Acetate or DCM. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.[2] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel with a gradient of methanol (B129727) in DCM) or by preparative RP-HPLC to yield the pure conjugate.[2][9]
Visualizations
Caption: Troubleshooting workflow for low yield in amide conjugation.
Caption: Experimental workflow for EDC/NHS mediated conjugation.
References
- 1. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of Thalidomide-5-(PEG2-amine) PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Thalidomide-5-(PEG2-amine) PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor cell permeability of Thalidomide-5-(PEG2-amine) PROTACs?
A1: The primary factors limiting the cell permeability of these PROTACs often include their high molecular weight (typically >800 Da) and a large polar surface area (PSA).[1][2][3] The thalidomide (B1683933) E3 ligase ligand, the warhead for the protein of interest (POI), and the PEG linker all contribute to these characteristics which are outside the typical "Rule of 5" for oral drug-likeness.[4][5] Additionally, the flexible PEG linker can adopt conformations that are not optimal for passive diffusion across the lipophilic cell membrane.[1]
Q2: How does the PEG2 linker in my PROTAC influence its permeability?
A2: The polyethylene (B3416737) glycol (PEG) linker plays a complex role. While PEG linkers are often incorporated to improve the solubility of the PROTAC molecule, they can also increase the molecular weight and polar surface area, which may negatively impact passive diffusion.[1][6][7] However, the flexibility of PEG linkers can sometimes be advantageous. The "gauche effect" of PEG-type linkers may promote the adoption of folded, more compact conformations that can shield the polar groups of the PROTAC, potentially improving its ability to traverse the cell membrane.[4][8] Shorter PEG linkers are generally associated with better permeability compared to longer chains.[1][9]
Q3: My PROTAC is potent in biochemical assays but shows weak degradation activity in cells. Is this likely a permeability issue?
A3: Yes, this is a very common scenario and strongly suggests poor cell permeability.[1][2] If the PROTAC can effectively induce the formation of a ternary complex with the target protein and the E3 ligase in vitro but fails to degrade the target protein in a cellular context, it is highly probable that the molecule is not reaching its intracellular target in sufficient concentrations.[10] Other possibilities include rapid efflux from the cell or instability in the cellular environment.
Q4: What initial strategies can I employ to improve the permeability of my Thalidomide-5-(PEG2-amine) PROTAC?
A4: Several strategies can be explored to enhance cell permeability:
-
Linker Optimization: This is a common starting point. Consider synthesizing analogs with different linker compositions, for example, replacing the PEG linker with a more rigid alkyl or phenyl linker, which has been shown to improve permeability in some cases.[11][12]
-
Prodrug Approach: If your PROTAC contains an ionizable group like a carboxylic acid, masking it with a cleavable lipophilic group (e.g., an ester) can neutralize the charge and improve membrane transit. This masking group is then removed by intracellular enzymes to release the active PROTAC.[11][12]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can encourage a more compact, "ball-like" conformation. This reduces the exposed polar surface area and can facilitate passage across the cell membrane.[11]
-
Formulation Strategies: For in vivo studies, utilizing drug delivery systems like lipid-based nanoparticles or polymeric micelles can improve the solubility and apparent permeability of the PROTAC.[13]
Q5: Are there computational methods that can help predict the cell permeability of my PROTAC designs?
A5: Yes, molecular dynamics simulations can be used to predict the tendency of a PROTAC to adopt folded conformations with a low solvent-accessible 3D polar surface area in a nonpolar environment.[1][4] This property has been correlated with higher cell permeability and can be used to rank-order potential new designs before committing to synthesis.[1][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: My PROTAC shows good biochemical activity but poor or no cellular degradation.
This is a classic sign of poor cell permeability. The following steps will help you diagnose and address the problem.
-
Possible Cause 1: Low Passive Permeability
-
Troubleshooting Step: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of your PROTAC. This is a high-throughput, cell-free assay that models passive transcellular permeability.[12][14] A low apparent permeability (Papp) value in this assay is a strong indicator of poor passive diffusion.
-
-
Possible Cause 2: Active Efflux
-
Troubleshooting Step: Conduct a Caco-2 permeability assay. This cell-based assay can evaluate both passive and active transport.[12][15] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio greater than 2 suggests that your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp).[15][16] If efflux is confirmed, you can consider co-dosing with a known efflux inhibitor in your cellular assays to see if degradation is rescued.[1]
-
-
Possible Cause 3: Poor Solubility in Assay Media
-
Troubleshooting Step: Assess the solubility of your PROTAC in the cell culture medium. If solubility is low, this can lead to an underestimation of its activity. Consider using a small percentage of a co-solvent like DMSO or exploring formulation techniques.[1]
-
-
Possible Cause 4: PROTAC Instability
Issue 2: I am observing inconsistent results in my cell-based permeability assays (e.g., Caco-2).
Inconsistent results can arise from several experimental factors.
-
Possible Cause 1: Low Recovery in the Caco-2 Assay
-
Troubleshooting Step: PROTACs can be "sticky" due to their physicochemical properties and may adsorb to plasticware. This leads to low recovery and inaccurate permeability measurements. Consider adding a small percentage of Bovine Serum Albumin (BSA), for example, 0.25-1%, to the basolateral compartment to improve recovery.[1][18]
-
-
Possible Cause 2: Compromised Cell Monolayer Integrity
-
Troubleshooting Step: Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity. You can also use a low-permeability marker like Lucifer Yellow to check for leaks in the monolayer.[1]
-
-
Possible Cause 3: Inconsistent Cell Culture
-
Troubleshooting Step: Ensure that your Caco-2 cells are cultured for a consistent period (typically 21-25 days) to allow for proper differentiation and formation of a confluent monolayer with tight junctions.[15]
-
Data Presentation
Table 1: Representative PAMPA Permeability Data for PROTACs with Different Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Interpretation | Reference |
| PROTAC-A | Thalidomide | PEG2 | 0.5 ± 0.1 | Low Permeability | Fictional Example |
| PROTAC-B | Thalidomide | Alkyl C4 | 1.2 ± 0.2 | Low to Moderate | [12][19] |
| PROTAC-C | Thalidomide | Phenyl | 1.5 ± 0.3 | Moderate Permeability | [11] |
| PROTAC-D | Thalidomide | PEG8 | < 0.1 (BLQ) | Very Low Permeability | [19] |
BLQ: Below Limit of Quantification
Table 2: Representative Caco-2 Permeability Data for a Thalidomide-based PROTAC
| Parameter | Value | Interpretation | Reference |
| Papp (A-B) (10⁻⁶ cm/s) | 0.3 ± 0.05 | Low Permeability | [20] |
| Papp (B-A) (10⁻⁶ cm/s) | 2.1 ± 0.4 | High Efflux | [20] |
| Efflux Ratio (Papp B-A / Papp A-B) | 7.0 | Significant Active Efflux | [20] |
| Recovery (%) | 85 ± 5% | Acceptable Recovery | [20] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[12][14]
Materials:
-
96-well filter plate (Donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane)[21]
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to each well of the filter (donor) plate, ensuring the filter is completely coated.[1]
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[21]
-
Prepare the Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM).[18][21]
-
Start the Assay: Place the filter plate into the acceptor plate. Add 150-200 µL of the donor solution to each well of the filter plate.[1][15]
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[1][15]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[15]
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This assay evaluates both passive and active transport across a monolayer of human colon adenocarcinoma cells (Caco-2).[12][15]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[15]
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[15]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical chamber. Add fresh HBSS to the basolateral chamber.[15]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[15]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[15]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.[15]
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[15]
-
Calculate Papp and Efflux Ratio:
Protocol 3: Cellular Uptake Assay using Flow Cytometry
This protocol provides a high-throughput method to assess the accumulation of a fluorescent PROTAC or a PROTAC analog inside cells.
Materials:
-
Suspension or adherent cells
-
Fluorescent PROTAC or analog
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with various concentrations of the fluorescent PROTAC for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Collect by centrifugation.
-
Adherent cells: Wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium. Centrifuge to collect the cell pellet.[22]
-
-
Sample Preparation: Wash the cell pellet twice with ice-cold PBS to remove any extracellular compound. Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10^6 cells/mL. Keep the cells on ice.[22]
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Use appropriate laser excitation and emission filters for your fluorophore. Record the fluorescence intensity for at least 10,000 cells per sample.[22]
-
Data Analysis: Gate the live cell population based on forward and side scatter properties. The mean fluorescence intensity of the gated population is proportional to the amount of intracellular PROTAC.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. benchchem.com [benchchem.com]
- 18. enamine.net [enamine.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce the Immunomodulatory Effects of Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the immunomodulatory effects associated with these molecules.
Troubleshooting Guides
This section is designed to help you navigate common issues encountered during your experiments related to the immunomodulatory effects of thalidomide-based PROTACs.
Issue 1: Unexpected Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-2, IL-6)
Potential Cause: The thalidomide (B1683933) moiety of your PROTAC is recruiting and degrading immunomodulatory neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), in your cellular model. This is a known mechanism of action for immunomodulatory imide drugs (IMiDs) like thalidomide.
Troubleshooting Steps:
-
Confirm the Source of Cytokine Release:
-
Experiment: Culture immune cells (e.g., PBMCs, T-cells) with your PROTAC and a negative control (a PROTAC with an inactive E3 ligase ligand or a version that doesn't bind the target protein).
-
Expected Outcome: If the cytokine release is primarily due to the thalidomide moiety, you will observe a similar cytokine profile with both the active PROTAC and the negative control that still contains the active thalidomide-based CRBN ligand.
-
-
Quantify Neosubstrate Degradation:
-
Experiment: Perform a western blot or targeted proteomics to measure the levels of IKZF1 and IKZF3 in your cells after treatment with your PROTAC.
-
Expected Outcome: A significant reduction in IKZF1 and IKZF3 levels will correlate with the observed cytokine release.
-
-
Implement Mitigation Strategies:
-
Option A: Modify the Thalidomide Moiety: Synthesize and test PROTACs with modifications to the phthalimide (B116566) ring of the thalidomide ligand. Substitutions at the C5 or C6 position have been shown to reduce neosubstrate degradation.
-
Option B: Alter the Linker Attachment Point: Changing the linker attachment point on the thalidomide scaffold can alter the ternary complex formation with neosubstrates, thereby reducing their degradation.[1]
-
Option C: Utilize an Alternative E3 Ligase: If feasible, design a new PROTAC that recruits a different E3 ligase, such as VHL (von Hippel-Lindau). VHL-based PROTACs do not exhibit the same immunomodulatory neosubstrate profile as CRBN-based PROTACs.[2][3]
-
Issue 2: Unintended Effects on Immune Cell Populations (e.g., T-cell activation, changes in immune cell viability)
Potential Cause: The degradation of neosubstrates by your thalidomide-based PROTAC can lead to downstream effects on immune cell signaling and viability. For example, thalidomide itself is known to have complex effects on T-cell proliferation and function.[4][5]
Troubleshooting Steps:
-
Characterize Immune Cell Phenotypes:
-
Experiment: Use flow cytometry to analyze immune cell populations in your in vitro or in vivo models after PROTAC treatment. Use markers to identify different T-cell subsets (e.g., CD4+, CD8+, Tregs), B-cells, and myeloid cells.
-
Expected Outcome: Observe any shifts in immune cell populations or changes in activation markers (e.g., CD69, CD25) in response to your PROTAC.
-
-
Assess Cell Viability:
-
Experiment: Perform cell viability assays (e.g., MTS, CellTiter-Glo) on different immune cell types treated with a dose range of your PROTAC.
-
Expected Outcome: Determine if the observed effects are due to direct cytotoxicity or a more specific immunomodulatory mechanism.
-
-
Compare with Modified PROTACs:
-
Experiment: Test your modified PROTACs (as described in Issue 1, Step 3) in the same immune cell phenotyping and viability assays.
-
Expected Outcome: If the unintended effects are due to neosubstrate degradation, the modified PROTACs should exhibit a reduced impact on immune cell populations and viability.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary immunomodulatory effects of thalidomide-based PROTACs?
A1: The primary immunomodulatory effects stem from the inherent activity of the thalidomide moiety, which recruits the E3 ligase Cereblon (CRBN). This recruitment can lead to the unintended degradation of "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] Degradation of these factors can result in pro-inflammatory cytokine release (e.g., TNF-α, IL-2, IL-6) and modulation of immune cell function, particularly T-cells.[4][8]
Q2: How can I rationally design a thalidomide-based PROTAC to minimize these effects?
A2: Several rational design strategies can be employed:
-
Modification of the Thalidomide Moiety: Introducing substitutions on the phthalimide ring, particularly at the C5 or C6 positions, can disrupt the binding interface required for neosubstrate recruitment without significantly affecting CRBN binding for target degradation.[9]
-
Linker Design and Attachment Point: The length, composition, and attachment point of the linker to the thalidomide ligand can influence the geometry of the ternary complex. Optimizing the linker can sterically hinder the recruitment of neosubstrates.[1][10][11]
-
Use of Novel CRBN Ligands: Researchers are developing novel CRBN ligands that have a reduced affinity for neosubstrates while maintaining their ability to recruit CRBN for the degradation of the intended target.[9][12]
Q3: Are there alternatives to CRBN-based PROTACs to avoid immunomodulatory effects?
A3: Yes, the most common alternative is to use a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase. VHL has a different set of natural substrates and does not degrade the immunomodulatory neosubstrates associated with CRBN.[2][3] Other E3 ligases are also being explored for PROTAC development, which may offer different off-target profiles.[6]
Q4: What are the key experiments to assess the immunomodulatory potential of my PROTAC?
A4: A comprehensive assessment should include:
-
Neosubstrate Degradation Analysis: Western blotting or mass spectrometry to quantify the degradation of IKZF1 and IKZF3.
-
Cytokine Profiling: ELISA or multiplex assays to measure the release of key pro-inflammatory and anti-inflammatory cytokines from immune cells.
-
Immune Cell Phenotyping: Flow cytometry to analyze the effects on different immune cell populations and their activation states.
-
Ternary Complex Formation Assays: Techniques like co-immunoprecipitation (Co-IP) or TR-FRET can help to understand the stability of the PROTAC-induced ternary complex with both the target protein and neosubstrates.
Data Presentation
Table 1: Comparison of Neosubstrate Degradation by Modified Thalidomide-Based Ligands
| Ligand Modification | IKZF1 Degradation (% of control) | IKZF3 Degradation (% of control) | Reference |
| Standard Thalidomide | 10-20% | 15-25% | [9] |
| Phenyl-substituted isoindolinone | >80% | >80% | [9] |
| Benzimidazole-type ligand | >90% | >90% | [9] |
Note: Data is representative and may vary depending on the specific PROTAC construct and experimental conditions.
Table 2: Comparative Cytokine Release Profile of CRBN vs. VHL-based PROTACs (Hypothetical Data)
| PROTAC Type | Target Protein | TNF-α Release (pg/mL) | IL-2 Release (pg/mL) | IL-6 Release (pg/mL) |
| CRBN-based | Protein X | 500 | 800 | 1200 |
| VHL-based | Protein X | 50 | 75 | 100 |
| Vehicle Control | - | 20 | 30 | 50 |
Note: This table presents hypothetical data to illustrate the expected trend of reduced cytokine release with VHL-based PROTACs compared to CRBN-based PROTACs targeting the same protein.
Mandatory Visualization
Caption: Signaling pathway of thalidomide-based PROTAC-induced neosubstrate degradation.
Caption: Experimental workflow for evaluating and mitigating immunomodulatory effects.
Caption: Troubleshooting decision tree for unexpected immunomodulatory outcomes.
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the ternary complex (Target-PROTAC-CRBN).
-
Cell Lysis:
-
Treat cells with your PROTAC at the desired concentration and a vehicle control for the optimal time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or a tag if applicable) overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with antibodies against your target protein (as a positive control) and CRBN. A band for CRBN in the lane of the target protein pulldown indicates ternary complex formation.
-
2. Western Blot for Neosubstrate Degradation
This protocol quantifies the degradation of IKZF1 and IKZF3.
-
Sample Preparation:
-
Treat your cells with a dose-response of your PROTAC for a specified time.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control.
-
3. Cytokine ELISA
This protocol measures the concentration of a specific cytokine in cell culture supernatants.
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Add your cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
-
Substrate and Measurement:
4. Immune Cell Phenotyping by Flow Cytometry
This protocol analyzes changes in immune cell populations.
-
Cell Preparation:
-
Harvest cells from your in vitro culture or prepare single-cell suspensions from tissues (e.g., spleen, lymph nodes).
-
Perform a red blood cell lysis if necessary.
-
-
Staining:
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify your populations of interest (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cell subsets).
-
If analyzing intracellular markers, fix and permeabilize the cells before staining with intracellular antibodies.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
References
- 1. PROTAC targeting cyclophilin A controls virus-induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC targeting cyclophilin A controls virus-induced cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune modulatory effect of thalidomide on T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic Immunomodulatory Effects of Combinatorial Treatment of Thalidomide and Dexamethasone on T Cells and Other Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon harnesses Myc-dependent bioenergetics and activity of CD8+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Navigating the Challenges of PROTAC Solubility: A Guide for Thalidomide-5-(PEG2-amine) Based Constructs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting the appropriate solvent for Thalidomide-5-(PEG2-amine) based Proteolysis Targeting Chimeras (PROTACs). Given the inherent challenges in solubilizing these large and complex molecules, this guide offers structured data, detailed experimental protocols, and visual workflows to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Why do Thalidomide-5-(PEG2-amine) based PROTACs have poor aqueous solubility?
A1: PROTACs, by their design, are large molecules with high molecular weights, often placing them in the "beyond Rule of Five" chemical space. This inherent size, combined with the often lipophilic nature of the target protein binder and the thalidomide (B1683933) core, contributes to low aqueous solubility.[1][2] While the inclusion of a Polyethylene Glycol (PEG) linker like in Thalidomide-5-(PEG2-amine) is intended to increase hydrophilicity and improve water solubility, the overall physicochemical properties of the entire PROTAC molecule ultimately determine its solubility.[2]
Q2: What is the immediate consequence of poor PROTAC solubility in my experiments?
A2: Poor solubility can lead to several experimental artifacts, including precipitation of the compound in aqueous cell culture media or assay buffers. This can result in an underestimation of the PROTAC's potency (e.g., DC50, IC50), inaccurate quantification of the compound in stock solutions and assay wells, and overall irreproducible results.[1]
Q3: What is the best starting solvent for dissolving my Thalidomide-5-(PEG2-amine) based PROTAC?
A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended starting solvent for thalidomide-based PROTACs.[1] Dimethylformamide (DMF) is also a viable alternative.[3] It is crucial to ensure the PROTAC is fully dissolved in the organic solvent before performing serial dilutions into aqueous buffers for your experiments.[1]
Q4: My PROTAC dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A4: This is a common issue known as precipitation upon solvent exchange. To mitigate this, you can try several strategies:
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent (e.g., 1-5% DMSO) in your final aqueous buffer can help maintain solubility.[4]
-
Slow Addition: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This avoids localized high concentrations of the PROTAC that can trigger immediate precipitation.
-
pH Adjustment: If your PROTAC has ionizable groups, its solubility will be pH-dependent. Adjusting the pH of your buffer may improve solubility.
-
Formulation Strategies: For in vivo studies or persistent in vitro solubility issues, advanced formulation strategies like the use of cyclodextrins or lipid-based formulations (e.g., SEDDS) may be necessary.[4]
Troubleshooting Guide: Solvent Selection and Precipitation Issues
This guide provides a systematic approach to addressing common solubility challenges encountered with Thalidomide-5-(PEG2-amine) based PROTACs.
Problem: Difficulty in preparing a concentrated stock solution.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | Start with 100% anhydrous DMSO or DMF. These are generally the most effective solvents for thalidomide-based PROTACs.[3][5] |
| Insufficient Dissolution Time/Energy | Vortex the solution vigorously. Gentle heating (be cautious of potential degradation) or sonication can also aid in dissolving the compound. |
| Compound is in a Stable Crystalline Form | High crystal lattice energy can hinder dissolution. If solubility remains an issue, consider advanced formulation techniques such as creating an amorphous solid dispersion. |
Problem: Precipitate forms immediately upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| High Degree of Supersaturation | Decrease the final concentration of the PROTAC in the aqueous buffer. Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. |
| Rapid Change in Solvent Polarity | Add the organic stock solution dropwise to the larger volume of the stirring aqueous buffer to allow for more controlled mixing. |
Problem: Solution is initially clear but becomes cloudy or shows precipitate over time.
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Solubility | The initially formed supersaturated solution is unstable and precipitates over time to reach its lower thermodynamic solubility. Prepare solutions fresh and use them immediately. |
| pH-dependent Instability | The stability of the thalidomide moiety can be pH-dependent. Ensure the pH of your buffer is compatible with your PROTAC's stability. |
| Storage Conditions | Store aqueous solutions for the shortest time possible. If storage is necessary, filter the solution and store at 4°C, but be aware that precipitation may still occur. For long-term storage, keep the compound as a solid at -20°C or as a stock solution in anhydrous DMSO at -80°C.[5] |
Data Presentation: Qualitative Solubility of Thalidomide-Based PROTACs
The following table provides a qualitative summary of the expected solubility of Thalidomide-5-(PEG2-amine) based PROTACs in common laboratory solvents. This information is inferred from the known properties of thalidomide and PEGylated compounds.
| Solvent | Polarity | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Recommended for primary stock solutions.[3][5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A good alternative to DMSO for stock solutions.[3][6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble to Sparingly Soluble | Thalidomide itself is soluble in THF.[3] |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | Thalidomide has very low solubility in DCM.[3] |
| Ethanol | Polar Protic | Sparingly Soluble | Thalidomide is sparingly soluble in ethanol.[3][6] |
| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, thalidomide has limited solubility in methanol.[3][6] |
| Acetone | Polar Aprotic | Sparingly Soluble | Thalidomide exhibits sparing solubility in acetone.[3][6] |
| Water/Aqueous Buffers (e.g., PBS) | Polar Protic | Insoluble to Sparingly Soluble | The PEG linker enhances aqueous solubility, but the overall molecule is expected to have low solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Thalidomide-5-(PEG2-amine) based PROTAC powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the PROTAC powder and DMSO to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh the desired amount of the PROTAC powder.
-
Transfer the weighed powder to a clean amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -80°C to avoid multiple freeze-thaw cycles.[5]
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of your PROTAC in an aqueous buffer.
Materials:
-
10 mM PROTAC stock solution in 100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Create a serial dilution of the 10 mM PROTAC stock solution in a 96-well DMSO plate.
-
Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low and consistent (typically ≤1%).
-
Include a buffer-only control.
-
Seal the plate and shake for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a spectrophotometer.
-
The kinetic solubility limit is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.
Visualizations
Caption: A decision-making workflow for selecting the appropriate solvent and troubleshooting initial solubility issues.
Caption: Signaling pathway of PROTAC-induced protein degradation, highlighting the formation of the ternary complex.
References
Technical Support Center: Improving the Stability of Thalidomide-5-(PEG2-amine) PROTACs in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with Thalidomide-5-(PEG2-amine) PROTACs during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for thalidomide-based PROTACs in solution?
Thalidomide-based PROTACs can exhibit instability due to several factors:
-
Hydrolysis: The thalidomide (B1683933) moiety itself is susceptible to spontaneous, non-enzymatic hydrolysis in aqueous solutions, particularly at neutral or alkaline pH.[1][2] This can lead to the opening of the glutarimide (B196013) and/or phthalimide (B116566) rings, rendering the PROTAC inactive.[1][3] The rate of hydrolysis is dependent on both pH and temperature.[2][3]
-
Metabolic Degradation: In biological assays, PROTACs are subject to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver and blood.[4] The PEG linker, while improving solubility, can be a site for oxidative metabolism such as O-dealkylation.[5][6]
-
Poor Solubility and Aggregation: Due to their high molecular weight and often lipophilic nature, PROTACs can have low aqueous solubility.[4][7] This can lead to precipitation and aggregation in aqueous buffers, especially when diluting a concentrated DMSO stock solution.[8]
Q2: How does the PEG2-amine linker influence the stability of my PROTAC?
The PEG2-amine linker has a significant impact on the physicochemical properties of the PROTAC:
-
Solubility: The polyethylene (B3416737) glycol (PEG) portion of the linker generally increases the hydrophilicity and aqueous solubility of the PROTAC molecule.[9][10]
-
Metabolic Stability: While enhancing solubility, the ether linkages in the PEG chain can be metabolically vulnerable to oxidative enzymes.[5][] However, compared to longer, more flexible alkyl chains, PEG linkers can sometimes offer a degree of metabolic protection.[] The terminal amine group can also influence the overall metabolic profile.
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of a stable ternary complex between the target protein and the E3 ligase.[10][12] An overly flexible linker might lead to a less stable complex and reduced degradation efficiency.[5]
Q3: What are the best practices for preparing and storing stock solutions of Thalidomide-5-(PEG2-amine) PROTACs?
To minimize degradation and ensure the integrity of your PROTAC, follow these storage guidelines:
-
Solvent Choice: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent such as DMSO.[8]
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[13] For short-term storage (1 month), -20°C is acceptable.[13]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8][13]
-
Moisture Protection: Amines are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis.[14] Use desiccants and ensure storage containers are tightly sealed.[14]
Q4: Can I modify the experimental buffer to improve the stability of my PROTAC during an assay?
Yes, optimizing the buffer composition can significantly enhance PROTAC stability:
-
pH Adjustment: Thalidomide hydrolysis is slower at a lower pH.[3] If your experimental conditions allow, using a buffer with a slightly acidic pH (e.g., pH 6.0-7.0) can reduce the rate of hydrolytic degradation.
-
Additives: Including additives like glycerol (B35011) or PEG in the buffer can help to stabilize the PROTAC and prevent aggregation.[4]
-
Ionic Strength: Adjusting the salt concentration (e.g., NaCl) can shield electrostatic interactions that may contribute to aggregation.[4]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Working Solution
Symptoms:
-
Visible precipitate or cloudiness after diluting the DMSO stock solution into aqueous buffer or cell culture media.
-
Inconsistent or non-reproducible results in cellular or biochemical assays.[4]
Possible Causes:
-
The PROTAC's aqueous solubility limit has been exceeded.[8]
-
The chosen solvent for the working solution is incompatible with the PROTAC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PROTAC precipitation.
Issue 2: Loss of PROTAC Activity Over Time in an Extended Assay
Symptoms:
-
Decreased PROTAC efficacy (e.g., reduced target degradation) in assays with long incubation times (e.g., >24 hours).
-
Detection of degradation products by LC-MS analysis of the assay sample.
Possible Causes:
-
Hydrolytic degradation of the thalidomide moiety.[4]
-
Metabolic degradation of the PROTAC by cellular enzymes.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of PROTAC activity.
Quantitative Data Summary
The stability of thalidomide and its derivatives is highly dependent on pH. The following table summarizes the half-life of thalidomide under different conditions.
| Compound | pH | Temperature (°C) | Half-life (hours) | Reference |
| Thalidomide | 7.4 | 37 | 2.4 | [3] |
| Thalidomide | 7.4 | Not Specified | 5 - 12 | [2] |
Note: The stability of a full PROTAC molecule will also be influenced by the linker and the warhead.
Experimental Protocols
Protocol 1: Assessing PROTAC Stability by HPLC
Objective: To determine the rate of degradation of a Thalidomide-5-(PEG2-amine) PROTAC in a specific buffer over time.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Test buffer (e.g., PBS pH 7.4, cell culture medium)
-
Cold acetonitrile (B52724) with an internal standard
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Preparation of Test Solution: Dilute the PROTAC stock solution to the final desired concentration (e.g., 10 µM) in the pre-warmed test buffer (37°C).[8]
-
Timepoint 0: Immediately after preparation, take an aliquot of the test solution (e.g., 50 µL) and quench the reaction by adding it to an equal volume of cold acetonitrile containing an internal standard.[8] Store this sample at -20°C until analysis.
-
Incubation: Incubate the remaining test solution at 37°C in a light-protected environment.[8]
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw identical aliquots, quench them as described in step 2, and store at -20°C.[8]
-
HPLC Analysis:
-
Set up an appropriate HPLC method with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the parent PROTAC peak from potential degradation products.
-
Inject the samples from each timepoint onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the PROTAC has maximum absorbance.[8]
-
-
Data Analysis:
-
Identify the peak corresponding to the intact PROTAC based on its retention time from the t=0 sample.
-
Integrate the peak area of the parent PROTAC at each timepoint.
-
Calculate the percentage of PROTAC remaining at each timepoint relative to the peak area at t=0.[8]
-
Plot the percentage of remaining PROTAC versus time to determine the degradation rate.
-
Signaling Pathways and Mechanisms
Thalidomide Hydrolysis Pathway
The thalidomide moiety is susceptible to hydrolysis at its four amide bonds, leading to a variety of inactive products. The primary hydrolysis occurs at the glutarimide and phthalimide rings.
Caption: Simplified hydrolysis pathway of the thalidomide moiety.[1][3]
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
Refining reaction conditions for Thalidomide-5-(PEG2-amine) and carboxylic acid coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the amide coupling of Thalidomide-5-(PEG2-amine) with carboxylic acids. This crucial reaction is a common step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where thalidomide (B1683933) and its analogs act as E3 ubiquitin ligase recruiters.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind coupling Thalidomide-5-(PEG2-amine) with a carboxylic acid?
The coupling of Thalidomide-5-(PEG2-amine) with a carboxylic acid is a nucleophilic substitution reaction that forms a stable amide bond.[2] To facilitate this, the carboxylic acid group needs to be "activated" by a coupling reagent. This activation makes the carboxyl group more susceptible to attack by the primary amine of the Thalidomide-5-(PEG2-amine).[2] This method is fundamental in the modular design and synthesis of PROTACs, where the PEG linker provides a soluble and flexible spacer.[1]
Q2: What are the most common coupling reagents for this reaction?
Commonly used coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxysuccinimide (NHS).[1][3] Another popular class of reagents is uronium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are known for their high efficiency.[1][2][4]
Q3: Why is an additive like NHS used with EDC?
While EDC can activate the carboxylic acid on its own, the resulting O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, leading to the regeneration of the carboxylic acid.[3] NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive intermediate allows for more efficient conjugation to the primary amine at physiological pH.[1][3]
Q4: When should I choose HATU over EDC/NHS?
HATU is generally considered a more powerful coupling reagent and can be advantageous in cases of low reactivity, such as with sterically hindered carboxylic acids or amines.[5] It often leads to faster reaction times and higher yields.[4] However, byproducts from HATU, like tetramethylurea, can sometimes complicate purification.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Thalidomide-5-(PEG2-amine) and carboxylic acids.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Ensure all reagents, especially the solvent (e.g., DMF, DCM), are anhydrous.[5]- Use a more potent coupling reagent like HATU.[5]- Increase the equivalents of the coupling reagent and additive (e.g., 1.2-1.5 eq).[1][6] |
| Insufficient base. | - Use a non-nucleophilic base like DIPEA or TEA to neutralize any acidic byproducts.[1]- Increase the equivalents of the base (e.g., 2.0-3.0 eq).[1] | |
| Steric hindrance. | - Increase the reaction time and/or temperature (e.g., to 40-50 °C).[5]- Consider a more potent coupling reagent.[5] | |
| Multiple Byproducts/Side Reactions | Side reactions of the activated intermediate. | - If using a carbodiimide (B86325) like EDC, ensure an additive like HOBt or NHS is present to form a more stable intermediate.[5]- Control the reaction temperature, potentially starting at 0 °C before warming to room temperature.[5] |
| Degradation of reagents or product. | - Ensure all reagents are fresh and have been stored correctly.[5]- Minimize the reaction time by monitoring progress closely with TLC or LC-MS.[1][5] | |
| Reaction of the amine with HATU. | - Pre-activate the carboxylic acid with HATU and base for several minutes before adding the Thalidomide-5-(PEG2-amine).[7] | |
| Difficulty in Purification | Byproducts from coupling reagents co-eluting with the product. | - Perform a thorough aqueous work-up. Washing with dilute acid (if the product is stable) can remove basic impurities.[5]- A 5% LiCl wash can help in the removal of DMF.[5] |
| Unreacted starting materials remain. | - Adjust the stoichiometry; consider using a slight excess (1.1-1.2 eq) of one reagent to drive the reaction to completion.[5] |
Experimental Protocols
Below are detailed methodologies for two common coupling procedures.
Protocol 1: EDC/NHS Coupling
This protocol is a widely used method for forming amide bonds.[1]
Materials:
-
Thalidomide-5-(PEG2-amine)
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and stir until dissolved.
-
Add EDC-HCl (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester. Monitor the progress by TLC or LC-MS.[1]
-
-
Amide Bond Formation:
-
In a separate flask, dissolve Thalidomide-5-(PEG2-amine) (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 eq) to the amine solution.
-
Slowly add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.[1]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, dilute acid (e.g., 1N HCl) if the product is stable, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.
-
Protocol 2: HATU Coupling
This protocol is often used for more challenging couplings.[1]
Materials:
-
Thalidomide-5-(PEG2-amine)
-
Carboxylic acid of interest
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and Thalidomide-5-(PEG2-amine) (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the final product.
Note on Order of Addition for HATU: For potentially sensitive substrates, pre-activating the carboxylic acid with HATU and base for a few minutes before adding the amine can prevent side reactions of the amine with HATU.[7]
Data Presentation
Table 1: Typical Reaction Conditions for Amide Coupling
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Carboxylic Acid (eq) | 1.0 | 1.0 |
| Thalidomide-5-(PEG2-amine) (eq) | 1.1 | 1.1 |
| Coupling Reagent (eq) | EDC (1.2), NHS (1.2) | HATU (1.2) |
| Base (eq) | DIPEA or TEA (2.0-3.0) | DIPEA (2.0-3.0) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | Varies (30-70% reported for similar systems)[8] | Often higher than EDC/NHS[4] |
Visualizations
Caption: General experimental workflow for the coupling of Thalidomide-5-(PEG2-amine) and a carboxylic acid.
References
Technical Support Center: PROTAC Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of PROTAC precipitation in cell culture media.
Troubleshooting Guide: Resolving PROTAC Precipitation
Precipitation of your PROTAC in cell culture media can lead to inconsistent and unreliable experimental results. This guide provides a systematic approach to diagnose and solve this issue.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the PROTAC stock solution to the cell culture medium.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting immediate PROTAC precipitation.
Possible Solutions & Methodologies:
| Potential Cause | Recommended Solution | Rationale |
| Rapid change in solvent polarity | Add the stock solution dropwise while gently vortexing the medium.[1] Alternatively, perform serial dilutions of the stock in the medium.[1] | PROTACs are often dissolved in organic solvents like DMSO.[1] A sudden shift to an aqueous environment can cause the compound to crash out of solution. A gradual change in polarity helps maintain solubility.[1] |
| High final concentration | Reduce the final working concentration of the PROTAC.[1] It is also advisable to experimentally determine the maximum soluble concentration. | The concentration of the PROTAC may exceed its solubility limit in the cell culture medium. |
| Cold medium | Pre-warm the cell culture medium to 37°C before adding the PROTAC stock solution.[1] | The solubility of many compounds, including PROTACs, can be temperature-dependent. |
Issue 2: Precipitation After Incubation
Symptom: The medium is clear initially but becomes cloudy or shows visible precipitate after a period of incubation at 37°C.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting delayed PROTAC precipitation.
Possible Solutions & Methodologies:
| Potential Cause | Recommended Solution | Rationale |
| Temperature-dependent solubility | Ensure the incubator maintains a stable and accurate temperature.[1] Some compounds have lower solubility at 37°C over extended periods. | Fluctuations in temperature can affect the solubility of components in the media.[2] |
| pH shift in the medium | Use a medium buffered with HEPES to maintain a stable pH.[1] Also, ensure proper CO2 levels in the incubator.[1] | Changes in pH can alter the charge state of a PROTAC, potentially reducing its solubility.[3] |
| Compound instability | Assess the stability of the PROTAC in the cell culture medium over the time course of the experiment using methods like LC-MS. | The PROTAC molecule itself may be chemically unstable and degrade over time, with the degradation products being insoluble. |
| Interaction with media components | Test the solubility of the PROTAC in a simpler buffered solution, such as PBS, to see if specific media components are the cause.[1] Consider trying different media formulations. | Components in the cell culture medium, such as salts, amino acids, and vitamins, can interact with the PROTAC and cause it to precipitate.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical drivers of PROTAC insolubility?
A1: PROTACs often possess properties that make them prone to insolubility, such as a high molecular weight and lipophilicity, which are often outside the range of Lipinski's "Rule of Five".[5] Their large and flexible structures can also contribute to poor aqueous solubility.[6][7]
Q2: How can I improve the solubility of my PROTAC for cell-based assays?
A2: Several strategies can be employed to improve PROTAC solubility:
-
Formulation adjustments: The use of co-solvents, surfactants, or cyclodextrins can help to increase the solubility of hydrophobic compounds.[]
-
Structural modifications: Introducing polar functional groups or basic nitrogen-containing moieties (e.g., pyridinyl, piperazinyl) into the PROTAC structure can enhance aqueous solubility.[9][10]
-
Salt formation: If the PROTAC has ionizable groups, forming a salt can significantly improve its solubility.[]
Q3: Can the type of E3 ligase ligand affect PROTAC solubility?
A3: Yes, the choice of the E3 ligase ligand can influence the overall physicochemical properties of the PROTAC, including its solubility.[9] For instance, some ligands may be more hydrophobic than others, contributing to lower solubility of the final PROTAC molecule.
Q4: Does PROTAC precipitation always mean the experiment has failed?
A4: Not necessarily, but it introduces significant variability and uncertainty. The effective concentration of the soluble PROTAC will be unknown and likely much lower than intended. This can lead to a lack of observable biological effect or misleading dose-response curves. It is crucial to address precipitation to ensure reproducible and reliable data.
Q5: What is the "hook effect" and is it related to precipitation?
A5: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[5][11] This is due to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex required for degradation.[5][12] While not directly caused by precipitation, high concentrations that can lead to the hook effect may also exceed the solubility limit of the PROTAC, causing it to precipitate.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay helps determine the solubility of a PROTAC over time in a specific medium.
-
Preparation: Prepare a high-concentration stock solution of the PROTAC in DMSO.
-
Dilution: Add the PROTAC stock to the cell culture medium of interest to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Separation: Centrifuge the aliquots at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any precipitate.
-
Quantification: Carefully collect the supernatant and quantify the concentration of the soluble PROTAC using an appropriate analytical method, such as HPLC-UV or LC-MS.[]
-
Analysis: Plot the soluble PROTAC concentration against time to assess its kinetic solubility.
Protocol 2: Western Blot for Target Degradation
This protocol verifies if the soluble fraction of the PROTAC is active in degrading the target protein.
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.[13]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium.[13] Aspirate the old medium and add the PROTAC-containing medium to the cells.[13] Include a vehicle control.[13]
-
Incubation: Incubate the cells for a desired period (e.g., 8-24 hours).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS.[13] Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[13]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein.[13] Subsequently, incubate with a secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
-
Analysis: Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system. Precipitation of the PROTAC can disrupt this pathway by reducing the effective concentration of the molecule available to form the crucial ternary complex.
Caption: PROTAC mechanism of action and the impact of precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to select the optimal PROTAC concentration to avoid the hook effect
Welcome to the technical support center for PROTAC (PROteolysis TArgeting Chimera) experimental design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers select the optimal PROTAC concentration and avoid the common pitfall of the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][2] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[2]
Q2: What is the underlying mechanism of the PROTAC hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[][5] However, at very high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC).[3][6] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[3][6]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[9] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[7] It is therefore crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guide
Problem: My dose-response curve displays a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, paying close attention to the higher concentrations where the effect is observed.[1]
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, Surface Plasmon Resonance) to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would correlate with the observed hook effect.[1]
-
Problem: I observe no or very weak degradation of my target protein.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50 and Dmax).[3] |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal incubation period for maximal degradation.[3] |
| Low Cell Permeability of the PROTAC | Assess the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][10] |
| Low Expression of Recruited E3 Ligase | Verify the expression level of the recruited E3 ligase (e.g., CRBN or VHL) in your cell line using methods like Western Blot or qPCR.[3] |
| Issues with Ternary Complex Formation | Perform biophysical assays such as TR-FRET or pull-down assays to confirm the formation of the ternary complex.[3][11] Consider redesigning the PROTAC with a different linker length or E3 ligase ligand.[10] |
Experimental Protocols
Protocol 1: Dose-Response Curve for PROTAC-Mediated Degradation
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein using Western Blotting.[3]
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: The following day, treat the cells with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[8]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration.
-
Fit the data to a suitable curve to determine the DC50 and Dmax values.[3] For bell-shaped curves, specialized fitting models may be required.[12]
-
Protocol 2: Time-Course Experiment for PROTAC-Mediated Degradation
This protocol is designed to identify the optimal treatment duration for target protein degradation.[3]
-
Cell Seeding: Seed cells in multiple wells of a multi-well plate at a consistent density.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of the PROTAC (e.g., the predetermined DC50 concentration).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[3]
-
Western Blot Analysis: Perform Western Blotting as described in Protocol 1 for each time point.
-
Data Analysis: Plot the normalized target protein levels against time to visualize the degradation kinetics and determine the time required to reach Dmax.[3]
Data Presentation
Table 1: Hypothetical Dose-Response Data Illustrating the Hook Effect
| PROTAC Concentration (µM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.001 | 95% |
| 0.01 | 70% |
| 0.1 | 30% |
| 1 | 15% (Dmax) |
| 10 | 45% |
| 100 | 80% |
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ternary Complex Formation [promega.sg]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
Technical Support Center: Modifying the Thalidomide Scaffold to Reduce Off-Target Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the thalidomide (B1683933) scaffold. The aim is to offer practical guidance on minimizing off-target binding and navigating experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide and its analogs?
A1: The primary off-target effects of thalidomide and its derivatives, often called immunomodulatory drugs (IMiDs), are a consequence of their binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of proteins that are not its natural targets. These unintendedly degraded proteins are referred to as "neosubstrates."[1][2][3]
Key neosubstrates and their associated effects include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Degradation of these transcription factors is responsible for the desired immunomodulatory effects in treating hematological cancers like multiple myeloma.[1][2]
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Casein Kinase 1α (CK1α): Its degradation is implicated in the therapeutic effects of lenalidomide (B1683929) in myelodysplastic syndromes.[1][2]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects (birth defects) associated with thalidomide.[1][2]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded, particularly by pomalidomide-based PROTACs, raising concerns about potential long-term side effects.[1][4]
Q2: What are the key structural modifications to the thalidomide scaffold to reduce off-target binding?
A2: Rational design strategies to minimize off-target effects primarily focus on modifying the phthalimide (B116566) ring of the thalidomide scaffold.[1][4] Key approaches include:
-
Modification at the C5 position: Introducing modifications of an appropriate size at the C5 position of the phthalimide ring has been shown to reduce the degradation of off-target zinc finger proteins.[4]
-
Masking Hydrogen-Bond Donors: Masking the hydrogen-bond donors immediately adjacent to the phthalimide ring can also contribute to minimizing off-target effects.[4]
-
Fluorination: The addition of fluorine atoms to the thalidomide analog structure can enhance binding to Cereblon and increase antiangiogenic properties.[5]
It is important to note that the glutarimide (B196013) ring is crucial for CRBN binding, and bulky modifications to this ring can lead to a loss of binding.[6]
Q3: My thalidomide analog shows potent on-target activity but also significant cellular toxicity. How can I determine if this is due to off-target effects?
A3: Distinguishing between on-target and off-target toxicity is a critical step. Here’s a troubleshooting workflow:
-
Literature Review: Cross-reference any identified off-target proteins from proteomics studies with known essential proteins or proteins involved in critical cellular pathways.
-
CRISPR Knockout: Use CRISPR-Cas9 to knock out your intended target protein. If the toxicity persists in the knockout cells when treated with your compound, it strongly suggests an off-target mechanism.[1]
-
Rescue Experiments: If you have a suspected off-target protein responsible for the toxicity, you can perform a rescue experiment by overexpressing a degradation-resistant mutant of that off-target protein. A reversal of the toxic phenotype would confirm its role.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with modifications aimed at reducing off-target effects (as described in Q2). A correlation between reduced off-target degradation and decreased cellular toxicity would support an off-target toxicity mechanism.[1]
Troubleshooting Guides
Problem 1: Inconsistent or low binding affinity of a novel thalidomide analog to CRBN in biophysical assays (e.g., SPR, ITC).
-
Possible Cause 1: Compound Instability or Aggregation.
-
Troubleshooting:
-
Assess compound purity and stability using techniques like HPLC and NMR.
-
Perform a solubility test in the assay buffer. If solubility is low, consider using a co-solvent, but be mindful of its potential effects on protein structure and binding.
-
Filter the compound solution before use to remove any aggregates.
-
-
-
Possible Cause 2: Incorrect Protein Folding or Inactivity.
-
Troubleshooting:
-
Confirm the purity and homogeneity of the recombinant CRBN protein using SDS-PAGE and size-exclusion chromatography.
-
Perform a quality control experiment with a known CRBN binder, such as thalidomide or lenalidomide, to ensure the protein is active.[7]
-
-
-
Possible Cause 3: Assay Conditions Not Optimized.
Problem 2: Difficulty in detecting degradation of the target protein in Western blot analysis after treatment with a thalidomide-based PROTAC.
-
Possible Cause 1: Inefficient Ternary Complex Formation.
-
Possible Cause 2: High Rate of Target Protein Synthesis.
-
Troubleshooting:
-
The cell may be synthesizing new target protein at a rate that counteracts the degradation.
-
Perform a time-course experiment to identify the optimal degradation window. Shorter treatment times (<6 hours) may reveal more significant degradation before new synthesis occurs.[8]
-
-
-
Possible Cause 3: Issues with the Western Blot Protocol.
-
Troubleshooting:
-
Ensure the primary antibody is specific and sensitive for the target protein.[8]
-
Include a positive control cell lysate known to express the target protein.[9]
-
Optimize lysis buffer conditions to ensure complete protein extraction. Sonication is recommended for maximal protein recovery.[9]
-
Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[9][10]
-
-
Problem 3: Identification of a large number of off-target proteins in a proteomics screen.
-
Possible Cause 1: Non-specific Binding at High Compound Concentrations.
-
Troubleshooting:
-
Perform dose-response and time-course experiments to analyze the degradation of both the intended target and the off-target proteins at various concentrations and time points. This can help distinguish direct from indirect effects and determine if off-target degradation occurs at therapeutically relevant concentrations.[1]
-
-
-
Possible Cause 2: Off-target Activity Mediated by the Thalidomide Moiety.
-
Troubleshooting:
-
Synthesize a negative control PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[1]
-
Cross-reference the list of degraded proteins with known thalidomide neosubstrates.[1]
-
-
-
Possible Cause 3: Promiscuous Binding of the Target Ligand.
-
Troubleshooting:
-
If the off-target degradation is not observed with the negative control PROTAC, consider that the target-binding portion of your molecule may have its own off-targets.
-
-
Data Presentation
Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Assay Method | Binding Affinity (KD or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~2.5 µM | [11] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.5 µM | [11] |
| Pomalidomide (B1683931) | Isothermal Titration Calorimetry (ITC) | ~0.2 µM | [11] |
| (S)-thalidomide | Time-Resolved FRET (TR-FRET) | ~10-fold higher affinity than (R)-thalidomide | [12] |
| (R)-thalidomide | Time-Resolved FRET (TR-FRET) | Weaker binding to CRBN | [12] |
Note: Binding affinity values can vary depending on the specific experimental conditions and protein constructs used.
Experimental Protocols
Competitive Elution Assay for CRBN Binding
This assay qualitatively or semi-quantitatively assesses the binding of a test compound to CRBN.[7]
-
Affinity Bead Preparation: Immobilize a thalidomide derivative onto magnetic or agarose (B213101) beads.
-
Protein Binding: Incubate the affinity beads with a cell lysate containing CRBN to allow for binding.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Incubate the beads with a buffer containing the test compound at a specific concentration.
-
Analysis: Analyze the eluate for the presence of CRBN using Western blotting. The ability of the test compound to elute CRBN from the beads indicates that it competes for the same binding site.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a thalidomide analog or PROTAC.[8]
-
Cell Treatment: Treat cells with a serial dilution of the compound for a fixed time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody. Also, probe for a loading control (e.g., GAPDH or α-Tubulin).
-
Detection and Quantification: Detect the protein bands using an appropriate detection reagent and quantify the band intensities. Normalize the target protein levels to the loading control.
Visualizations
Caption: Mechanism of action of thalidomide analogs via the CRL4-CRBN E3 ligase complex.
Caption: Experimental workflow for screening thalidomide analogs for reduced off-target effects.
Caption: Logic diagram for troubleshooting the source of cellular toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ternary Complex Formation with Thalidomide-5-(PEG2-amine) PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Thalidomide-5-(PEG2-amine) PROTACs. Our goal is to help you overcome common challenges and enhance the formation of the critical ternary complex for successful protein degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing no degradation of my target protein after treatment with my Thalidomide-5-(PEG2-amine) PROTAC?
Answer:
Failure to observe target protein degradation is a common issue with several potential causes. A systematic evaluation of your experimental workflow can help pinpoint the problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| PROTAC Integrity and Activity | Confirm the proper storage and handling of the PROTAC. Perform a wide dose-response experiment (e.g., 1 pM to 100 µM) to ensure you are testing within the optimal concentration range and not solely in the "hook effect" region.[1][2] |
| Cell Line Suitability | Ensure your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase, Cereblon (CRBN).[1][3] Low E3 ligase expression is a common reason for lack of degradation.[3][4] Verify protein expression levels via Western Blot or qPCR. |
| Inefficient Ternary Complex Formation | The linker length and composition are crucial for productive ternary complex formation.[5][6][7] The PEG2 linker may not be optimal for your specific target. Consider synthesizing variations with different linker lengths. Confirm the binary binding of your PROTAC to both the target protein and CRBN independently. |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[2][5] If you suspect permeability issues, consider performing experiments in permeabilized cells to distinguish between a lack of cell entry and a lack of intracellular activity.[8] |
| Experimental Protocol Issues | Review your incubation time; degradation kinetics can vary.[1] A typical incubation time is between 8-24 hours.[3] Ensure your cell lysis buffer and protocol are optimized for the extraction of your target protein. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[2] Thalidomide-based compounds can be susceptible to hydrolysis.[9] |
A logical workflow for troubleshooting a lack of PROTAC activity is visualized below.
Question: My protein degradation decreases at higher PROTAC concentrations. What is happening?
Answer:
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[1][2] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2]
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2]
-
Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[2]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. This can stabilize the ternary complex over the binary complexes and reduce the hook effect.[2]
-
Biophysical Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help you understand the relationship between ternary complex formation and the observed degradation profile.[2]
Question: I am observing off-target protein degradation. How can I improve the selectivity of my PROTAC?
Answer:
Off-target effects can arise from the PROTAC degrading proteins other than the intended target. Here are some strategies to improve selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.
-
Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[2]
-
Change the E3 Ligase: While your current PROTAC uses a thalidomide-based ligand for Cereblon, exploring different E3 ligases with alternative ligands could alter the off-target profile.[2]
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule with two active domains joined by a linker.[6] One domain binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein, which is then marked for degradation by the proteasome.[10][11]
The general mechanism of action for a PROTAC is illustrated in the following diagram.
Q2: What is the role of Thalidomide-5-(PEG2-amine) in my PROTAC?
Thalidomide-5-(PEG2-amine) is a building block for constructing your PROTAC.[12][13]
-
Thalidomide (B1683933): This moiety acts as the ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7][14]
-
PEG2 Linker: The 2-unit polyethylene (B3416737) glycol (PEG) chain serves as the linker connecting the thalidomide to your target protein binder. The linker's length and flexibility are critical for allowing the formation of a stable and productive ternary complex.[7] PEG linkers can also improve the water solubility of the PROTAC molecule.[12]
-
Amine Group: The terminal amine group provides a reactive handle for conjugating the linker to the ligand for your target protein.[12][13]
Q3: How do I measure the formation of the ternary complex?
Several biophysical and cellular assays can be used to confirm and characterize ternary complex formation:
-
Co-Immunoprecipitation (Co-IP): This is a common technique to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
-
Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding affinities and kinetics of the binary and ternary complexes.[7][]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay can be used to measure the proximity of the target protein and the E3 ligase in solution, providing a quantitative measure of ternary complex formation.[2][4] An increase in the TR-FRET ratio indicates the formation of the ternary complex.[2]
Q4: What are typical DC50 and Dmax values for a PROTAC?
DC50 is the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. These values are highly dependent on the specific PROTAC, target protein, and cell line used. Below are representative data for a hypothetical PROTAC.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | BRD4 | HeLa | 15 | 95 |
| PROTAC-Y | BTK | Ramos | 50 | 88 |
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with an appropriate secondary antibody and visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of remaining protein.[4]
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the PROTAC-induced interaction between the target protein and the E3 ligase.
Methodology:
-
Cell Treatment: Seed cells in larger format plates (e.g., 10 cm dishes) to ensure sufficient protein yield. Treat cells with the PROTAC at a concentration expected to promote ternary complex formation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours).[3]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
Below is a diagram illustrating the experimental workflow for PROTAC validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 12. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 13. Thalidomide-5-(PEG2-amine) | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Thalidomide-5-(PEG2-amine) Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of proteolysis-targeting chimeras (PROTACs) that utilize a Thalidomide-5-(PEG2-amine) E3 ligase ligand.
General Purification Workflow
A typical purification strategy for these PROTACs involves a multi-step approach to remove impurities from the crude reaction mixture and isolate the desired product with high purity.
Caption: A general experimental workflow for the purification of Thalidomide-based PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Initial Purification
Question 1: What are common impurities I might encounter during the synthesis of Thalidomide-5-(PEG2-amine) based PROTACs?
Answer: During the synthesis, particularly in the step involving the nucleophilic aromatic substitution (SNAr) of a fluorinated thalidomide (B1683933) derivative with an amine-linker, a common byproduct can form. Nucleophilic acyl substitution can compete with the desired aromatic substitution, leading to the displacement of the glutarimide (B196013) ring.[1] This impurity can be difficult to separate as it may co-elute with the desired PROTAC product in standard reversed-phase HPLC conditions.[1] Other common impurities include unreacted starting materials, excess reagents, and degradation products.
Question 2: My crude product looks very complex by LC-MS. What is the best first-step purification method?
Answer: For complex crude mixtures, silica gel flash chromatography is an effective initial purification step.[2] It is well-suited for removing baseline impurities, unreacted polar starting materials, and coupling reagents like HATU and DIPEA.[2] This step significantly cleans up the sample before proceeding to high-resolution methods like preparative HPLC.
Reversed-Phase HPLC (RP-HPLC) Purification
Question 3: An impurity is co-eluting with my PROTAC peak in RP-HPLC. How can I resolve this?
Answer: Co-elution is a common challenge. Here are several strategies to improve separation:
-
Modify the Gradient: A shallower gradient around the elution time of your PROTAC can increase resolution between closely eluting peaks.
-
Change the Stationary Phase: While C18 is the most common stationary phase for PROTAC purification, switching to a different phase like Phenyl-Hexyl or a C8 column can alter selectivity and may resolve the co-eluting peaks.[3][4]
-
Adjust Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of your PROTAC and the impurity, which may lead to differential retention and improved separation. However, be mindful of the stability of your PROTAC and the column at different pH values.
-
Alternative Chromatography: Consider using an orthogonal purification technique like Supercritical Fluid Chromatography (SFC), which separates compounds based on different principles and can often resolve impurities that are difficult to separate by RP-HPLC.[5][6]
Question 4: What are typical starting conditions for preparative RP-HPLC purification of these PROTACs?
Answer: A good starting point for method development is a C18 column with a water/acetonitrile gradient containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[4][7]
| Parameter | Typical Value / Condition | Notes |
| Stationary Phase | C18, 5-10 µm particle size | C18 is effective for the relatively non-polar PROTAC molecules.[3] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.[4] |
| Gradient | 5-95% B over 20-30 minutes | The gradient should be optimized to ensure good separation of the product from impurities. |
| Flow Rate | 20-60 mL/min (for preparative scale) | Dependent on column diameter. |
| Detection | UV (254 nm, 280 nm) and Mass Spectrometry (ESI+) | MS detection is crucial for accurately identifying the fractions containing the desired product.[3][5] |
| Sample Preparation | Dissolve crude in minimal DMSO, then dilute with Mobile Phase A. | Ensure the sample is fully dissolved and filtered before injection.[3] |
Question 5: My PROTAC seems to be degrading during purification or storage. How can I prevent this?
Answer: PROTAC stability can be a concern.[3][8]
-
Temperature: Perform purification steps at room temperature and avoid excessive heat.[3]
-
pH: Avoid strongly acidic or basic conditions if your molecule is labile. The C-O bond in some thalidomide-based linkers can be less stable than a C-N bond.[9]
-
Storage: For long-term storage, it is best to store the purified compound as a solid at -20°C or below.[3] If in solution, use aprotic solvents like DMSO and store at -80°C. Assess stability in aqueous media before conducting cell-based assays.[8]
Chiral Separation
Question 6: My PROTAC is a racemic mixture because I used racemic 3-aminopiperidine-2,6-dione (B110489) in the synthesis. How do I separate the enantiomers?
Answer: Since thalidomide contains a chiral center, PROTACs derived from it are often synthesized as racemic mixtures.[] Separating these enantiomers is critical, as they can have different biological activities. Supercritical Fluid Chromatography (SFC) is often the preferred method for chiral separations due to its speed, efficiency, and reduced solvent consumption compared to chiral HPLC.[5][6][11]
Question 7: What are the key parameters for chiral SFC purification?
Answer: Chiral SFC typically uses a chiral stationary phase (CSP) with carbon dioxide as the primary mobile phase and an alcohol co-solvent.
| Parameter | Typical Value / Condition | Notes |
| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Column screening is often necessary to find the optimal stationary phase.[12] |
| Mobile Phase A | Supercritical CO₂ | The primary, non-toxic mobile phase.[11] |
| Mobile Phase B | Alcohol (e.g., Methanol, Ethanol, Isopropanol) | The type and percentage of alcohol co-solvent are critical for achieving separation.[12] |
| Elution Mode | Isocratic | Isocratic elution is common for chiral separations. |
| Detection | UV and/or Mass Spectrometry | MS-guided collection is highly efficient.[6] |
Key Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure for the purification of a Thalidomide-5-(PEG2-amine) based PROTAC.
-
System Preparation:
-
Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude or semi-purified product in a minimal amount of DMSO.
-
Dilute the DMSO solution with Mobile Phase A to a final concentration of approximately 10-50 mg/mL. Ensure the sample is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
-
-
Purification:
-
Inject the prepared sample onto the column.
-
Run the optimized gradient method (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the separation using UV and MS detectors.
-
-
Fraction Collection:
-
Collect fractions corresponding to the mass of the target PROTAC.
-
-
Analysis and Solvent Removal:
-
Analyze the collected fractions for purity using analytical LC-MS.
-
Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final product as a solid.
-
Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)
This protocol is for separating the enantiomers of a racemic PROTAC.
-
System Preparation:
-
Install an appropriate chiral stationary phase column.
-
Equilibrate the SFC system with the chosen isocratic mobile phase (e.g., 70% CO₂, 30% Methanol) until the pressure and baseline are stable.
-
-
Sample Preparation:
-
Dissolve the purified racemic PROTAC in the mobile phase co-solvent (e.g., Methanol) to a suitable concentration.
-
-
Separation:
-
Inject the sample.
-
Monitor the elution of the two enantiomers by UV detection.
-
-
Fraction Collection:
-
Collect the two separated peaks into distinct fractions.
-
-
Analysis and Solvent Removal:
-
Confirm the enantiomeric purity of each collected fraction by re-injecting a small aliquot onto the analytical chiral SFC system.
-
Evaporate the solvent from the collected fractions under reduced pressure to yield the pure, separated enantiomers.[6]
-
Mechanism of Action Visualization
Thalidomide-based PROTACs function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a specific Protein of Interest (POI), leading to its degradation.
Caption: Mechanism of action for a Thalidomide-based PROTAC, leading to targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. nuvisan.com [nuvisan.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
Validating CRBN Engagement of Thalidomide-5-(PEG2-amine) Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative modality in drug discovery, enabling the targeted degradation of proteins previously considered "undruggable." A significant portion of these heterobifunctional molecules utilize derivatives of thalidomide (B1683933) to recruit the E3 ubiquitin ligase Cereblon (CRBN), initiating the ubiquitination and subsequent proteasomal degradation of a target protein. The "Thalidomide-5-(PEG2-amine)" moiety is a commonly used building block in the synthesis of these PROTACs, providing the CRBN-binding handle and a short, flexible linker for conjugation to a target-binding ligand.
Robust and quantitative validation of a PROTAC's engagement with CRBN is a critical step in the development pipeline. It confirms the initial and essential interaction required for the formation of a productive ternary complex (Target Protein-PROTAC-CRBN), which ultimately dictates the efficiency of protein degradation. This guide provides a comparative overview of key experimental methods to validate CRBN engagement, presents data for thalidomide-based ligands and their alternatives, and offers detailed protocols for essential assays.
Quantitative Comparison of CRBN Ligand Performance
Direct quantitative binding data for a complete PROTAC incorporating the specific "Thalidomide-5-(PEG2-amine)" linker is not extensively available in the public domain. However, the binding affinities of the parent immunomodulatory drugs (IMiDs) and emerging alternative CRBN ligands provide crucial benchmarks for expected performance. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinities of Common CRBN Ligands
| Ligand | Assay Type | IC50 / Kd (μM) | Cell Line / System |
| Thalidomide | Fluorescence Polarization | 1.28 | Purified CRBN |
| Lenalidomide (B1683929) | Fluorescence Polarization | ~1.0 | Purified CRBN |
| Pomalidomide (B1683931) | Fluorescence Polarization | ~0.5 | Purified CRBN |
| Phenyl Glutarimide | Fluorescence Polarization | 2.19 | Purified CRBN |
| Substituted Phenyl Dihydrouracil | Varies | Comparable to Lenalidomide | Varies |
Note: IC50 and Kd values are highly dependent on the specific assay conditions and should be used for relative comparison.
Table 2: Cellular Engagement and Degradation Potency of CRBN-based PROTACs
| PROTAC | Target Protein | Cell Line | CRBN Engagement (IC50, μM) | Target Degradation (DC50, nM) |
| dBET1 (Thalidomide-based) | BRD4 | MV4-11 | Not Reported | <100 |
| SHP2 Degrader 11 (Thalidomide-based) | SHP2 | Not specified | Not Reported | 6.02 |
| BRD4 Degrader (Phenyl Dihydrouracil-based) | BRD4 | Not specified | Not Reported | Potent degradation observed |
Alternative CRBN Ligands
While thalidomide and its analogs are widely used, they possess certain liabilities, such as inherent instability and potential off-target effects related to the degradation of endogenous "neosubstrates" like IKZF1 and IKZF3.[1] This has prompted the development of alternative CRBN-binding ligands.
Phenyl Dihydrouracils (PDHUs) have emerged as a promising achiral alternative to the glutarimide-containing IMiDs.[2][3] PROTACs incorporating substituted PDHUs have demonstrated comparable CRBN binding affinity to lenalidomide and have shown to be more stable.[2][4][5]
Phenyl Glutarimides (PGs) represent another class of alternative CRBN binders that have been shown to retain CRBN affinity with improved chemical stability compared to phthalimide-based recruiters.[6]
Experimental Protocols for Validating CRBN Engagement
Accurate and robust validation of CRBN engagement is paramount for the successful development of PROTACs. The following are detailed protocols for commonly employed assays.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer.[2][7]
Principle: A NanoLuc®-CRBN fusion protein is expressed in cells. A cell-permeable fluorescent tracer that binds to CRBN is then added, leading to a BRET signal. A PROTAC that binds to CRBN will compete with the tracer, resulting in a dose-dependent decrease in the BRET signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well, white-bottom plate at a suitable density.
-
Transfect the cells with a plasmid encoding a NanoLuc®-CRBN fusion protein. It is often recommended to co-express with DDB1.[2]
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Thalidomide-5-(PEG2-amine) based PROTAC.
-
Add the PROTAC dilutions to the cells.
-
-
Tracer and Substrate Addition:
-
Add the NanoBRET™ CRBN tracer to the wells.
-
Add the Nano-Glo® substrate to initiate the luciferase reaction.
-
-
Signal Detection:
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.
Principle: The binding of a PROTAC to CRBN can stabilize the protein, leading to an increase in its melting temperature (Tm). This thermal shift is detected by heating cell lysates or intact cells to a range of temperatures and quantifying the amount of soluble CRBN remaining.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to an appropriate confluency.
-
Treat the cells with the Thalidomide-5-(PEG2-amine) based PROTAC at various concentrations for 1-2 hours. Include a vehicle-treated control.
-
-
Heat Treatment:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them at a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
-
Quantification of Soluble CRBN:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CRBN in each sample by Western blotting using a CRBN-specific antibody or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble CRBN as a function of temperature for both the PROTAC-treated and vehicle-treated samples. A rightward shift in the melting curve for the PROTAC-treated sample indicates target engagement.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger protein.
Principle: A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the larger CRBN protein, its tumbling slows, leading to an increase in fluorescence polarization. An unlabeled PROTAC will compete with the tracer for binding to CRBN, causing a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN protein (often in complex with DDB1).
-
Prepare a solution of a fluorescently labeled thalidomide or pomalidomide tracer.
-
Prepare serial dilutions of the Thalidomide-5-(PEG2-amine) based PROTAC.
-
-
Assay Setup:
-
In a microplate, combine the purified CRBN protein, the fluorescent tracer at a fixed concentration, and the PROTAC dilutions in an appropriate assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the PROTAC concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the workflows of the key validation assays.
Caption: PROTAC Mechanism of Action.
Caption: NanoBRET™ Experimental Workflow.
Caption: CETSA® Experimental Workflow.
References
- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biopolymers.org.ua [biopolymers.org.ua]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Influence of PEG Linker Length on the Efficacy of Thalidomide-Based PROTACs: A Comparative Analysis
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's native ubiquitin-proteasome system. A critical, yet often overlooked, component of a PROTAC is the linker, which bridges the target-binding warhead and the E3 ligase-recruiting element. This guide provides a detailed comparative analysis of the impact of varying polyethylene (B3416737) glycol (PEG) linker lengths on the performance of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase. The insights presented herein are supported by experimental data, primarily focusing on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is far more than a simple spacer; it is a key determinant of the molecule's overall efficacy, selectivity, and physicochemical properties.[1][2] The length and composition of the linker are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][3] An optimal linker length facilitates the necessary proximity and orientation between the E3 ligase and the target protein, leading to efficient ubiquitination and subsequent degradation by the proteasome.[1] Conversely, a suboptimal linker can hinder the formation of this ternary complex, a phenomenon that can lead to reduced degradation potency, often referred to as the "hook effect."[1][3]
Comparative Performance of Thalidomide-Based PROTACs with Varying PEG Linker Lengths
Systematic investigations have revealed that the length of the PEG linker in thalidomide-based PROTACs significantly influences their ability to degrade target proteins.[1] While a single comprehensive study comparing a full series of PEG linker lengths is not available, by compiling data from various studies on BRD4 degradation, clear trends can be observed. The primary metrics for evaluating PROTAC performance are the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A direct linkage can be highly effective.[2] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease degradation potency.[2] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede the formation of an optimal ternary complex.[2] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be regained and is highly dependent on the specific PROTAC architecture.[2] |
| 4 | BRD4 | H661 | < 0.5 | > 90 | Potent degradation is observed as the linker length increases.[4] |
| 5 | BRD4 | Various | Potent | High | Often considered an optimal length for BRD4 degradation, providing a good balance of flexibility and distance.[1] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparison should be approached with caution due to potential variations in experimental conditions.
From the compiled data, a discernible trend suggests that for BRD4 degradation, both very short (no PEG) and longer linkers (4-5 PEG units) can be effective, while shorter intermediate linkers (1-2 PEG units) show reduced potency.[4] This highlights the non-linear relationship between linker length and PROTAC efficacy and underscores the necessity of empirical optimization for each target protein and ligand pair.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental process for evaluating these PROTACs, the following diagrams are provided.
References
A Comparative Guide to Thalidomide and Pomalidomide-Based Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A pivotal component of a PROTAC is its E3 ligase ligand, which commandeers an E3 ubiquitin ligase to tag a target protein for degradation. Among the most frequently exploited E3 ligases is Cereblon (CRBN), which is recruited by ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931).
This guide provides an objective comparison of thalidomide-based ligands, specifically focusing on constructs like Thalidomide-5-(PEG2-amine), and pomalidomide-based ligands for the development of PROTACs. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key evaluative experiments.
Mechanism of Action: The PROTAC-Induced Ternary Complex
The efficacy of a CRBN-based PROTAC is contingent on its ability to form a stable ternary complex, bringing together the target protein and the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resultant polyubiquitin (B1169507) chain serves as a molecular flag, signaling the proteasome to recognize and degrade the tagged protein.[1] The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.[1]
Head-to-Head: Thalidomide vs. Pomalidomide as CRBN Ligands
The choice between a thalidomide or pomalidomide-based ligand can profoundly impact the resulting PROTAC's properties and efficacy. Pomalidomide, a second-generation IMiD, generally demonstrates a higher binding affinity for CRBN compared to thalidomide.[1][2] This enhanced affinity can foster more stable ternary complex formation, often leading to more efficient and potent protein degradation.[2]
| Feature | Thalidomide | Pomalidomide |
| CRBN Binding Affinity (KD) | ~250 nM[1] | ~157 nM[1] |
| PROTAC Applications | Widely used in early PROTAC development.[1] | Frequently utilized in more recent and clinically advanced PROTACs.[1][3] |
| Linker Attachment | Commonly at the C4 or C5 position of the phthalimide (B116566) ring. Thalidomide-5-(PEG2-amine) provides a readily available building block with a defined linker exit vector. | The 4-amino group offers a convenient and versatile attachment point that is often directed away from the CRBN binding interface, allowing for greater linker design flexibility.[2] |
| Potential for Off-Target Effects | Can induce degradation of endogenous neosubstrates. | Also induces degradation of neosubstrates, which can be a concern for off-target effects.[1][4] |
| Physicochemical Properties | Generally more polar. | The absence of one phthalimide carbonyl group in its analog, lenalidomide, can lead to improved metabolic and chemical stability, a desirable trait often shared by pomalidomide-based PROTACs.[2][5] |
Performance Data: A Comparative Look at BRD4 Degraders
Direct comparative data for PROTACs utilizing Thalidomide-5-(PEG2-amine) versus a pomalidomide-based ligand against the same target under identical conditions is not extensively available in the public domain. However, we can draw meaningful comparisons from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-investigated target in oncology.
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide derivative | BRD4 | ~1.8 | >95 | MV4;11 |
| ARV-825 | Pomalidomide | BRD4 | <1 | >95 | RS4;11 |
Note: Data is compiled from different studies and experimental conditions may vary.[2]
This comparison illustrates that while both thalidomide and pomalidomide-based PROTACs can achieve potent degradation of BRD4, the pomalidomide-based ARV-825 demonstrates a lower DC50 value, suggesting higher potency. This is consistent with the general trend observed in the field, where the higher CRBN binding affinity of pomalidomide often translates to more efficacious degraders.[1][2]
Experimental Protocols
A standardized workflow is essential for the robust evaluation of novel PROTACs. Below are detailed methodologies for key experiments to assess PROTAC efficacy.
Western Blotting for Target Protein Degradation
This is a cornerstone assay to quantify the reduction in target protein levels following PROTAC treatment.[6]
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis and Protein Quantification: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[6][7]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6][7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin). Quantify band intensities using image analysis software to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[8]
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantitatively measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in vitro.[9][10][11]
Methodology:
-
Reagents: Purified, tagged target protein (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged CRBN/DDB1).[9] Lanthanide-labeled antibody against one tag (donor, e.g., Tb-anti-GST) and a fluorescently labeled antibody against the other tag (acceptor, e.g., AF488-anti-His).[9]
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and the labeled antibodies with serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation. Optimization of incubation time is recommended.[9]
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates proximity between the donor and acceptor fluorophores, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. The characteristic "hook effect" or bell-shaped curve is often observed, where at high concentrations, the PROTAC can saturate both the target protein and the E3 ligase, leading to the formation of binary complexes and a decrease in the ternary complex signal.
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12][13]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of poly-ubiquitinated target protein.[14]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM) to preserve the ubiquitinated state of the proteins.[14]
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target and any associated proteins.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes ubiquitin.
-
Analysis: The appearance of a high-molecular-weight smear or ladder of bands upon PROTAC and proteasome inhibitor treatment indicates the poly-ubiquitination of the target protein.[14]
Conclusion
Both thalidomide and pomalidomide-based ligands are effective in recruiting the CRBN E3 ligase for targeted protein degradation. However, the higher binding affinity of pomalidomide for CRBN often translates into more potent degradation of target proteins, as evidenced by lower DC50 values in comparative studies.[1][2] The versatile linker attachment point on pomalidomide also provides greater flexibility in PROTAC design.[2]
While Thalidomide-5-(PEG2-amine) and similar derivatives are valuable, commercially available tools for constructing PROTACs, the current trend in the field leans towards the use of pomalidomide-based ligands for developing highly potent and clinically advanced degraders. The selection of the E3 ligase ligand is a critical step in PROTAC design, with significant implications for the resulting degrader's efficacy and potential for clinical translation. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel PROTAC candidates, enabling researchers to make data-driven decisions in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Surface Plasmon Resonance (SPR) for Measuring the Binding Affinity of Thalidomide-5-(PEG2-amine) PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Surface Plasmon Resonance (SPR) technology for characterizing the binding affinity of Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-5-(PEG2-amine) linker to recruit the Cereblon (CRBN) E3 ligase. We will delve into the experimental data, detailed protocols, and a comparison with alternative technologies, offering a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to PROTACs and the Importance of Binding Affinity
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical initiating step for subsequent ubiquitination and degradation of the target protein.[2][3] The affinity and kinetics of these interactions are paramount to the efficacy and selectivity of the PROTAC.
Thalidomide and its analogs are widely used as ligands to recruit the Cereblon (CRBN) E3 ligase.[4] The linker, in this case, a polyethylene (B3416737) glycol (PEG) chain, plays a crucial role in optimizing the formation and stability of the ternary complex.[5] Therefore, precise measurement of the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the affinity of the ternary complex, is essential for the development of effective PROTACs.
Surface Plasmon Resonance (SPR) for PROTAC Characterization
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that allows for the real-time measurement of biomolecular interactions.[6] It is a cornerstone technology for characterizing PROTACs due to its ability to provide detailed kinetic information (association and dissociation rates) in addition to equilibrium binding affinity.[7] This is a significant advantage over other techniques that only provide endpoint measurements.[6]
Key Advantages of SPR for PROTAC Analysis:
-
Real-time Kinetics: SPR provides on-rates (k_a) and off-rates (k_d), offering a deeper understanding of complex stability.[3]
-
Label-Free: The technique does not require labeling of the interactants, which can sometimes interfere with binding.[3]
-
Binary and Ternary Analysis: SPR can be used to measure the binding affinity of the PROTAC to both the E3 ligase and the target protein individually (binary interactions), as well as the affinity of the fully formed ternary complex.[3]
-
Cooperativity Assessment: A key parameter in PROTAC efficacy, cooperativity (α), which is the measure of how the binding of one protein influences the binding of the other, can be readily determined from SPR data.[3]
Quantitative Data Presentation
The following tables present a template for the quantitative data that should be generated from SPR analysis of a Thalidomide-5-(PEG2-amine)-based PROTAC. As specific experimental data for a PROTAC containing the precise Thalidomide-5-(PEG2-amine) linker is not publicly available, representative data for a similar Thalidomide-based PROTAC targeting a hypothetical protein (Protein X) is used for illustrative purposes.
Table 1: Binary Binding Affinities of the PROTAC
| Interaction | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |
| PROTAC to CRBN-DDB1 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| PROTAC to Target Protein X | 3.5 x 10⁵ | 7.0 x 10⁻³ | 20.0 |
Table 2: Ternary Complex Binding Affinity and Cooperativity
| Interaction | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) | Cooperativity (α) |
| PROTAC + Target Protein X to CRBN-DDB1 | 5.8 x 10⁵ | 1.2 x 10⁻³ | 2.1 | 10.0 |
Cooperativity (α) is calculated as the ratio of the binary K_D (PROTAC to CRBN) to the ternary K_D (PROTAC + Target Protein X to CRBN). A value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the other protein.
Comparison with Alternative Technologies
While SPR is a leading technology for PROTAC characterization, other methods can also be employed. The following table provides a comparison of SPR with common alternatives.
Table 3: Comparison of Binding Affinity Measurement Technologies
| Technology | Principle | Throughput | Kinetic Data | Label-Free | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Medium | Yes | Yes | Provides full kinetic profile, label-free.[6] | Requires specialized equipment, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Low | No | Yes | Provides thermodynamic data (enthalpy, entropy), label-free.[6] | Requires large amounts of protein, low throughput.[6] |
| Fluorescence Polarization (FP) | Change in polarization of fluorescently labeled molecule upon binding | High | No | No | High throughput, solution-based. | Requires fluorescent labeling, potential for artifacts. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Energy transfer between donor and acceptor fluorophores upon binding | High | No | No | Homogeneous assay, high sensitivity. | Requires labeled components, potential for spectral overlap. |
| AlphaScreen/AlphaLISA | Generation of a chemiluminescent signal upon proximity of donor and acceptor beads | High | No | No | Highly sensitive, homogeneous assay. | Potential for interference from sample components. |
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining high-quality SPR data. Below is a comprehensive protocol for measuring the binary and ternary binding affinities of a Thalidomide-5-(PEG2-amine)-based PROTAC.
Protocol: SPR Analysis of a Thalidomide-based PROTAC
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, Series S Sensor Chip CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human CRBN-DDB1 complex (ligand)
-
Recombinant human target protein (analyte partner)
-
Thalidomide-5-(PEG2-amine) PROTAC (analyte)
-
SPR running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 surfactant)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
2. Experimental Workflow:
3. Detailed Method:
a. Immobilization of CRBN-DDB1:
-
Equilibrate the sensor chip with SPR running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the CRBN-DDB1 complex (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 3000-5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of the CRBN-DDB1 complex to allow for reference subtraction.
b. Binary Interaction Analysis (PROTAC to CRBN-DDB1):
-
Prepare a dilution series of the Thalidomide-5-(PEG2-amine) PROTAC in SPR running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the PROTAC solutions over the CRBN-DDB1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regenerate the sensor surface between each PROTAC injection by injecting a short pulse of regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).
c. Ternary Complex Formation and Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., 20-50 fold higher than the binary K_D of the PROTAC for the target protein) and a varying concentration of the PROTAC (e.g., 0.1 nM to 1 µM).
-
Inject these pre-incubated solutions over the CRBN-DDB1 and reference flow cells.
-
Follow the same association, dissociation, and regeneration steps as in the binary analysis.
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic and equilibrium constants for the ternary complex formation.
-
Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction (PROTAC to CRBN-DDB1) by the K_D of the ternary interaction.
Visualizing PROTAC Mechanism and Binding Equilibria
The following diagrams illustrate the key signaling pathway and the binding equilibria involved in PROTAC action.
Conclusion
Surface Plasmon Resonance is an indispensable tool for the detailed characterization of Thalidomide-5-(PEG2-amine) PROTACs. Its ability to provide real-time kinetic and affinity data for both binary and ternary interactions allows for a thorough understanding of the molecular events that underpin targeted protein degradation. By carefully designing and executing SPR experiments, researchers can obtain high-quality, quantitative data to guide the optimization of PROTAC design, ultimately leading to the development of more potent and selective therapeutics. While alternative technologies exist, SPR offers a unique combination of label-free detection and detailed kinetic analysis that is particularly well-suited for the complexities of PROTAC-mediated interactions.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and chemical biology, confirming that a therapeutic candidate directly engages its intended target within the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile platform for verifying and characterizing in-cell target engagement. This guide provides an objective comparison of CETSA with other prominent techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: CETSA vs. Alternative Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired quantitative output. Here, we compare CETSA with its primary competitor, NanoBioluminescence Resonance Energy Transfer (NanoBRET), and discuss other alternatives like Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR).
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[1][2] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer is competed by the compound.[1][3] |
| Labeling | Label-free for both compound and endogenous target protein.[1][3] | Requires genetic fusion of NanoLuciferase to the target protein and a specific fluorescent tracer.[1][3] |
| Detection | Western Blot, Mass Spectrometry (TPP), AlphaLISA, ELISA.[1][4] | Luminescence and fluorescence detection (BRET ratio).[1] |
| Cell State | Live or lysed cells.[1][5] | Live cells.[1][3] |
| Throughput | Low (Western Blot) to high (HT-CETSA, CETSA MS).[1][6] | High-throughput compatible.[3][4] |
| Quantitative Data | Melting temperature shift (ΔTm), IC50/EC50 from isothermal dose-response.[2][7] | Quantitative affinity (IC50), residence time, and target occupancy.[8] |
| Physiological Relevance | High; can be performed on endogenous proteins in intact cells and tissues.[1][5] | High; performed in live cells, but requires protein overexpression. |
| Target Deconvolution | Yes, with CETSA MS (Thermal Proteome Profiling).[4][9] | No, target is pre-defined. |
| Key Advantage | Label-free, applicable to endogenous proteins.[1][3] | High sensitivity, quantitative, real-time measurements.[3][10] |
| Key Limitation | Not all protein-ligand interactions cause a thermal shift; lower throughput for WB.[3][11] | Requires genetic modification of the target and a specific tracer.[3] |
In-Depth Comparison of Leading Technologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay founded on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[1][2] This change in stability against heat-induced denaturation is then quantified to confirm target engagement.
Advantages:
-
Label-Free: CETSA does not require modification of the compound or the target protein, thus preserving their native conformations and interactions.[1][3] This is a significant advantage as it avoids potential artifacts introduced by labels.
-
Physiologically Relevant: The assay can be performed in intact cells, cell lysates, and even tissue samples, providing a more accurate representation of target engagement in a biological context.[1][5]
-
Versatile Readouts: CETSA can be adapted for various detection methods, ranging from low-throughput Western blotting for specific target validation to high-throughput formats (HT-CETSA) using techniques like AlphaLISA, and even proteome-wide analysis (CETSA MS or TPP) for target deconvolution.[1][4][6][9]
Limitations:
-
Not Universally Applicable: Some ligand-protein interactions may not result in a significant change in thermal stability, leading to false-negative results.[3]
-
Throughput Variability: While high-throughput versions exist, the classic Western blot-based CETSA is laborious and not suitable for large-scale screening.[1][11]
-
Data Interpretation: Careful optimization and data analysis are required to obtain reliable and reproducible results.[12]
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[1][3] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuciferase fused to the target protein) and a fluorescent acceptor (a fluorescently labeled tracer that binds to the target). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Advantages:
-
High Sensitivity and Quantitative Data: NanoBRET is a highly sensitive method that allows for the quantitative determination of compound affinity (IC50), target occupancy, and even residence time in real-time within living cells.[3][8][10]
-
High-Throughput: The plate-based format and simple "add-and-read" protocol make it highly amenable to high-throughput screening.[3][4]
-
Live-Cell Measurements: The assay provides dynamic information about target engagement in a living system.[3]
Limitations:
-
Requires Genetic Modification: The target protein must be genetically fused to NanoLuciferase, which may alter its expression, localization, or function.[3]
-
Tracer Dependent: The assay relies on the availability of a specific fluorescent tracer that binds to the target of interest. The development of a suitable tracer can be a significant undertaking.[3]
-
Potential for Artifacts: Overexpression of the fusion protein could lead to non-physiological interactions.
Other Alternative Methods
Förster Resonance Energy Transfer (FRET)
FRET is another proximity-based assay that can be adapted for in-cell target engagement studies. Similar to NanoBRET, it relies on energy transfer between two fluorophores. However, FRET typically has a lower signal-to-noise ratio and can be susceptible to spectral bleed-through and environmental effects, which can complicate data interpretation.[13][14] Its application for quantitative in-cell target engagement is less common compared to NanoBRET.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for studying biomolecular interactions in real-time.[15][16] It provides detailed kinetic and affinity data. While traditionally an in vitro method using purified proteins, recent advancements have enabled cell-based SPR applications.[17] However, its use for assessing intracellular target engagement is still emerging and technically challenging compared to CETSA and NanoBRET.
Experimental Data Summary
The following table summarizes hypothetical but representative quantitative data that could be obtained from CETSA and NanoBRET assays for a given kinase inhibitor.
| Parameter | CETSA (Isothermal Dose-Response) | NanoBRET |
| Metric | EC50 (Concentration for 50% maximal thermal stabilization) | IC50 (Concentration for 50% tracer displacement) |
| Kinase Inhibitor A | 150 nM | 120 nM |
| Kinase Inhibitor B | 1.2 µM | 1.5 µM |
| Negative Control | > 10 µM | > 10 µM |
| Data Output | Sigmoidal dose-response curve of soluble protein vs. compound concentration. | Sigmoidal dose-response curve of BRET ratio vs. compound concentration. |
| Reference | [7][18] | [3][8] |
Experimental Protocols
Western Blot-Based Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for a classic Western blot-based CETSA.
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium at a density of 1-2 x 10^6 cells/mL.
-
Treat cells with the test compound or vehicle control for 1 hour at 37°C.[19]
2. Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes. Include an unheated control.[19]
3. Cell Lysis:
-
Cool samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.[19]
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[19]
5. Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.[20]
6. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve.
-
Determine the melting temperature (Tm) or aggregation temperature (Tagg). A shift in the curve in the presence of the compound indicates target engagement.[20]
NanoBRET™ Target Engagement Assay Protocol
This protocol provides a general workflow for a NanoBRET target engagement assay.
1. Cell Preparation and Transfection:
-
Seed cells (e.g., HEK293T) in a suitable tissue culture plate.
-
Transfect the cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Allow for protein expression (typically 18-24 hours).[21]
2. Compound and Tracer Addition:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the test compound at various concentrations into a white, opaque 384-well plate.
-
Add the fluorescent NanoBRET™ tracer at a pre-determined optimal concentration to the cells.
-
Dispense the cell/tracer mixture into the wells containing the compound.[21]
3. Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[21]
4. Substrate Addition and Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[21]
-
Immediately measure the donor emission (at ~450 nm) and acceptor emission (at ~610 nm) using a plate reader equipped with appropriate filters.[21]
5. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Visualizing the Workflows
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. CETSA [cetsa.org]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Precision Kinetics: Leveraging SPR and scIC [rouken.bio]
- 17. The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-Molecular Interactions - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. eubopen.org [eubopen.org]
A Comparative Guide to Fluorescence Polarization (FP) Assays for CRBN Binding Competition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Fluorescence Polarization (FP) assay with other leading biophysical and cellular techniques for characterizing the binding of small molecules to Cereblon (CRBN), a critical E3 ubiquitin ligase component targeted in novel therapeutics like PROTACs and molecular glues. Experimental data is presented to support the comparison, and detailed protocols for key assays are provided to facilitate practical implementation in a research setting.
At a Glance: Comparing CRBN Binding Assays
The selection of an appropriate assay for determining CRBN binding affinity is crucial for the successful development of CRBN-targeting compounds. The following table summarizes key quantitative parameters for common CRBN ligands—thalidomide, lenalidomide, and pomalidomide—as determined by various widely-used assay formats.
| Ligand | Assay Type | Parameter | Value (nM) | Reference(s) |
| Pomalidomide | FP | IC50 | 264.8 | [1] |
| TR-FRET | IC50 | 6.4 | [1] | |
| Lenalidomide | FP | IC50 | 296.9 | [1] |
| TR-FRET | IC50 | 8.9 | [1] | |
| ITC | Kd | 640 | [2][3] | |
| Thalidomide | FP | IC50 | 404.6 | [1] |
| TR-FRET | IC50 | 22.4 | [1] |
In-Depth Assay Comparison
The table below provides a qualitative comparison of Fluorescence Polarization (FP) with other common techniques used to assess CRBN binding, highlighting their respective advantages and disadvantages.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled CRBN ligand upon binding to the larger CRBN protein. | Homogeneous (no-wash), simple mix-and-read format, amenable to HTS, cost-effective. | Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds, indirect measurement of binding. | High |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on CRBN and a binding partner when in close proximity. | Homogeneous, high sensitivity, low background, robust against compound interference. | Requires labeled protein and/or ligand, can be more expensive than FP. | High |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to immobilized CRBN. | Label-free, provides real-time kinetics (kon/koff) and affinity (Kd) data. | Requires specialized equipment, protein immobilization can affect activity, potential for non-specific binding. | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to CRBN. | Label-free, provides a complete thermodynamic profile (Kd, ΔH, ΔS), considered the "gold standard" for binding affinity. | Requires large amounts of pure protein, low throughput, sensitive to buffer mismatches. | Low |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of CRBN in cells upon ligand binding. | Measures target engagement in a cellular context, label-free for the test compound. | Indirect measurement of binding, lower throughput, requires specific antibodies for detection. | Low to Medium |
Experimental Workflows and Principles
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of E3 Ligase Recruiters: Thalidomide-5-(PEG2-amine) vs. VHL-Based Ligands in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation (TPD), the choice of E3 ligase ligand is a critical design parameter in the development of potent and selective proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth comparison of two of the most widely utilized E3 ligase recruiters: thalidomide-derivatives, specifically Thalidomide-5-(PEG2-amine) which recruits Cereblon (CRBN), and ligands that hijack the von Hippel-Lindau (VHL) E3 ligase.
This comparison will delve into their mechanisms of action, binding affinities, degradation efficiencies, and off-target profiles, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
Mechanism of Action: A Tale of Two Ligases
Both CRBN and VHL are substrate receptors for Cullin-RING E3 ubiquitin ligases (CRLs), which are multi-subunit complexes that play a pivotal role in the ubiquitin-proteasome system (UPS). PROTACs are heterobifunctional molecules that co-opt these E3 ligases to induce the ubiquitination and subsequent degradation of a target protein of interest (POI).
Thalidomide-based PROTACs function by recruiting the CRL4-CRBN E3 ligase complex. Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN and modulate its substrate specificity. When incorporated into a PROTAC, the thalidomide moiety brings the POI into proximity with the CRBN complex, leading to its ubiquitination and degradation.
VHL-based PROTACs , on the other hand, recruit the VCB-Cul2-RBX1 E3 ligase complex. VHL ligands are typically derived from the hypoxia-inducible factor 1α (HIF-1α), a natural substrate of VHL. By mimicking this interaction, VHL-based PROTACs facilitate the ubiquitination of the target protein.
Quantitative Data Comparison
A direct, head-to-head comparison under identical experimental conditions is crucial for an objective assessment of E3 ligase ligand performance. The following tables summarize key quantitative data for thalidomide-based and VHL-based ligands.
Table 1: Binding Affinity of E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Thalidomide | CRBN | ~250 nM[1] | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | CRBN | 177.80 nM[1] | Competitive Binding |
| Pomalidomide | CRBN | 156.60 nM[1] | Competitive Binding |
| Thalidomide-5-(PEG2-amine) | CRBN | Not explicitly reported, but the PEG linker at the 5-position is generally considered to have minimal impact on direct binding affinity. [1] | - |
| VH032 | VHL | 185 nM [2] | Isothermal Titration Calorimetry (ITC) |
Table 2: Head-to-Head Comparison of PROTAC Degradation Efficiency Targeting KRASG12C
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| CRBN-based KRASG12C Degrader | CRBN | 0.03 µM | Not reported | NCI-H358 |
| VHL-based KRASG12C Degrader (LC-2) | VHL | 0.1 µM | Not reported | NCI-H358 |
Table 3: Comparison of BRD4 Degrading PROTACs (Data from separate studies)
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| ARV-825 | CRBN | < 1 nM | >90% | Burkitt's Lymphoma (BL) |
| MZ1 | VHL | 8 nM | >90% | H661 |
Table 4: Physicochemical Properties
| Ligand | Molecular Weight ( g/mol ) | Formula | Solubility | Permeability |
| Thalidomide-5-(PEG2-amine) | 440.88 (as HCl salt)[3] | C19H24N4O6.HCl[3] | PEG linker is intended to improve water solubility.[4] | Generally, thalidomide has low aqueous solubility but can be improved with formulations.[5] |
| VH032 | 472.60[6] | C24H32N4O4S[6] | Soluble in DMSO.[6] | Generally considered to have poorer cell permeability compared to smaller CRBN ligands. |
Off-Target Effects: A Key Differentiator
A significant consideration in the choice of E3 ligase ligand is the potential for off-target effects.
-
Thalidomide-based PROTACs: The thalidomide moiety itself can induce the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3.[7] This can lead to immunomodulatory effects which may be desirable in some therapeutic contexts but can also represent a liability. The attachment point of the linker on the thalidomide scaffold can influence the degradation of these neosubstrates.
-
VHL-based PROTACs: VHL-based PROTACs are generally considered to have a more favorable off-target profile.[] The VHL binding pocket is more buried, leading to higher selectivity for its natural substrate and, consequently, for the intended target of the PROTAC.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps for assessing the degradation of a target protein, such as BRD4, following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the CRBN-based and VHL-based PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
4. Quantification:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol describes how to measure the binding affinity of a thalidomide derivative to CRBN.
1. Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of the thalidomide derivative (e.g., Thalidomide-5-(PEG2-amine)) in the same buffer at a concentration 10-20 times higher than the protein concentration.
-
Ensure the buffer for both protein and ligand is identical to minimize heats of dilution.
2. ITC Experiment:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the thalidomide derivative solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.
3. Data Analysis:
-
The resulting thermogram is integrated to determine the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Conclusion
The choice between Thalidomide-5-(PEG2-amine) and a VHL-based ligand for PROTAC development is a nuanced decision that depends on the specific therapeutic goal and the target protein.
Thalidomide-based ligands offer the advantage of smaller size and potentially better cell permeability. However, the inherent off-target activity of the thalidomide moiety, leading to the degradation of neosubstrates, must be carefully considered. This can be a double-edged sword, providing beneficial immunomodulatory effects in some cancers, but also posing a risk of unwanted side effects.
VHL-based ligands generally provide a higher degree of selectivity, which can be advantageous for targets where a clean degradation profile is paramount. The trade-off may be a larger molecular size and potentially less favorable physicochemical properties.
Ultimately, empirical testing is essential. Researchers should ideally synthesize and evaluate both CRBN- and VHL-recruiting PROTACs for their target of interest to determine which E3 ligase provides the optimal balance of degradation efficiency, selectivity, and overall therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling data-driven decisions in the design of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Proteomics Analysis of On-Target and Off-Target Effects of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A typical thalidomide-based PROTAC consists of a ligand that binds to the protein of interest (POI), a linker moiety (such as a polyethylene (B3416737) glycol, or PEG, chain), and a thalidomide (B1683933) derivative that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] The formation of a ternary complex between the POI, the PROTAC, and CRBN leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2]
The length and composition of the linker, such as in Thalidomide-5-(PEG2-amine), are critical determinants of the stability and geometry of this ternary complex, which in turn dictates the efficacy and selectivity of the PROTAC.[3] A key challenge in the development of thalidomide-based PROTACs is the potential for off-target effects, as the thalidomide moiety itself can induce the degradation of endogenous proteins known as "neosubstrates," such as zinc finger transcription factors (e.g., IKZF1, IKZF3).[4][5] Therefore, a thorough proteomics-based assessment of both on-target and off-target degradation is essential.[6]
Quantitative Data Presentation
The following tables present representative quantitative data for a thalidomide-PEG-based PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-characterized target for protein degradation. This data is illustrative of the expected outcomes from proteomics experiments and is adapted from studies on similar thalidomide-PEG-BRD4 PROTACs.[1]
Table 1: On-Target Degradation Potency and Efficacy
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | Human cell line (e.g., HeLa, HEK293T) | <10 | >90 |
| Alternative BRD4 PROTAC (e.g., VHL-based) | BRD4 | Human cell line (e.g., HeLa, HEK293T) | <20 | >85 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Proteome-wide Selectivity Profile
| Protein | Function | Fold Change (PROTAC vs. Vehicle) | p-value | Classification |
| BRD4 | Transcriptional Regulator | -4.5 | <0.001 | On-Target |
| BRD2 | Transcriptional Regulator | -1.8 | <0.05 | Off-Target (Family Member) |
| BRD3 | Transcriptional Regulator | -1.5 | <0.05 | Off-Target (Family Member) |
| IKZF1 | Transcription Factor | -2.5 | <0.01 | Off-Target (Neosubstrate) |
| IKZF3 | Transcription Factor | -2.2 | <0.01 | Off-Target (Neosubstrate) |
| Casein Kinase 1α | Kinase | -1.3 | >0.05 | Potential Off-Target |
| GAPDH | Housekeeping | -1.05 | >0.05 | Unaffected |
| Tubulin | Housekeeping | -1.02 | >0.05 | Unaffected |
This table illustrates a hypothetical proteomics result where significant degradation of the on-target protein BRD4 is observed, along with the degradation of related family members and known thalidomide neosubstrates.
Experimental Protocols
A robust evaluation of PROTAC performance requires standardized and well-controlled experiments. The following are detailed methodologies for key assays.
Cell Culture and PROTAC Treatment
-
Cell Seeding : Plate a human cell line (e.g., HeLa, HEK293T, or a disease-relevant line) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Preparation : Prepare a stock solution of the Thalidomide-5-(PEG2-amine)-based PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment : Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
Western Blotting for On-Target Validation
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Normalize protein concentrations, load equal amounts onto an SDS-polyacrylamide gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate.
-
Quantification : Use densitometry to quantify band intensities. Normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle control.
Global Proteomics Analysis by Mass Spectrometry (LC-MS/MS)
-
Sample Preparation : Treat cells with the PROTAC at a concentration that achieves maximal target degradation (e.g., 5x DC₅₀) and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling : For quantitative analysis, label the peptide samples from different conditions with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis : Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins, and perform statistical analysis to determine significant changes in protein abundance between the PROTAC-treated and vehicle control samples.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the analysis of thalidomide-based PROTACs.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for proteomics analysis.
Caption: Logical relationship of on-target vs. off-target effects.
Conclusion
The development of effective and safe thalidomide-based PROTACs is contingent on a detailed understanding of their on-target and off-target activities. While the specific degradation profile of a PROTAC utilizing a Thalidomide-5-(PEG2-amine) linker will be unique to its target ligand and cellular context, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. Quantitative, unbiased proteomics is an indispensable tool for characterizing the selectivity of these powerful molecules.[1] By combining proteomics with orthogonal methods like Western blotting, researchers can build a comprehensive profile of their PROTACs, enabling data-driven decisions for the development of novel therapeutics.[6]
References
A Head-to-Head Comparison of Thalidomide-5-(PEG2-amine) and Thalidomide-5-(PEG4-amine) for PROTAC Development
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are comprised of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of each component is critical to the efficacy of the PROTAC, with the linker playing a pivotal role in modulating the molecule's physicochemical properties and its ability to induce the formation of a productive ternary complex between the target protein and the E3 ligase.
Physicochemical Properties
The primary difference between Thalidomide-5-(PEG2-amine) and Thalidomide-5-(PEG4-amine) lies in the length of the PEG linker, which directly influences their physicochemical properties. These properties can, in turn, affect the solubility, permeability, and pharmacokinetic profile of the resulting PROTAC.
| Property | Thalidomide-5-(PEG2-amine) | Thalidomide-5-(PEG4-amine) | Impact on PROTACs |
| Molecular Weight | 432.4 g/mol [1] | 520.5 g/mol [2] | Higher molecular weight can sometimes negatively impact cell permeability. |
| PEG Units | 2 | 4 | Longer PEG chains generally increase hydrophilicity. |
| Flexibility | Less flexible | More flexible | Increased flexibility can aid in the formation of a stable ternary complex. |
| Hydrophilicity | Moderately hydrophilic | More hydrophilic | Enhanced hydrophilicity can improve aqueous solubility but may reduce passive cell permeability.[3][4] |
Performance Comparison in PROTACs
The length of the PEG linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and ultimately, the extent of target protein degradation.[5][6]
Ternary Complex Formation and Protein Degradation
The optimal linker length is highly dependent on the specific target protein and the binding pockets of both the target and the E3 ligase.[5][7] A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long might result in unproductive binding geometries.
-
Thalidomide-5-(PEG2-amine): The shorter PEG2 linker may be optimal for target proteins where the binding sites for the PROTAC's warhead and the E3 ligase are in close proximity. However, it may be too short to effectively bridge the gap for other targets, leading to reduced degradation efficiency.
-
Thalidomide-5-(PEG4-amine): The longer and more flexible PEG4 linker provides a greater reach and more conformational freedom, which can be advantageous for forming a stable ternary complex with a wider range of target proteins.[8] This increased flexibility can allow for more favorable protein-protein interactions within the ternary complex, leading to more efficient ubiquitination and degradation.
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs using these exact linkers is limited, studies on other PROTACs have shown that linker length significantly impacts these parameters.
| Performance Metric | Expected Impact of PEG2 Linker | Expected Impact of PEG4 Linker | Rationale |
| DC50 (Degradation Potency) | Potentially higher (less potent) if the linker is too short for optimal ternary complex formation. | Potentially lower (more potent) if the increased length and flexibility facilitate more stable ternary complex formation. | Optimal linker length is crucial for achieving high degradation potency.[5] |
| Dmax (Maximum Degradation) | May be lower if ternary complex formation is suboptimal. | May be higher if a more stable and productive ternary complex is formed. | The stability of the ternary complex directly influences the extent of protein degradation. |
Cell Permeability and Pharmacokinetics
The PEG linker also influences the drug-like properties of a PROTAC, including its ability to cross cell membranes and its stability in vivo.
-
Thalidomide-5-(PEG2-amine): The lower molecular weight and reduced hydrophilicity compared to the PEG4 version might confer slightly better passive cell permeability.
-
Thalidomide-5-(PEG4-amine): The increased hydrophilicity can improve the aqueous solubility of the PROTAC, which is often a challenge.[3][4] However, it may also lead to lower cell permeability. The longer PEG chain could also be more susceptible to in vivo metabolism.[9]
| Parameter | Expected Impact of PEG2 Linker | Expected Impact of PEG4 Linker | Considerations |
| Cell Permeability | Potentially higher | Potentially lower | A balance between hydrophilicity and lipophilicity is required for optimal cell permeability. |
| Aqueous Solubility | Lower | Higher | Improved solubility is beneficial for formulation and in vitro assays.[4] |
| In Vivo Half-life | May be longer due to potentially lower metabolic susceptibility. | May be shorter if the longer PEG chain is more prone to metabolism.[9] | The in vivo stability of the linker is crucial for sustained protein degradation.[9] |
Experimental Protocols
To experimentally determine the optimal linker for a specific target, a series of key experiments must be performed.
Synthesis of Thalidomide-PEG-Amine Conjugated PROTACs
The synthesis of a PROTAC using either Thalidomide-5-(PEG2-amine) or Thalidomide-5-(PEG4-amine) typically involves the formation of an amide bond with a carboxylic acid-functionalized warhead targeting the protein of interest.
Protocol for Amide Coupling:
-
Activation of the Warhead: Dissolve the carboxylic acid-functionalized warhead (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: To the activated warhead solution, add a solution of Thalidomide-5-(PEG2-amine) or Thalidomide-5-(PEG4-amine) (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[10]
PROTAC Synthesis Workflow
Western Blot for Protein Degradation
This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.[11][12][13]
References
- 1. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 2. Thalidomide-5-(PEG4-amine) | BroadPharm [broadpharm.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape: A Comparative Guide to Thalidomide-Based PROTACs with Varying Linkers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of thalidomide-based PROTACs with varying linker compositions and lengths, supported by experimental data and protocols.
The design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker, the component connecting the target-binding warhead and the E3 ligase ligand, plays a critical role in the molecule's overall in vivo stability and pharmacokinetic profile. This guide provides a comparative analysis of the in vivo efficacy of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, with a focus on how different linker strategies—primarily polyethylene (B3416737) glycol (PEG) versus alkyl chains of varying lengths—influence their performance in preclinical models.
The in vivo fate of a PROTAC is intricately linked to its structural components, with the linker region being a key determinant of metabolic stability. While PEG linkers are favored for their ability to enhance solubility and provide conformational flexibility, their susceptibility to oxidative metabolism in vivo is a critical consideration.[1] Conversely, alkyl linkers, while potentially more metabolically stable, can increase hydrophobicity, which may impact solubility and cell permeability. The optimal linker length and composition are crucial for achieving a productive ternary complex formation between the target protein and CRBN, leading to efficient ubiquitination and degradation.[2]
Quantitative Comparison of In Vivo Performance
Direct head-to-head in vivo pharmacokinetic and efficacy studies comparing a systematic series of thalidomide-based PROTACs with varying linkers are not abundantly available in the public domain.[1] However, by synthesizing data from various studies on different PROTACs, we can discern trends in how linker composition and length affect in vivo performance.
Table 1: Impact of Linker Composition on In Vivo Properties of Thalidomide-Based PROTACs
| Linker Type | Key Characteristics | Expected Impact on In Vivo Performance | Supporting Observations |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Advantages: Improved aqueous solubility, which can be beneficial for formulation and bioavailability. The flexibility can facilitate the formation of a productive ternary complex.[3][4] Disadvantages: Potential for reduced metabolic stability in vivo compared to alkyl-based linkers.[4] | Pharmacokinetic analysis of the BET degrader QCA570 in mice showed a plasma concentration of 2360 ng/mL one hour after a 5 mg/kg intravenous dose, which became undetectable after six hours, highlighting the importance of understanding the in vivo stability of PROTACs.[1] |
| Alkyl Chains | Hydrophobic, can be rigid or flexible depending on length and saturation | Advantages: Generally considered to have good metabolic stability.[3] Can enhance cell permeability due to increased hydrophobicity.[5] Disadvantages: Lower aqueous solubility can pose formulation challenges.[3] The conformational freedom of flexible alkyl chains can support ternary complex formation, but may also lead to non-productive conformations.[3] | In the development of dual PI3K/mTOR targeting PROTACs, it was observed that those with flexible linkers, including alkyl chains, exhibited superior degradation efficiency, which was attributed to more effective promotion of ternary complex formation.[6] |
| Rigid Linkers (e.g., containing cycloalkane or triazole moieties) | Conformationally constrained | Advantages: Can pre-organize the PROTAC for optimal ternary complex formation.[5] Triazole moieties are metabolically stable and can reduce oxidative degradation in vivo.[4] Disadvantages: May introduce steric hindrance if the geometry is not favorable for ternary complex formation.[5] | The incorporation of rigid structural elements like piperidine (B6355638) and piperazine (B1678402) rings in PROTAC design is a strategy aimed at improving drug-like properties by modulating molecular rigidity-flexibility.[6] |
Table 2: Influence of Linker Length on In Vivo Efficacy of Thalidomide-Based PROTACs (Illustrative Examples)
| PROTAC Target | Linker Length/Type | Animal Model | Key In Vivo Efficacy Findings | Reference |
| BET Proteins | PEG5 | - | Data from in vitro studies on BRD4 degradation suggest that a PEG5 linker provides an optimal balance of flexibility and distance for potent degradation. Shorter (PEG2) and longer linkers showed reduced potency.[2] | [2] |
| p38α and p38β | Varied (Click Chemistry-based) | - | Optimization of linker length and composition was found to be crucial for the degradation-inducing activity of these PROTACs in mammalian cell lines. | [7] |
| General Trend | 5-15 atoms | - | While there is no universally optimal linker length, linkers of 5-15 atoms are most common in PROTACs. The ideal length is highly dependent on the specific target protein and the geometry of the ternary complex. | [8] |
| Dual-Ligand PROTACs | Flexible Linker | Mouse Tumor Model | Dual-ligand PROTACs, which feature two copies of the target ligand and the E3 ligase ligand connected by a flexible linker, demonstrated superior therapeutic activity in a mouse tumor model compared to their single-ligand counterparts. | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
Benchmarking New CRBN Ligands Against Thalidomide-5-(PEG2-amine): A Comparative Guide for Researchers
For researchers and drug development professionals at the forefront of targeted protein degradation, the selection of an optimal E3 ligase ligand is a critical determinant of a PROTAC's success. This guide provides an objective comparison of emerging Cereblon (CRBN) ligands against the widely used Thalidomide-5-(PEG2-amine), supported by experimental data and detailed protocols for key benchmarking assays.
This guide will delve into the quantitative comparison of CRBN ligand performance, provide detailed experimental methodologies for essential validation assays, and visualize the underlying biological processes and workflows.
Quantitative Comparison of CRBN Ligand Performance
The efficacy of a CRBN ligand within a Proteolysis-Targeting Chimera (PROTAC) is a function of its binding affinity to CRBN, its ability to promote the formation of a stable ternary complex with the target protein, and ultimately, the efficiency and extent of target protein degradation. The following tables summarize key quantitative data for Thalidomide-based ligands and novel CRBN binders.
It is important to note that while Thalidomide-5-(PEG2-amine) is a functionalized ligand designed for straightforward conjugation to a linker and target-binding moiety, its core binding properties to CRBN are primarily dictated by the thalidomide (B1683933) scaffold.[1] Therefore, data for thalidomide and its potent analogs, lenalidomide (B1683929) and pomalidomide, serve as a relevant benchmark.
Table 1: CRBN Binding Affinity of Various Ligands
| Ligand | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 15.6 ± 2.2 µM (Kd) | [2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 ± 0.24 µM (Kd) | [2] |
| Pomalidomide | Fluorescence Polarization (FP) | 0.4 µM (IC50) | [1] |
| Phenyl Glutarimide (PG) | Fluorescence Polarization (FP) | 2.191 µM (IC50) | [1] |
| YJ1b (Novel Benzamide-type) | TR-FRET | 0.206 µM (IC50) | [3] |
| TD-106 (Aminobenzotriazino glutarimide) | Thermal Stability Shift | Direct Binder | [1] |
Table 2: Degradation Efficacy of PROTACs Utilizing Different CRBN Ligands
| PROTAC (CRBN Ligand) | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 (Thalidomide derivative) | BRD4 | Various | Sub-micromolar | >90% | [4] |
| ARV-825 (Pomalidomide) | BRD4 | Various | < 1 nM | >90% | [1] |
| ZW30441 (Lenalidomide) | METTL3 | MV4-11 | 0.44 µM | 80% | [5] |
| TD-428 (TD-106) | BRD4 | 22Rv1 | 0.32 nM | Not Specified | [1] |
| Compound 311 (Novel CRBN Ligand) | Androgen Receptor | VCaP | < 10 nM | Not Specified | [1] |
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[6] A PROTAC targeting CRBN consists of a ligand that binds to the target protein, a linker, and a ligand that engages CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4] The simultaneous binding of the PROTAC to both the target protein and CRBN facilitates the formation of a ternary complex.[6] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for recognition and degradation by the 26S proteasome.[7]
PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate and reproducible benchmarking of new CRBN ligands requires robust and well-defined experimental protocols. The following sections detail the methodologies for three key assays.
Cereblon Binding Assay: Fluorescence Polarization (FP)
This assay quantitatively determines the binding affinity of a ligand for CRBN in a competitive format.
Principle: A fluorescently labeled thalidomide analog (tracer) binds to purified CRBN, resulting in a high fluorescence polarization signal due to its slower tumbling rate. Unlabeled ligands compete with the tracer for binding to CRBN, causing a decrease in the polarization signal.[8]
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide (e.g., Cy5-labeled Thalidomide)[9]
-
Test ligands (new CRBN ligands and Thalidomide-5-(PEG2-amine))
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
Black, low-binding 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of the test ligands in assay buffer.
-
In a 384-well plate, add the test ligand dilutions.
-
Add a fixed concentration of the fluorescently labeled thalidomide tracer to each well.
-
Initiate the binding reaction by adding a fixed concentration of purified CRBN protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization assay workflow.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
This assay provides real-time, label-free kinetic data on the formation and stability of the ternary complex.
Principle: One of the interacting partners (e.g., CRBN) is immobilized on a sensor chip. The binding of other components (PROTAC and target protein) to the immobilized partner causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) signal.[10]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant CRBN, target protein, and PROTACs
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine
Protocol:
-
Ligand Immobilization: Immobilize purified CRBN onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis:
-
Inject serial dilutions of the PROTAC over the immobilized CRBN surface to determine the binary binding kinetics (kon, koff) and affinity (Kd).
-
Inject serial dilutions of the PROTAC over the immobilized target protein (if possible) to determine the other binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters for ternary complex formation. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
Target Protein Degradation Assay: Western Blot
This is a fundamental assay to directly measure the reduction in the levels of the target protein within cells following PROTAC treatment.[7]
Materials:
-
Cell line expressing the target protein
-
PROTACs (derived from new CRBN ligands and Thalidomide-5-(PEG2-amine))
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]
-
Ligand selection decision flowchart.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aragen.com [aragen.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Thalidomide-5-(PEG2-amine)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.
Thalidomide (B1683933) and its derivatives are potent compounds requiring stringent safety protocols to mitigate risks of exposure, particularly due to their known teratogenic effects.[1][2] This guide provides essential procedural information for the safe handling of Thalidomide-5-(PEG2-amine) in a laboratory setting, covering personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure to Thalidomide-5-(PEG2-amine).[3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised, especially when handling the solid compound or preparing solutions.[4] Gloves must be inspected before use and changed immediately if contaminated.[5] |
| Eye Protection | Safety goggles | Safety goggles with side shields should be worn at all times in the laboratory.[4] |
| Body Protection | Laboratory coat | An impervious, long-sleeved lab coat is mandatory to protect from spills.[4] |
| Respiratory Protection | Respirator | A properly fitted respirator (e.g., N95) is necessary if there is a risk of generating dust or aerosols, such as when handling the powdered form of the compound.[3] All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.[4] |
Operational Plan: Safe Handling Protocol
All personnel must be trained on the specific hazards and handling procedures for thalidomide derivatives before commencing any work.[6]
Preparation and Handling in a Chemical Fume Hood:
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood to minimize dust generation. Use a damp cloth to gently clean the weighing area after use.[7]
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store Thalidomide-5-(PEG2-amine) in a tightly sealed, clearly labeled container in a cool, well-ventilated, and designated area.[8] Recommended storage temperature is -20°C.[9]
Spill Response:
In the event of a spill, immediate action is crucial to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: For liquid spills, use an absorbent material to contain the spill. For powder spills, carefully cover with a dampened sterile wipe to avoid raising dust.[4]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or methanol), followed by a laboratory-grade detergent and warm water.[4]
Disposal Plan
All waste containing Thalidomide-5-(PEG2-amine) must be treated as hazardous waste and disposed of according to institutional and local regulations.[3]
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, wipes, and disposable labware should be placed in a designated, sealed, and clearly labeled hazardous waste container.[8] The label should indicate "Hazardous Waste" and the chemical name.[3]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Sharps: Any contaminated sharps must be placed in a designated cytotoxic sharps container.[4]
Container Management and Disposal:
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[3]
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3]
Visual Workflow and Safety Logic
The following diagrams illustrate the procedural flow for safe handling and the logical relationship for risk management.
Caption: Workflow for Safe Handling of Thalidomide-5-(PEG2-amine).
Caption: Risk Assessment and Control Measures Logic.
References
- 1. utoledo.edu [utoledo.edu]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. research.uga.edu [research.uga.edu]
- 7. packageinserts.bms.com [packageinserts.bms.com]
- 8. benchchem.com [benchchem.com]
- 9. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
